molecular formula C28H32O17 B048827 Astragaloside CAS No. 17429-69-5

Astragaloside

Cat. No.: B048827
CAS No.: 17429-69-5
M. Wt: 640.5 g/mol
InChI Key: GPZLFWVUSQREQH-QDYVESOYSA-N
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Description

Astragaloside IV, a primary bioactive saponin isolated from the traditional herb Astragalus membranaceus, is a compound of significant interest in biochemical and pharmacological research. Its primary research value lies in its potent activity as a natural activator of the SIRT1 signaling pathway and its role as a modulator of oxidative stress and cellular senescence. Studies focus on its mechanism of action, which includes enhancing telomerase activity, protecting mitochondrial function by reducing reactive oxygen species (ROS), and inhibiting the NF-κB inflammatory pathway. Consequently, this compound is a critical tool for investigating processes related to cellular aging, metabolic disorders, and age-associated decline in various tissues, including the cardiovascular and nervous systems. Its applications extend to models of fibrosis, glucose metabolism, and neuroprotection, making it a versatile compound for exploring complex biological mechanisms in a controlled laboratory setting. This product is provided as a high-purity analytical standard to ensure reproducible and reliable results.

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O17/c1-40-13-4-9(2-3-11(13)31)25-26(20(35)17-12(32)5-10(30)6-14(17)42-25)45-28-24(39)22(37)19(34)16(44-28)8-41-27-23(38)21(36)18(33)15(7-29)43-27/h2-6,15-16,18-19,21-24,27-34,36-39H,7-8H2,1H3/t15-,16-,18-,19-,21+,22+,23-,24-,27-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZLFWVUSQREQH-QDYVESOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30169811
Record name 4H-1-Benzopyran-4-one, 3-((6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

640.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17429-69-5
Record name Astragaloside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017429695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 3-((6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isorhamnetin 3-gentiobioside
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X4V9DGC6L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Astragaloside IV: A Comprehensive Technical Guide on its Biological Properties and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astragaloside IV (AS-IV) is a prominent cycloartane-type triterpene saponin (B1150181) isolated from the dried roots of Astragalus membranaceus, a vital herb in traditional Chinese medicine.[1][2] With a molecular formula of C41H68O14 and a molecular weight of 784.97 g/mol , AS-IV has garnered significant attention in the scientific community for its diverse and potent pharmacological activities.[3] This technical guide provides an in-depth overview of the biological properties of this compound IV, focusing on its anti-inflammatory, antioxidant, cardiovascular, neuroprotective, and anti-cancer effects. The document is designed to be a comprehensive resource, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and illustrating the underlying signaling pathways through meticulously crafted diagrams.

Core Biological Properties and Quantitative Effects

This compound IV exerts its therapeutic potential through a multi-targeted approach, influencing a wide array of physiological and pathological processes. The following sections summarize the quantitative effects of AS-IV across its primary biological activities.

Anti-inflammatory and Immunomodulatory Effects

This compound IV has demonstrated significant anti-inflammatory properties by modulating the production of pro-inflammatory cytokines and regulating key inflammatory signaling pathways.[1][3] It can suppress the activation of nuclear factor-kappa B (NF-κB), a central mediator of inflammatory responses.[1] Studies have shown that AS-IV treatment leads to a marked reduction in the serum levels of inflammatory markers. For instance, in a mouse model of lipopolysaccharide (LPS)-induced acute inflammation, pretreatment with AS-IV (10 mg/kg, i.p.) for six days resulted in an 82% inhibition of the increase in serum Monocyte Chemoattractant Protein-1 (MCP-1) and a 49% inhibition of the increase in Tumor Necrosis Factor-alpha (TNF-α).[4] Furthermore, AS-IV has been shown to modulate T-cell responses, including the differentiation of Th17 cells, suggesting its role in autoimmune conditions.[5]

Parameter Model/Cell Line AS-IV Dose/Concentration Effect Reference
TNF-αLPS-induced mice10 mg/kg↓ 49% in serum[4]
IL-6LPS-induced ALI rats20, 40, 80 mg/kg↓ in serum and BALF[6]
IL-1βLPS-induced ALI rats20, 40, 80 mg/kg↓ in serum and BALF[6]
NF-κB p65 translocationHigh glucose-treated MSCsNot specified[7]

Table 1: Quantitative Anti-inflammatory Effects of this compound IV. (↓ indicates a decrease)

Antioxidant Properties

A significant aspect of this compound IV's protective mechanism is its ability to mitigate oxidative stress. It achieves this by enhancing the activity of endogenous antioxidant enzymes and activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.[8][9] Activation of Nrf2 leads to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase (CAT), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[8][10]

Parameter Model/Cell Line AS-IV Dose/Concentration Effect Reference
MDACalf Small Intestine Epithelial Cells (H2O2-induced)25 nM[10]
SODCalf Small Intestine Epithelial Cells (H2O2-induced)25 nM[10]
GSH-PxLO2 cells (PA-treated)20, 60, 100 µg/mLRestored levels[11]
Nrf2 nuclear translocationH9c2 cellsNot specified[9]

Table 2: Quantitative Antioxidant Effects of this compound IV. (↑ indicates an increase; ↓ indicates a decrease)

Cardiovascular Protection

This compound IV exhibits robust cardioprotective effects, making it a promising agent for the management of cardiovascular diseases.[12][13][14][15] It improves cardiac function in models of heart failure, reduces myocardial infarct size, and attenuates cardiac hypertrophy and fibrosis.[12][16] In a rat model of chronic heart failure, oral administration of AS-IV (0.1, 0.3, and 1.0 mg/kg/day) attenuated the decline in fractional shortening and significantly increased the peak derivatives of left ventricle pressure (dp/dt).[12]

Parameter Model AS-IV Dose Effect Reference
Fractional Shortening (FS)Rat model of CHF0.1, 0.3, 1.0 mg/kg/dayAttenuated decline[12]
Left Ventricular Ejection Fraction (LVEF)Rat model of CHF30, 60 mg/kg/day[13]
Left Ventricular Systolic Pressure (LVSP)Rat model of CHF1.0 mg/kg/dayAttenuated decrease[12]
Infarct SizeRat model of heart failure1 mg/kg/day↓ (from 39.11% to 20.69%)[9]

Table 3: Quantitative Effects of this compound IV on Cardiac Function. (↑ indicates an increase; ↓ indicates a decrease)

Neuroprotective Effects

The neuroprotective properties of this compound IV have been extensively documented, particularly in the context of cerebral ischemia-reperfusion injury.[5][17][18][19] It reduces cerebral infarct volume, improves neurological outcomes, and inhibits neuronal apoptosis.[17][18] In a rat model of middle cerebral artery occlusion/reperfusion (MCAO/R), AS-IV treatment (20 mg/kg) reduced the cerebral infarct volume from 25.79% to 16.54%.[18] These effects are mediated, in part, by the regulation of apoptosis-related proteins, such as increasing the Bcl-2/Bax ratio.[20]

Parameter Model AS-IV Dose Effect Reference
Cerebral Infarct VolumeRat MCAO/R model20 mg/kg↓ from 25.79% to 16.54%[18]
Neurological ScoreRat MCAO/R model20 mg/kgImproved[18]
Bcl-2 expressionHG-stimulated podocytes50, 100, 200 µg/ml↑ mRNA expression[20]
Bax expressionHG-stimulated podocytes50, 100, 200 µg/mlRestored mRNA expression[20]
Cleaved Caspase-3HG-stimulated podocytes50, 100, 200 µg/ml↓ protein expression[20]

Table 4: Quantitative Neuroprotective Effects of this compound IV. (↑ indicates an increase; ↓ indicates a decrease)

Anti-Cancer Activity

This compound IV has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.[2][21][22] It can induce cell cycle arrest and enhance the chemosensitivity of cancer cells to conventional chemotherapeutic agents.[2][23] The anti-cancer activity of AS-IV is often quantified by its half-maximal inhibitory concentration (IC50).

Cell Line Cancer Type AS-IV IC50 Chemosensitizing Effect (Drug) Reference
MDA-MB-231/ADRTriple-Negative Breast CancerN/A↓ IC50 of Gemcitabine (from 250.78 to 45.45 µmol/L)[23]
MDA-MB-231/ADRTriple-Negative Breast CancerN/A↓ IC50 of Adriamycin (from 22.71 to 2.89 µg/mL)[23]
SW620Colorectal CancerNot specifiedInhibited proliferation[21]
HCT116Colorectal CancerNot specifiedInhibited proliferation[21]
SW962Vulvar Squamous Cancer200–800 μg/mLIncreased mortality[22]

Table 5: Anti-Cancer Activity of this compound IV. (N/A: Not available as a direct IC50 for AS-IV alone in this study, but its chemosensitizing effect is quantified)

Key Signaling Pathways Modulated by this compound IV

The multifaceted biological activities of this compound IV are orchestrated through its interaction with several critical intracellular signaling pathways. Understanding these pathways is paramount for elucidating its mechanism of action and for the development of targeted therapeutics.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. This compound IV inhibits the activation of this pathway, thereby downregulating the expression of numerous pro-inflammatory genes.[1] It can achieve this by preventing the degradation of IκBα, the inhibitory subunit of NF-κB, thus sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus. Some studies also suggest that AS-IV can modulate upstream regulators of NF-κB, such as Toll-like receptor 4 (TLR4).[7][24]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK AS_IV This compound IV AS_IV->TLR4 Inhibits AS_IV->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Activation Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB_active->Inflammatory_Genes Promotes Transcription Nucleus Nucleus

AS-IV inhibits the NF-κB inflammatory signaling pathway.
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in various diseases, including cancer and metabolic disorders. This compound IV has been shown to modulate this pathway, often leading to the inhibition of cell proliferation and the induction of autophagy.[17][25][26][27] For instance, in the context of liver cirrhosis, AS-IV was found to decrease the expression ratios of p-PI3K/PI3K, p-Akt/Akt, and p-mTOR/mTOR, thereby inhibiting the inflammatory response and collagen expression.[25]

PI3K_Akt_mTOR_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Bind PI3K PI3K Receptor->PI3K Activates AS_IV This compound IV AS_IV->PI3K Inhibits Akt Akt AS_IV->Akt Inhibits (dephosphorylation) mTOR mTOR AS_IV->mTOR Inhibits (dephosphorylation) PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PIP3->Akt Activates Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Autophagy Autophagy mTOR->Autophagy Inhibits

AS-IV modulates the PI3K/Akt/mTOR signaling pathway.
Nrf2/HO-1 Antioxidant Pathway

The Nrf2/HO-1 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm. Upon exposure to oxidative stress or in the presence of activators like this compound IV, Nrf2 dissociates from Keap1 and translocates to the nucleus.[8][9][28] In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of antioxidant genes, leading to the transcription of protective enzymes like HO-1, SOD, and CAT.[8][10]

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces conformational change AS_IV This compound IV AS_IV->Keap1 Promotes Nrf2 dissociation Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes degradation Nrf2_active Active Nrf2 Nrf2->Nrf2_active Translocation ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Binds to Nucleus Nucleus Antioxidant_Enzymes Antioxidant Enzyme Expression (HO-1, SOD, CAT) ARE->Antioxidant_Enzymes Induces Transcription

AS-IV activates the Nrf2/HO-1 antioxidant pathway.

Detailed Experimental Protocols

To facilitate the replication and further investigation of the biological effects of this compound IV, this section provides detailed methodologies for key experiments cited in the literature.

Cerebral Ischemia/Reperfusion Model (MCAO/R) in Rats

This in vivo model is crucial for studying the neuroprotective effects of this compound IV.

  • Animal Preparation: Male Sprague-Dawley rats (250-300g) are acclimatized for at least one week with free access to food and water.

  • Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., chloral (B1216628) hydrate, 350 mg/kg, intraperitoneally).

  • Surgical Procedure:

    • Place the rat in a supine position and make a midline cervical incision.

    • Carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal end of the ECA and the proximal end of the CCA.

    • Insert a nylon monofilament (e.g., 4-0) with a rounded tip into the ICA via the ECA stump.

    • Advance the filament approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).

    • After the desired occlusion period (e.g., 2 hours), gently withdraw the filament to allow for reperfusion.

  • Drug Administration: this compound IV, dissolved in saline, is typically administered intravenously or intraperitoneally at the onset of reperfusion.

  • Outcome Measures:

    • Neurological Deficit Scoring: Evaluate neurological deficits at various time points post-reperfusion using a standardized scale.

    • Infarct Volume Measurement: At the end of the experiment, sacrifice the animals, and slice the brains for 2,3,5-triphenyltetrazolium chloride (TTC) staining to visualize and quantify the infarct area.

TTC Staining for Cerebral Infarct Volume

This histochemical staining method is used to differentiate between viable and infarcted brain tissue.[29][30]

  • Brain Tissue Preparation: Following sacrifice, rapidly remove the brain and chill it at -20°C for 20-30 minutes to firm the tissue.

  • Slicing: Slice the brain into 2 mm thick coronal sections.

  • Staining:

    • Prepare a 2% TTC solution in phosphate-buffered saline (PBS).

    • Immerse the brain slices in the TTC solution and incubate at 37°C for 15-30 minutes in the dark.

  • Fixation: After staining, fix the slices in 4% paraformaldehyde.

  • Image Analysis:

    • Acquire digital images of the stained slices.

    • Viable tissue will stain red, while the infarcted tissue will remain unstained (white).

    • Use image analysis software to calculate the infarct area for each slice and sum the areas to determine the total infarct volume.

Western Blot Analysis for PI3K/Akt/mTOR Pathway

This technique is used to quantify the expression levels of key proteins in a signaling pathway.

  • Protein Extraction: Homogenize cells or tissues in RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C. Typical antibody dilutions range from 1:500 to 1:2000.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometrically quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Immunofluorescence Staining for NF-κB p65 Nuclear Translocation

This method visualizes the subcellular localization of proteins, providing insights into their activation state.[6][25]

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound IV and/or an inflammatory stimulus (e.g., LPS).

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding sites with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.

  • Antibody Incubation:

    • Incubate the cells with a primary antibody against NF-κB p65 (e.g., rabbit anti-p65) diluted in 1% BSA in PBST overnight at 4°C.

    • Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1-2 hours at room temperature in the dark.

  • Nuclear Staining: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

  • Imaging: Mount the coverslips on microscope slides and visualize the fluorescence using a confocal or fluorescence microscope. Nuclear translocation of p65 will be observed as an increase in green fluorescence within the blue-stained nuclei.

Conclusion

This compound IV is a pharmacologically versatile saponin with a broad spectrum of biological activities. Its potent anti-inflammatory, antioxidant, cardioprotective, neuroprotective, and anti-cancer properties are well-supported by a growing body of scientific evidence. The mechanisms underlying these effects are complex and involve the modulation of multiple key signaling pathways, including NF-κB, PI3K/Akt/mTOR, and Nrf2/HO-1. This technical guide provides a comprehensive resource for researchers and drug development professionals, summarizing the quantitative effects of this compound IV, detailing essential experimental protocols, and illustrating its molecular mechanisms of action. Further research is warranted to fully elucidate the therapeutic potential of this compound IV and to translate these promising preclinical findings into clinical applications.

References

Astragaloside IV Signaling Pathways in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Astragaloside IV (AS-IV) is a major bioactive saponin (B1150181) extracted from the dried root of Astragalus membranaceus, a herb widely utilized in traditional Chinese medicine.[1][2] Emerging evidence has established AS-IV as a potent multi-target agent with significant pharmacological activities, including anti-inflammatory, immunomodulatory, and anti-cancer effects.[2][3][4] In oncology, AS-IV has been demonstrated to inhibit tumor proliferation, invasion, and metastasis across a variety of cancer types, including lung, breast, colorectal, gastric, and liver cancers.[1][5]

The primary anti-neoplastic mechanisms of AS-IV involve the modulation of a complex network of intracellular signaling pathways critical for cancer cell survival, growth, and dissemination.[1][4][6] This technical guide provides an in-depth overview of the core signaling pathways targeted by this compound IV in cancer cells. It summarizes key quantitative findings, details common experimental protocols for investigating its effects, and presents visual diagrams of the molecular cascades involved to support further research and drug development efforts.

Core Signaling Pathways Modulated by this compound IV

AS-IV exerts its anti-tumor effects not through a single mechanism but by intervening at multiple critical nodes within interconnected signaling networks. The following sections detail its impact on the most significant of these pathways.

PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell proliferation, survival, and metabolism, and its hyperactivation is a hallmark of many cancers.[7] this compound IV has been shown to be a potent inhibitor of this cascade.[1][7] It suppresses the phosphorylation and subsequent activation of key components including PI3K, AKT, and mTOR in various cancer cells, such as cervical and breast cancer.[1][8][9] This inhibition leads to decreased cell growth, proliferation, and survival.[1][7] In gastric cancer cells, AS-IV blocks TGF-β1-induced epithelial-mesenchymal transition (EMT) by interfering with the PI3K/Akt/NF-κB signaling pathway.[5][10]

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates ASIV This compound IV ASIV->PI3K Inhibits Phosphorylation AKT AKT ASIV->AKT Inhibits Phosphorylation mTOR mTOR ASIV->mTOR Inhibits Phosphorylation PI3K->AKT Activates (p-AKT) AKT->mTOR Activates (p-mTOR) GSK3B GSK-3β AKT->GSK3B Inhibits NFkB NF-κB AKT->NFkB Activates Proliferation Cell Proliferation, Survival, EMT mTOR->Proliferation Promotes NFkB->Proliferation Promotes

Caption: AS-IV inhibits the PI3K/AKT/mTOR signaling cascade.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK) cascade, is crucial for transmitting extracellular signals to the nucleus to control gene expression related to proliferation, differentiation, and invasion.[5][6] Dysregulation of this pathway is common in cancer. AS-IV has been shown to inhibit the MAPK/ERK pathway in glioma and gastric cancer cells.[5][11] In breast cancer, AS-IV suppresses invasion by downregulating Vav3, which in turn blocks the Rac1/MAPK signaling pathway and reduces the expression of matrix metalloproteinases (MMP-2, MMP-9).[5][12] Furthermore, co-treatment of AS-IV with chemotherapy agents like Taxol can lower ERK and JNK activation, contributing to chemosensitization.[5][6]

MAPK_ERK_Pathway ASIV This compound IV Vav3 Vav3 ASIV->Vav3 Downregulates MAPK MAPK (ERK, JNK, p38) ASIV->MAPK Inhibits Phosphorylation Rac1 Rac1 Vav3->Rac1 Activates MAPKKK MAPKKK (e.g., RAF) Rac1->MAPKKK Activates RAS RAS RAS->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPKK->MAPK Phosphorylates Transcription Transcription Factors (e.g., c-Jun) MAPK->Transcription Activates Response Invasion, Proliferation, MMP-2/9 Expression Transcription->Response Promotes

Caption: AS-IV suppresses the MAPK/ERK pathway, inhibiting invasion.

Intrinsic Apoptosis Pathway

A key strategy of cancer cells is to evade apoptosis (programmed cell death). AS-IV effectively counters this by inducing the intrinsic, or mitochondrial, pathway of apoptosis.[1] This is primarily achieved by modulating the balance of the Bcl-2 family of proteins.[2] AS-IV treatment upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[1][13][14] This shift in the Bax/Bcl-2 ratio increases mitochondrial membrane permeability, leading to the release of cytochrome c into the cytoplasm.[1][15] Cytochrome c then activates a caspase cascade, including initiator caspase-9 and effector caspase-3, culminating in apoptotic cell death.[1][15] This effect has been observed in non-small cell lung cancer (NSCLC), colorectal cancer, and hepatocellular carcinoma cells.[1][2][15]

Intrinsic_Apoptosis_Pathway ASIV This compound IV Bcl2 Bcl-2 (Anti-apoptotic) ASIV->Bcl2 Downregulates Bax Bax (Pro-apoptotic) ASIV->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Stabilizes Bax->Mitochondrion Permeabilizes CytC Cytochrome c Release Mitochondrion->CytC Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates (Cleavage) Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: AS-IV promotes apoptosis via the intrinsic mitochondrial pathway.

Other Key Pathways

AS-IV's influence extends to several other oncogenic pathways:

  • Wnt/β-catenin Pathway: AS-IV can inhibit this pathway, which is critical for cancer cell proliferation and stemness. This inhibition is often mediated through the Akt/GSK-3β axis, where AS-IV's suppression of Akt leads to the activation of GSK-3β, which in turn promotes the degradation of β-catenin.[1][13][14]

  • TGF-β-Mediated EMT: AS-IV inhibits the process of epithelial-mesenchymal transition (EMT), a key step in metastasis, by interfering with TGF-β signaling.[1][8][16] In gastric and cervical cancer cells, this is achieved by blocking downstream mediators like PI3K/Akt/NF-κB.[1][10]

  • AMPK Signaling: In the tumor microenvironment, AS-IV can modulate macrophage polarization by inhibiting the AMPK signaling pathway in M2-polarized macrophages, thereby reducing their pro-tumoral activities like promoting invasion and angiogenesis.[3][17]

Summary of AS-IV Effects Across Cancer Types

The anti-cancer activity of this compound IV has been documented across a wide range of malignancies. The following table summarizes key findings, highlighting the affected cell lines, pathways, and observed outcomes.

Cancer TypeCell Line(s)AS-IV ConcentrationSignaling Pathway(s) AffectedKey Outcomes & Citations
Non-Small Cell Lung Cancer (NSCLC) A549, H1299, HCC8273-24 ng/mLAkt/GSK-3β/β-catenin, ApoptosisInhibition of proliferation and migration; induction of apoptosis.[1][13][14]
Breast Cancer MDA-MB-231In vitro & 50 mg/kg in vivoVav3/Rac1/MAPKInhibition of cell viability and invasion; downregulation of MMP-2 and MMP-9.[3][12]
Colorectal Cancer (CRC) SW620, HCT116, HT29, SW480Dosedependent in vitroIntrinsic Apoptosis, p21G0/G1 cell cycle arrest; induction of apoptosis via caspase activation.[1][15]
Gastric Cancer MGC-803, SGC7901Dosedependent in vitroPI3K/Akt/NF-κB, MAPK/ERKInhibition of TGF-β1-induced EMT, invasion, and migration.[5][10][16]
Glioma U251, A17220-50 mg/mLMAPK/ERK, PI3K/AKTInhibition of proliferation, migration, and invasion; cell cycle arrest.[11][18]
Cervical Cancer SiHa50–800 µg/mLTGF-β1, PI3K, MAPKSuppression of invasion and metastasis by interfering with EMT.[1][3][8]
Hepatocellular Carcinoma (HCC) SK-Hep1, Hep3B, HepG2Dosedependent in vitroApoptosis, Akt/GSK-3β/β-cateninReduction of cell viability; activation of extrinsic and intrinsic apoptosis.[1][5]
Pancreatic Cancer PANC-1, SW1990Dosedependent in vitroPERK/ATF4/CHOP, ApoptosisSuppression of proliferation and migration; induction of apoptosis via ER stress.[19][20]

Key Experimental Methodologies

The investigation of AS-IV's effects on cancer cells employs a range of standard molecular and cellular biology techniques. Below are generalized protocols for key experiments cited in the literature.

Cell Culture and Treatment

Cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂. For experiments, cells are seeded and allowed to adhere overnight before being treated with various concentrations of AS-IV (or vehicle control, e.g., DMSO) for specified time periods (e.g., 24, 48 hours).

Cell Proliferation and Viability Assay (CCK-8)
  • Seeding: Plate cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of AS-IV and incubate for 24-48 hours.[15][21]

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.

Cell Migration and Invasion Assays
  • Wound Healing Assay:

    • Grow cells to a confluent monolayer in a 6-well plate.

    • Create a linear scratch (wound) across the monolayer with a sterile pipette tip.

    • Wash with PBS to remove detached cells and add fresh medium with or without AS-IV.

    • Capture images of the wound at 0 hours and a later time point (e.g., 24 hours).

    • Measure the wound closure area to quantify cell migration.[19][20]

  • Transwell Assay:

    • For invasion assays, coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel. For migration, no coating is needed.

    • Seed cancer cells in serum-free medium into the upper chamber.

    • Add medium containing 10% FBS (as a chemoattractant) to the lower chamber. Add AS-IV to either or both chambers.

    • Incubate for 24-48 hours.

    • Remove non-migrated cells from the top of the insert. Fix and stain the cells that have migrated/invaded to the bottom surface.

    • Count the stained cells under a microscope to determine the extent of migration or invasion.[8][12]

Protein Expression Analysis (Western Blotting)
  • Lysis: Treat cells with AS-IV, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total-AKT, Bax, Bcl-2, Caspase-3, β-actin) overnight at 4°C.

  • Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13][18]

Experimental_Workflow cluster_assays Functional & Mechanistic Assays Start Cancer Cell Line Selection Culture Cell Culture & Seeding Start->Culture Treatment This compound IV Treatment Culture->Treatment Proliferation Proliferation (CCK-8) Treatment->Proliferation Migration Migration/Invasion (Transwell) Treatment->Migration Apoptosis Apoptosis (Flow Cytometry) Treatment->Apoptosis Protein Protein Analysis (Western Blot) Treatment->Protein Analysis Data Analysis & Interpretation Proliferation->Analysis Migration->Analysis Apoptosis->Analysis Protein->Analysis End Conclusion Analysis->End

Caption: A generalized workflow for in vitro analysis of AS-IV.

Conclusion

This compound IV is a promising natural compound that exhibits significant anti-cancer properties by modulating multiple, interconnected signaling pathways essential for tumorigenesis. Its ability to concurrently inhibit pro-survival and pro-metastatic cascades like PI3K/AKT/mTOR and MAPK/ERK, while simultaneously promoting the intrinsic apoptosis pathway, underscores its potential as a multi-target therapeutic agent. Furthermore, its capacity to enhance the efficacy of conventional chemotherapies suggests a valuable role in combination treatment strategies.[1][5] The comprehensive data and methodologies presented in this guide serve as a foundational resource for scientists dedicated to exploring and harnessing the full therapeutic potential of this compound IV in cancer treatment.

References

A Technical Guide to the Discovery, Isolation, and Purification of Astragaloside IV from Astragalus membranaceus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astragalus membranaceus (Fisch.) Bge., known as Huangqi in traditional Chinese medicine, is a perennial plant whose dried roots are used for their significant medicinal properties.[1] Among its various bioactive components, including polysaccharides and flavonoids, astragalosides are of primary interest.[2] Astragaloside IV (AS-IV), a cycloartane-type triterpene glycoside, is recognized as one of the most important and biologically active saponins (B1172615) in the plant.[2][3] It serves as a key marker for the quality assessment of Astragalus membranaceus and its derived products.[3][4][5] The content of AS-IV in the raw herb is relatively low, typically around 0.04%, which makes its extraction and purification a challenging yet critical process for research and pharmaceutical development.[1]

AS-IV has demonstrated a wide array of pharmacological effects, including potent anti-inflammatory, antioxidant, neuroprotective, and cardioprotective properties.[2][3][6] These therapeutic potentials are attributed to its ability to modulate various cellular signaling pathways.[2][6] This guide provides an in-depth overview of the physicochemical properties of this compound IV, detailed experimental protocols for its isolation and purification, methods for its quantitative analysis, and a look into the key signaling pathways it modulates.

Physicochemical Properties of this compound IV

This compound IV is a tetracyclic triterpenoid (B12794562) saponin (B1150181) characterized by a lanolin ester alcohol structure.[3][5] Its solubility and molecular characteristics are fundamental to the design of effective extraction and purification strategies. While poorly soluble in water, it is readily soluble in organic solvents like methanol (B129727), ethanol (B145695), and acetone.[2][3]

PropertyValueReferences
Molecular Formula C₄₁H₆₈O₁₄[2][3]
Molecular Weight 784.97 g/mol [2][3]
CAS Number 84687-43-4[2]
Structure Cycloartane-type triterpene glycoside[6][7]
Appearance White powder[8]
Solubility Readily soluble in methanol, ethanol, acetone; Poorly soluble in water.[2][3]

Experimental Protocols: Isolation and Purification

The isolation of high-purity this compound IV from the complex matrix of Astragalus membranaceus root is a multi-step process involving extraction, partitioning, and chromatography.

Extraction

The initial step involves extracting crude saponins from the dried and pulverized plant material. Various techniques have been developed to optimize the yield of AS-IV.

Method 1: Methanol Sonication

  • Protocol:

    • Weigh 0.5 g of finely pulverized Astragalus membranaceus roots.

    • Add 18 mL of HPLC-grade methanol to the sample in a 20-mL vial.

    • Sonicate the mixture at 25–30°C for 30 minutes.

    • Filter the mixture through Whatman #40 filter paper into a flask.

    • Return the residue to the vial, add another 18 mL of methanol, and repeat the sonication process.

    • Combine the filtrates for further processing.[7]

Method 2: Enzyme-Assisted Homogenate Extraction

  • Protocol:

    • Prepare an enzyme solution by dissolving a mixture of cellulase, pectinase, and β-glucosidase in warm water.

    • Mix the pulverized Astragalus root with the enzyme solution at a solid-liquid ratio of 1:10 to 1:20 (g:mL).

    • Subject the mixture to continuous homogenization for 0.5–2 minutes, repeating 1–3 times.

    • Transfer the homogenate to a shaker and incubate at 25–40°C for 12–24 hours to allow for enzymatic hydrolysis, which can increase the yield of AS-IV.[1]

Method 3: Desorption-Decompression Internal Boiling

  • Protocol:

    • Pre-soak pulverized Astragalus powder in a small amount of 60%-80% ethanol at 30-50°C for 30 minutes.

    • Add a larger volume (6-12 times the material mass) of 5%-20% ethanol-water solution heated to 50-80°C.

    • Reduce the pressure inside the extraction vessel to 0.02–0.03 MPa to induce internal boiling at a lower temperature.

    • Extract for 1-4 minutes and repeat the process 2-4 times. This method reduces extraction temperature and time, minimizing impurity content.[9]

Purification

After extraction, the crude extract undergoes several purification steps to isolate AS-IV from other astragalosides and impurities.

Step 1: Alkali Treatment and Liquid-Liquid Extraction

  • Protocol:

    • Concentrate the crude extract under reduced pressure to remove the extraction solvent.

    • Redissolve the residue in water and add an alkaline solution (e.g., sodium hydroxide, ammonia (B1221849) water) to adjust the pH.[1][10] This step can hydrolyze other astragalosides into AS-IV, increasing the final yield.[11]

    • Perform liquid-liquid extraction using a non-polar solvent like petroleum ether or n-hexane to remove lipids and pigments. Discard the organic phase.[10]

    • Subsequently, perform liquid-liquid extraction with n-butanol 3-5 times.[1] this compound IV will partition into the n-butanol phase.

    • Combine the n-butanol fractions and concentrate to dryness.[1]

Step 2: Chromatographic Separation

  • Protocol:

    • Macroporous Resin Chromatography: Dissolve the dried n-butanol extract in an appropriate solvent and load it onto a macroporous adsorption resin column. Wash the column with water to remove sugars and other polar impurities, then elute with increasing concentrations of ethanol. Collect the fractions containing AS-IV.[1]

    • Silica (B1680970) Gel Column Chromatography: Further purify the enriched fractions on a normal-phase silica gel column. Elute with a solvent system such as ethyl acetate/n-butanol/water to separate AS-IV from other closely related saponins.[1]

    • High-Speed Countercurrent Chromatography (HSCCC): For high-purity separation, HSCCC is an effective technique. A two-phase solvent system of ethyl acetate/n-butanol/water (e.g., 4.2:0.8:5, v/v) can be used. The crude extract is injected into the column, and separation is achieved based on the differential partitioning of components between the two liquid phases.[12][13]

Step 3: Recrystallization

  • Protocol:

    • Evaporate the purified fractions containing AS-IV to dryness.

    • Dissolve the residue in a minimal amount of hot methanol or ethanol.

    • Allow the solution to cool slowly at low temperatures to induce crystallization.

    • Collect the crystals by filtration to obtain AS-IV with a purity often exceeding 95-99%.[1][10]

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow Diagram

G Figure 1: General Workflow for Isolation and Purification of this compound IV A Astragalus membranaceus Root Powder B Extraction (e.g., Methanol Sonication, Enzyme Hydrolysis) A->B C Crude Extract B->C D Alkali Treatment & Liquid-Liquid Extraction (e.g., n-Butanol) C->D E Crude Saponin Fraction D->E F Chromatography (Macroporous Resin, Silica Gel, HSCCC) E->F G Purified this compound IV Fractions F->G H Recrystallization G->H I High-Purity this compound IV (>95%) H->I

Caption: General Workflow for Isolation and Purification of this compound IV.

Signaling Pathway Diagrams

This compound IV exerts its pharmacological effects by modulating key cellular signaling pathways. Its anti-inflammatory and cell-protective effects are often linked to the inhibition of the NF-κB pathway and regulation of the PI3K/Akt/mTOR pathway.[2][14][15][16]

G Figure 2: PI3K/Akt/mTOR Signaling Pathway Modulation by AS-IV cluster_0 ASIV This compound IV PI3K PI3K ASIV->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy Inhibits CellGrowth Cell Growth & Metabolism mTOR->CellGrowth Promotes

Caption: PI3K/Akt/mTOR Signaling Pathway Modulation by AS-IV.

G Figure 3: NF-κB Signaling Pathway Inhibition by AS-IV cluster_0 cluster_1 Cytoplasm cluster_2 Nucleus ASIV This compound IV IKK IKK Complex ASIV->IKK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Sequesters in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammatory Gene Expression

Caption: NF-κB Signaling Pathway Inhibition by AS-IV.

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative determination of this compound IV. Due to AS-IV's weak UV chromophore, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is preferred for sensitive and accurate quantification.[7][17]

ParameterHPLC-ELSD Method 1HPLC-ELSD Method 2HPLC-MS/MS
Column Zorbax Eclipse XDB C₁₈Inertsil ODS3 (5 µm), 4.6 mm x 250 mmACQUITY C₁₈ (1.7 µm), 2.1 x 100 mm
Mobile Phase Acetonitrile and Water (gradient)Acetonitrile:Water (35:65)Acetonitrile and 0.1% Formic Acid in Water (gradient)
Flow Rate Not specified1.5 mL/min0.3 mL/min
Detector ELSD (Evap. Temp: 43°C, Nebulizer Gas: 3.4 bar)ELSD (Evap. Temp: 100°C, Nebulizer Exhaust: 60)Tandem Mass Spectrometry (MS/MS)
Detection Limit 40 ng (on-column)Not specified5-10 ng/mL (in plasma)
Linear Range Not specified4.58 - 22.91 µg5 - 5000 ng/mL (in plasma)
Average Recovery Not specified100.4% (RSD=4.27%)>89% (from plasma)
References [7][18][11][19]

Summary of Purity and Yield

The efficiency of the isolation process is determined by the final yield and purity of AS-IV. While yield can vary significantly based on the source of the plant material and the extraction method, modern multi-step protocols consistently produce high-purity compounds suitable for pharmacological studies.

MethodFinal PurityYieldReference
Enzyme-assisted extraction, chromatography, and recrystallization> 95%> 0.08%[1]
High-Speed Countercurrent Chromatography (HSCCC)96.95%55.9 mg from 400 mg crude extract[12]
Alkali hydrolysis, chromatography, and recrystallization> 97-99%Not specified[10]
Ammonia extraction with optimized conditionsNot specified~2.62 mg/g (0.26%)[11][20]

Conclusion

The discovery and isolation of this compound IV from Astragalus membranaceus is a sophisticated process that has been refined over years of research. The development of advanced extraction techniques, such as enzyme-assisted and pressure-controlled methods, combined with powerful chromatographic separations like HSCCC, has enabled the production of high-purity AS-IV. Accurate and sensitive analytical methods, primarily HPLC coupled with ELSD or MS, are crucial for quality control and pharmacokinetic studies. The availability of pure this compound IV is essential for elucidating its mechanisms of action, particularly its modulation of critical signaling pathways like PI3K/Akt/mTOR and NF-κB, and for advancing its potential as a therapeutic agent in the treatment of a wide range of diseases.

References

Astragaloside IV and Telomerase Activation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Astragaloside IV (AS-IV) is a triterpenoid (B12794562) saponin (B1150181) isolated from the dried root of Astragalus membranaceus, a herb with a long history in traditional Chinese medicine.[1][2] In recent years, AS-IV has garnered significant scientific interest for its potential anti-aging properties, primarily attributed to its ability to activate telomerase.[3][4] Telomeres are protective nucleoprotein caps (B75204) at the ends of eukaryotic chromosomes that shorten with each cell division, acting as a biological clock for cellular aging.[3][5] Telomerase, a reverse transcriptase that adds telomeric repeats to chromosome ends, counteracts this shortening.[5] The activation of telomerase is a key strategy in combating cellular senescence and age-related diseases. This guide provides an in-depth technical overview of the research on this compound IV's role in telomerase activation, tailored for researchers, scientists, and drug development professionals.

Core Mechanism: Telomerase Activation and Key Signaling Pathways

This compound IV has been shown to enhance telomerase activity across various cell types, thereby delaying cellular senescence and protecting cells from apoptosis.[[“]][7][8][9] This activation is not a standalone event but is mediated through the modulation of complex intracellular signaling cascades.

The Src/MEK/ERK Signaling Pathway

A primary mechanism through which AS-IV and its related compound, cycloastragenol (B1669396) (CAG), activate telomerase is via the Src/MEK/ERK pathway.[[“]][7][10][11] Treatment with AS-IV has been observed to induce the phosphorylation of Extracellular Signal-Regulated Kinase (ERK) in a time- and dose-dependent manner in multiple cell lines, including human embryonic kidney (HEK293) cells and keratinocytes.[10][11][12] The activation of this cascade is crucial for upregulating the expression of telomerase reverse transcriptase (hTERT), the catalytic subunit of the telomerase enzyme.[10]

G cluster_0 cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus ASIV This compound IV EGFR EGFR ASIV->EGFR Activates cSrc c-Src EGFR->cSrc MEK MEK cSrc->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates hTERT hTERT Gene Expression ERK->hTERT Upregulates Telomerase Telomerase Activity hTERT->Telomerase Increases

AS-IV activates telomerase via the Src/MEK/ERK pathway.
The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is another critical route for AS-IV's pro-survival and anti-senescence effects. In human umbilical vein endothelial cells (HUVECs), AS-IV has been shown to promote proliferation and angiogenic activity by activating this pathway.[13] Activation of Akt can lead to the phosphorylation of the hTERT subunit, enhancing telomerase enzymatic activity and contributing to cellular longevity.[13]

G cluster_0 cluster_1 Cytoplasm cluster_2 Nucleus ASIV This compound IV PI3K PI3K ASIV->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates hTERT hTERT Regulation Akt->hTERT Post-translational Phosphorylation Telomerase Telomerase Activity hTERT->Telomerase Enhances

AS-IV modulates telomerase activity via the PI3K/Akt pathway.
Other Modulated Pathways

Research also indicates that AS-IV can influence other signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and CREB signaling pathways to increase telomerase expression.[7][14] This multi-pathway modulation underscores the pleiotropic effects of AS-IV in maintaining cellular health.

Quantitative Data on this compound IV Efficacy

The following tables summarize the quantitative effects of this compound IV and related compounds on telomerase activity, telomere length, and markers of cellular senescence from various studies.

Table 1: In Vitro Effects on Telomerase Activity and hTERT Expression

Compound/ProductCell TypeConcentrationIncubation TimeEffect on Telomerase Activity / hTERTReference
This compound IV (AS-IV)Rat Nucleus Pulposus Cells (NPCs)3 µM, 5 µM72 hoursUpregulated TERT mRNA and protein expression vs. high-glucose control.[8]
Cycloastragenol (CAG)Rat Nucleus Pulposus Cells (NPCs)3 µM, 5 µM72 hoursUpregulated TERT mRNA and protein expression vs. high-glucose control.[8]
AS-IV & CAGHuman Embryonic Kidney (HEK293)Increasing concentrationsN/ADose-dependent increase in telomerase activity.[10][12]
TA-65 (this compound IV)Human CD8+ T-cellsN/AN/A1.3 to 3.3-fold increase in telomerase activity vs. controls.[5][15]
Nutrient 4 (contains CAG)Human Peripheral Blood Mononuclear Cells12.8 µg/mlN/AUp to 4.3-fold increase in telomerase activity vs. untreated cells.[16][17]

Table 2: Effects on Telomere Length

Compound/ProductStudy TypeParticipants / ModelDosage / ConcentrationDurationKey FindingReference
Astragalus-based supplement (contains AS-IV & CAG)Human Clinical Trial40 healthy volunteers (avg. age 56)2 capsules/day6 monthsMedian telomere length increased from 9.805 kbp to 10.507 kbp.[18]
Astragalus-based supplement (ASTCOQ02)Human Clinical Trial40 healthy volunteersN/A6 monthsSignificant increase in median and short telomere length; decreased percentage of short telomeres.[5][15][19]
AS-IV & CAGIn VitroRat Nucleus Pulposus Cells (NPCs)3 µM, 5 µM72 hoursSignificantly increased relative telomere length vs. high-glucose control.[8]
Anti-aging face cream (contains AS-IV)Human Clinical Trial13 participantsDaily application4 weeksAverage median telomere length in skin samples increased (5342 bp vs. 4616 bp in control).[20]

Table 3: Effects on Cellular Senescence Markers

CompoundCell Type / ModelStressorConcentrationEffectReference
This compound IVRat Nucleus Pulposus CellsHigh Glucose (50 mM)3 µM, 5 µMDownregulated senescence marker p16 expression.[8][21]
This compound IVHuman Umbilical Vein Endothelial Cells (HUVECs)D-Galactose (40 g/L)200 µmol/LReduced SA-β-Gal positive cells; inhibited p21 and p53 expression.[22]
This compound IVHepatic Stellate Cells (HSC-T6)PDGF-BB20, 40 µg/mlUpregulated SA-β-Gal activity, p21, and p53, inducing senescence in activated fibrotic cells.[23]
This compound IVRat Brain CellsRadiationN/AReduced SA-β-Gal positive cells and cells arrested in G1 phase.[24]

Note: The effect of AS-IV on senescence can be context-dependent. While it generally protects healthy cells from premature senescence, it can induce senescence in activated, disease-state cells like hepatic stellate cells, which is a beneficial therapeutic effect in the context of fibrosis.[23]

Key Experimental Protocols

Detailed and reproducible methodologies are paramount in scientific research. Below are outlines of key protocols used to assess the effects of this compound IV.

Telomerase Activity Assessment: Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is the gold-standard for measuring telomerase activity. It is a two-step process involving telomerase-mediated extension of a substrate oligonucleotide, followed by PCR amplification of the extended products.

G start Start: Cell Culture with AS-IV lysis 1. Cell Lysis (Release cellular components, including telomerase) start->lysis quantify 2. Protein Quantification (e.g., Bradford or BCA assay to normalize samples) lysis->quantify extension 3. Telomerase Extension (Telomerase adds TTAGGG repeats to a synthetic DNA primer) quantify->extension pcr 4. PCR Amplification (Amplify the extended products using forward and reverse primers) extension->pcr detection 5. Detection (Visualize PCR products via gel electrophoresis or qPCR) pcr->detection end End: Quantify Telomerase Activity detection->end

Workflow for the Telomeric Repeat Amplification Protocol (TRAP).

Methodology:

  • Cell Lysate Preparation: Harvest cells after treatment with AS-IV. Lyse cells in a suitable buffer (e.g., CHAPS lysis buffer) on ice to release intracellular proteins, including telomerase. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal amounts are used in the subsequent steps.

  • TRAP Reaction: In a reaction tube, combine the cell lysate with a TRAP buffer mix containing a substrate primer (e.g., TS primer), dNTPs, and Taq polymerase.

  • Telomerase Extension: Incubate the reaction mixture at room temperature (e.g., 25°C for 20-30 minutes) to allow telomerase to add telomeric repeats onto the 3' end of the TS primer.

  • PCR Amplification: Transfer the tubes to a thermal cycler. First, inactivate telomerase (e.g., 95°C for 5 minutes). Then, perform PCR amplification (e.g., 30-35 cycles) to amplify the extended products.

  • Detection and Analysis: Analyze the PCR products using polyacrylamide gel electrophoresis (PAGE) and stain with a DNA dye (e.g., SYBR Green). Telomerase activity is visualized as a characteristic 6-base pair ladder. Alternatively, use a real-time PCR-based TRAP assay for quantitative results.

Relative Telomere Length Measurement: Quantitative PCR (qPCR)

This method compares the amplification of telomere repeat sequences (T) to a single-copy gene (S) within the same sample to determine a relative T/S ratio, which is proportional to the average telomere length.

Methodology:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from cell or tissue samples treated with or without AS-IV.

  • DNA Quantification and Normalization: Accurately measure the concentration of the extracted DNA and dilute all samples to a uniform concentration (e.g., 5 ng/µL).

  • qPCR Reaction Setup: Prepare two separate qPCR reactions for each sample.

    • Telomere (T) Reaction: Contains primers specific for the TTAGGG telomeric repeat sequence.

    • Single-Copy Gene (S) Reaction: Contains primers for a stable, single-copy gene (e.g., 36B4 or albumin) to serve as a control for the amount of genomic DNA.

  • qPCR Run: Perform the qPCR using a standard thermal cycling protocol. The instrument will record the cycle threshold (Ct) value for both the T and S reactions for each sample.

  • Data Analysis:

    • Calculate the difference in Ct values: ΔCt = Ct(telomere) - Ct(single-copy gene).

    • The relative telomere length (T/S ratio) is calculated as 2-ΔCt.

    • Compare the T/S ratios between AS-IV treated groups and control groups to determine the effect on telomere length.[8]

Cellular Senescence Detection: Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

Senescent cells exhibit increased activity of lysosomal β-galactosidase at a suboptimal pH of 6.0. This activity can be detected by staining with the chromogenic substrate X-Gal.

Methodology:

  • Cell Seeding and Treatment: Plate cells in multi-well plates and treat with AS-IV and/or a senescence-inducing agent (e.g., D-Galactose, radiation).[22][24]

  • Fixation: Wash the cells with PBS and fix them with a formaldehyde/glutaraldehyde solution for 10-15 minutes at room temperature.

  • Staining: Wash the cells again and incubate them overnight at 37°C (without a CO₂ supply) in a freshly prepared staining solution containing X-Gal at pH 6.0.

  • Visualization and Quantification: Wash the cells and observe them under a microscope. Senescent cells will appear blue.[25] Quantify the results by counting the number of blue-stained cells relative to the total number of cells in several random fields of view.

Conclusion and Future Directions

The body of evidence strongly indicates that this compound IV is a potent activator of telomerase. Its mechanism of action is multifaceted, primarily involving the activation of the Src/MEK/ERK and PI3K/Akt signaling pathways, which converge to increase hTERT expression and activity. Quantitative data from both in vitro and human studies demonstrate AS-IV's ability to elongate telomeres and combat cellular senescence.

For drug development professionals, AS-IV represents a promising lead compound for therapies targeting age-related diseases.[14] Future research should focus on:

  • Long-term Safety and Efficacy: Comprehensive, large-scale randomized controlled trials are needed to validate the long-term benefits and safety profile of AS-IV supplementation.[14]

  • Bioavailability and Formulation: Optimizing delivery systems to enhance the bioavailability of AS-IV is crucial for its therapeutic application.

  • Synergistic Effects: Investigating the combination of AS-IV with other geroprotective compounds could reveal synergistic effects on telomere maintenance and overall healthspan.[[“]][7]

  • Specific Disease Models: Elucidating the precise effects of AS-IV in various age-related disease models, such as cardiovascular disease, neurodegeneration, and metabolic syndrome, will be critical for targeted drug development.[8][14]

References

The In Vivo Anti-Inflammatory Efficacy of Astragaloside IV: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astragaloside IV (AS-IV), a primary active saponin (B1150181) isolated from the traditional Chinese medicinal herb Astragalus membranaceus, has garnered significant attention for its potent and multifaceted pharmacological effects.[1][2] Extensive in vivo research has demonstrated its therapeutic potential across a spectrum of inflammatory diseases, positioning it as a promising candidate for novel drug development. This technical guide provides a comprehensive overview of the in vivo effects of AS-IV on inflammatory conditions, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetic properties of this compound IV is crucial for interpreting its in vivo effects. Following intravenous administration in rats (4 mg/kg), the highest concentrations of AS-IV are found in the kidneys, spleen, liver, heart, and lungs.[3] The elimination half-life varies with the administration route and dose, with intravenous injection leading to a half-life of approximately 98-241 minutes in rats, depending on the dosage.[3][4] Notably, the oral bioavailability of AS-IV is relatively low.[5]

Preclinical toxicity studies have indicated a favorable safety profile for AS-IV. No significant adverse reactions or evidence of hepatotoxicity or nephrotoxicity have been observed in animal models at doses significantly higher than the therapeutic range.[3][5] However, some studies suggest caution regarding its use during pregnancy at higher doses.[3][5]

In Vivo Anti-Inflammatory Effects Across Disease Models

This compound IV has been investigated in a wide array of animal models of inflammatory diseases, consistently demonstrating significant therapeutic efficacy. The following sections summarize the key findings, with quantitative data presented in structured tables for comparative analysis.

Systemic Inflammation and Sepsis

In models of lipopolysaccharide (LPS)-induced systemic inflammation, AS-IV has been shown to potently suppress the inflammatory cascade.

Experimental Protocol: LPS-Induced Systemic Inflammation in Mice

  • Animal Model: Female C57BL/6J mice (12 weeks old, 20-22 g).[4]

  • Induction of Inflammation: A single intraperitoneal (i.p.) injection of LPS (0.5 µg/g body weight).[4]

  • AS-IV Administration: Daily i.p. injection of AS-IV (10 mg/kg body weight) for 6 consecutive days prior to LPS challenge.[4]

  • Outcome Measures: Serum levels of inflammatory cytokines (TNF-α, MCP-1) are measured 3 hours after LPS injection. Lung tissue is analyzed for inflammatory gene expression, neutrophil infiltration (myeloperoxidase content), and activation of signaling pathways (NF-κB, AP-1).[4]

Table 1: Effects of this compound IV on LPS-Induced Systemic Inflammation in Mice

ParameterLPS Control GroupAS-IV (10 mg/kg) + LPS GroupPercentage InhibitionReference
Serum TNF-αIncreasedSignificantly Decreased49%[4]
Serum MCP-1IncreasedSignificantly Decreased82%[4]
Lung MPO ContentIncreasedStrongly InhibitedNot specified[4]
Lung NF-κB DNA-bindingIncreasedSignificantly SuppressedNot specified[4]
Lung AP-1 DNA-bindingIncreasedSignificantly SuppressedNot specified[4]
Inflammatory Bowel Disease (IBD)

AS-IV has demonstrated protective effects in experimental models of colitis, primarily by modulating macrophage polarization and reducing inflammatory cytokine production.[6]

Experimental Protocol: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Induction of Colitis: Administration of 3% (w/v) DSS in drinking water for 7 days.

  • AS-IV Administration: Daily intragastric administration of AS-IV (20 or 40 mg/kg body weight) for 7 days, concurrent with DSS treatment.

  • Outcome Measures: Disease Activity Index (DAI), myeloperoxidase (MPO) activity in the colon, and colonic expression of pro- and anti-inflammatory cytokines.

Table 2: Effects of this compound IV on DSS-Induced Colitis in Mice

ParameterDSS Control GroupAS-IV (40 mg/kg) + DSS GroupEffectReference
Disease Activity Index (DAI)IncreasedSignificantly AttenuatedImprovement in clinical signs[6]
MPO ActivityIncreasedSignificantly AttenuatedReduction in neutrophil infiltration[6]
Colonic TNF-α mRNAUpregulatedSignificantly DownregulatedAnti-inflammatory effect[6]
Colonic IL-1β mRNAUpregulatedSignificantly DownregulatedAnti-inflammatory effect[6]
Colonic IL-10 mRNADownregulatedSignificantly IncreasedPromotion of anti-inflammatory response[6]
Colonic TGF-β mRNADownregulatedSignificantly IncreasedPromotion of tissue repair[6]
Allergic Asthma

In murine models of allergic asthma, AS-IV has been shown to ameliorate airway inflammation and hyperresponsiveness.[7]

Experimental Protocol: Ovalbumin (OVA)-Induced Allergic Asthma in Mice

  • Animal Model: Female BALB/c mice.

  • Induction of Asthma: Sensitization with intraperitoneal injections of OVA and aluminum hydroxide, followed by challenge with aerosolized OVA.

  • AS-IV Administration: Intragastric administration of AS-IV (40 mg/kg body weight) during the challenge phase.[7]

  • Outcome Measures: Airway hyperresponsiveness (AHR), inflammatory cell infiltration in bronchoalveolar lavage fluid (BALF) and lung tissue, and levels of Th2 cytokines (IL-4, IL-5) and IL-17 in BALF.[7]

Table 3: Effects of this compound IV on OVA-Induced Allergic Asthma in Mice

ParameterOVA Control GroupAS-IV (40 mg/kg) + OVA GroupEffectReference
Airway HyperresponsivenessIncreasedSignificantly ReducedImproved lung function[7]
Inflammatory Cell InfiltrationSignificant InfiltrationRemarkably AttenuatedReduced airway inflammation[7]
BALF IL-4 LevelsIncreasedSignificantly DecreasedInhibition of Th2 response[7]
BALF IL-5 LevelsIncreasedSignificantly DecreasedInhibition of Th2 response[7]
BALF IL-17 LevelsIncreasedSignificantly DecreasedInhibition of Th17 response[7]
Necrotizing Enterocolitis (NEC)

AS-IV has shown protective effects in a rat model of NEC by attenuating oxidative stress and inflammation.[8]

Experimental Protocol: Asphyxia and Hypothermia-Induced NEC in Newborn Rats

  • Animal Model: Newborn Sprague-Dawley rats.[8]

  • Induction of NEC: Exposure to asphyxia and hypothermia for 3 consecutive days.[8]

  • AS-IV Administration: Oral administration of AS-IV (25, 50, and 75 mg/kg) for 4 days.[8]

  • Outcome Measures: Levels of malondialdehyde (MDA), myeloperoxidase (MPO), glutathione (B108866) (GSH), and superoxide (B77818) dismutase (SOD) in ileum tissue. Serum and ileum mRNA levels of inflammatory cytokines (TNF-α, IL-1β, IL-6).[8]

Table 4: Effects of this compound IV on Asphyxia and Hypothermia-Induced NEC in Rats

ParameterNEC Control GroupAS-IV (75 mg/kg) + NEC GroupEffectReference
Ileum MDA LevelsIncreasedSignificantly DecreasedReduction of lipid peroxidation[8]
Ileum MPO LevelsIncreasedSignificantly DecreasedReduction of neutrophil infiltration[8]
Ileum GSH LevelsDecreasedSignificantly IncreasedEnhancement of antioxidant defense[8]
Ileum SOD ActivityDecreasedSignificantly IncreasedEnhancement of antioxidant defense[8]
Serum TNF-α LevelsIncreasedSignificantly ReducedAnti-inflammatory effect[8]
Serum IL-1β LevelsIncreasedSignificantly ReducedAnti-inflammatory effect[8]
Serum IL-6 LevelsIncreasedSignificantly ReducedAnti-inflammatory effect[8]

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of this compound IV are mediated through the modulation of several key signaling pathways. In vivo studies have elucidated its ability to interfere with pro-inflammatory signaling cascades and promote anti-inflammatory responses.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[9] AS-IV has been shown to inhibit the activation of NF-κB in various in vivo models.[4][9] This inhibition prevents the transcription of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[4][9]

Caption: this compound IV inhibits the NF-κB signaling pathway.

Modulation of STAT Signaling

Signal Transducer and Activator of Transcription (STAT) proteins are crucial for cytokine signaling. AS-IV has been shown to modulate STAT signaling, which can influence macrophage polarization. By promoting a shift from pro-inflammatory M1 to anti-inflammatory M2 macrophages, AS-IV helps to resolve inflammation and promote tissue repair.[3][6]

STAT_Signaling cluster_cytokines Cytokines cluster_receptors Receptors cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus Pro_inflammatory Pro-inflammatory Cytokines Receptor_Pro Receptor Pro_inflammatory->Receptor_Pro Anti_inflammatory Anti-inflammatory Cytokines Receptor_Anti Receptor Anti_inflammatory->Receptor_Anti JAK_Pro JAK Receptor_Pro->JAK_Pro Activates JAK_Anti JAK Receptor_Anti->JAK_Anti Activates STAT_Pro STAT (Inactive) JAK_Pro->STAT_Pro Phosphorylates STAT_Pro_Active p-STAT (Active) STAT_Pro->STAT_Pro_Active M1_Genes M1 Macrophage Gene Expression STAT_Pro_Active->M1_Genes Induces STAT_Anti STAT (Inactive) JAK_Anti->STAT_Anti Phosphorylates STAT_Anti_Active p-STAT (Active) STAT_Anti->STAT_Anti_Active M2_Genes M2 Macrophage Gene Expression STAT_Anti_Active->M2_Genes Induces AS_IV This compound IV AS_IV->STAT_Pro_Active Inhibits AS_IV->STAT_Anti_Active Promotes

Caption: this compound IV modulates STAT signaling to promote M2 macrophage polarization.

Regulation of the mTORC1 Signaling Pathway

The mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway is involved in regulating immune cell differentiation and function. In the context of allergic asthma, AS-IV has been shown to inhibit the mTORC1 signaling pathway, leading to a reduction in Th2 and Th17 cell responses.[7]

mTORC1_Pathway cluster_upstream Upstream Signals cluster_inhibition AS-IV Inhibition cluster_pathway mTORC1 Pathway cluster_downstream Downstream Effects Antigen Antigen (e.g., OVA) mTORC1 mTORC1 Antigen->mTORC1 Activates AS_IV This compound IV AS_IV->inhibition_point S6K1 S6K1 mTORC1->S6K1 Activates Th2_Diff Th2 Differentiation (IL-4, IL-5) S6K1->Th2_Diff Promotes Th17_Diff Th17 Differentiation (IL-17) S6K1->Th17_Diff Promotes

Caption: this compound IV inhibits the mTORC1 pathway in allergic asthma.

Conclusion and Future Directions

The in vivo evidence strongly supports the anti-inflammatory properties of this compound IV across a range of disease models. Its ability to modulate key inflammatory pathways, such as NF-κB, STAT, and mTORC1, underscores its potential as a therapeutic agent. The quantitative data summarized in this guide provide a clear basis for its efficacy.

Future research should focus on several key areas to advance the clinical translation of AS-IV. Investigating its efficacy in more chronic models of inflammatory diseases will be crucial. Furthermore, optimizing drug delivery systems to improve its oral bioavailability is a critical step for developing patient-friendly formulations. Finally, well-designed clinical trials are necessary to validate these promising preclinical findings in human subjects. The comprehensive data presented herein provides a solid foundation for the continued development of this compound IV as a novel anti-inflammatory therapeutic.

References

Pharmacological Profile of Astragaloside IV in Preclinical Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Astragaloside IV (AS-IV), a primary active saponin (B1150181) extracted from Astragalus membranaceus, has demonstrated a wide spectrum of pharmacological activities in numerous preclinical studies.[1][2] With the molecular formula C41H68O14, this tetracyclic triterpenoid (B12794562) saponin is a cornerstone of traditional medicine and a subject of intense modern scientific investigation for its therapeutic potential.[3][4][5] This document provides a comprehensive technical overview of the preclinical pharmacological profile of AS-IV, focusing on its pharmacokinetics, toxicology, and multifaceted mechanisms of action across various disease models. It summarizes key quantitative data, details common experimental protocols, and visualizes critical signaling pathways to serve as a resource for ongoing research and development.

Pharmacokinetics and Toxicology

The therapeutic efficacy and safety of any drug candidate are fundamentally dependent on its pharmacokinetic and toxicological profiles. Studies in multiple preclinical species have characterized the absorption, distribution, metabolism, and excretion (ADME) of AS-IV, alongside its general safety.

Pharmacokinetics

AS-IV generally exhibits linear pharmacokinetic characteristics within tested dose ranges in rats and dogs.[6] However, its oral bioavailability is low, a critical consideration for clinical development.[7][8] Plasma protein binding is approximately 83% in rats.[6] Distribution studies show the highest concentrations of AS-IV in the lungs, liver, and kidneys, with limited penetration of the blood-brain barrier.[6][7][9]

ParameterSpeciesDoseRouteValueReference
Elimination Half-life (T½) Male Rat0.75 - 3.0 mg/kgIV67.2 - 98.1 min[6]
Female Rat0.75 - 3.0 mg/kgIV34.0 - 131.6 min[6]
Beagle Dog0.5 - 2.0 mg/kgIV177.2 - 241.6 min[9]
Beagle Dog10 mg/kgOral229.7 min[9]
Systemic Clearance (CL) Dog0.5 - 2.0 mg/kgIV~0.004 L/kg/min[6]
Area Under Curve (AUC) Beagle Dog0.5 mg/kgIV126.24 µg·h/mL[9]
Beagle Dog1.0 mg/kgIV276.28 µg·h/mL[9]
Beagle Dog2.0 mg/kgIV724.51 µg·h/mL[9]
Absolute Bioavailability Rat-Oral2.2% - 3.66%[7][8]
Beagle Dog-Oral7.4%[7]
Toxicology and Safety Profile

Preclinical studies suggest a favorable safety profile for AS-IV. In rats, no adverse side effects were observed even at an oral dose of 5000 mg/kg.[9] No significant hepatotoxicity or nephrotoxicity was reported in young and adult animals at doses up to 70 times the safe human equivalent dose.[9] However, some maternal and fetal toxicity has been observed in pregnant rats at doses of 0.5 mg/kg or higher, indicating that caution is warranted during pregnancy.[7]

Pharmacological Activities and Mechanisms of Action

AS-IV exerts potent therapeutic effects across a range of diseases by modulating multiple signaling pathways. Its activities are primarily attributed to its anti-inflammatory, antioxidant, anti-apoptotic, and immunomodulatory properties.[3][5][10]

Neuroprotective Effects

AS-IV has shown significant neuroprotective potential in models of cerebral ischemia/reperfusion injury, Parkinson's disease, and Alzheimer's disease.[3][11] It mitigates neuronal damage by reducing oxidative stress, inflammation, and apoptosis.[3][10]

Preclinical ModelSpeciesDose RangeKey Quantitative FindingsReference
Cerebral Ischemia (MCAO/R) Rat10 - 20 mg/kg~41% improvement in neurological deficit score; ~48.6% reduction in infarct volume at 24h.[10][11]
Cerebral Ischemia (MCAO/R) Rat40 mg/kgSignificant reduction in brain water content and Evans blue leakage.[3]
Parkinson's Model (6-OHDA) In Vitro50 - 200 µMIncreased survival of TH-positive neurons; reduced intracellular ROS.[10][11]
X-ray Induced Neuronal Damage Mouse40 mg/kgProtection against neuronal damage via activation of the BDNF-TrkB pathway.[9]

A key mechanism for its antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1).[11]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AS_IV This compound IV Keap1_Nrf2 Keap1-Nrf2 Complex AS_IV->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Transcription Gene Transcription ARE->Transcription HO1 HO-1, SOD, etc. Transcription->HO1 Upregulates Antioxidant Enzymes Protection Neuroprotection HO1->Protection

AS-IV activates the Nrf2/ARE antioxidant pathway.
Cardioprotective Effects

AS-IV demonstrates robust cardioprotective effects in models of myocardial ischemia/reperfusion (I/R) injury, viral myocarditis, and heart failure.[12][13][14] It improves cardiac function, reduces infarct size, and limits adverse cardiac remodeling.[12][14][15]

Preclinical ModelSpeciesDose RangeKey Quantitative FindingsReference
Myocardial I/R Rat40 - 80 mg/kgSignificant decrease in myocardial infarct size; increased LVEF and LVFS.[14]
Viral Myocarditis Animal ModelsVariousMarked decrease in mortality, myocardial inflammation, and cardiac enzyme expression.[12][16][17]
Heart Failure Rat/MouseVariousIncreased LVEF & LVFS; decreased LVEDD, LVESD, and LVW/BW.[13][15]

The cardioprotective effects are mediated, in part, by the activation of the PI3K/Akt/eNOS signaling pathway, which increases the production of nitric oxide (NO), a critical vasodilator and signaling molecule.[18]

PI3K_Akt_Pathway AS_IV This compound IV Receptor Cell Surface Receptor AS_IV->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) eNOS eNOS pAkt->eNOS Phosphorylates peNOS p-eNOS (Active) NO Nitric Oxide (NO) peNOS->NO Produces Vasodilation Vasodilation & Cardioprotection NO->Vasodilation

AS-IV promotes cardioprotection via the PI3K/Akt/eNOS pathway.
Anti-inflammatory and Immunomodulatory Effects

AS-IV is a potent anti-inflammatory agent.[4][5] It effectively suppresses inflammatory responses in models of sepsis, asthma, and colitis by inhibiting pro-inflammatory cytokines and modulating key signaling pathways like NF-κB.[4][19][20]

Preclinical ModelSpeciesDose RangeKey Quantitative FindingsReference
LPS-induced Inflammation Mouse10 mg/kg82% inhibition of MCP-1 and 49% inhibition of TNF-α serum levels.[4]
Allergic Asthma (OVA) Mouse40 mg/kgMarked suppression of airway hyperresponsiveness; reduced IL-4, IL-5, IL-17 in BALF.[19]
Ulcerative Colitis (DSS) Mouse50 - 200 mg/kgDecreased disease activity index; reduced MPO, TNF-α, IL-1β, IL-6 in colon.[20]
Autoimmune Myasthenia Gravis MouseVariousReduced Th1/Th17 cells, increased Treg cells, improved muscle strength.[21]

A central mechanism of its anti-inflammatory action is the inhibition of the Toll-like receptor 4 (TLR4) mediated activation of nuclear factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[3][4]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates AS_IV This compound IV IKK IKK AS_IV->IKK Inhibits TLR4->IKK NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB_p65 NF-κB (p65/p50) NFkB_IkB->IkB Degradation NFkB_free NF-κB NFkB_IkB->NFkB_free Release NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription Cytokines TNF-α, IL-6, IL-1β Transcription->Cytokines Inflammation Inflammation Cytokines->Inflammation

AS-IV inhibits inflammation via the TLR4/NF-κB signaling pathway.
Anti-Cancer Effects

AS-IV exhibits anti-tumor activities in various cancer models, including lung, colon, liver, and breast cancer.[1] Its mechanisms include inhibiting cell proliferation and invasion, inducing apoptosis and autophagy, and regulating the tumor microenvironment.[1][22][23][24]

Preclinical ModelCancer TypeDose RangeKey Mechanistic FindingsReference
Osteosarcoma In Vitro / In Vivo40 µM / 20 mg/kgUpregulated the Fas/FasL-triggered caspase cascade, leading to apoptosis.[22]
Breast Cancer In Vivo50 mg/kgInhibited tumor growth by down-regulating Vav3 and Rac1/MAPK pathways.[22]
Cervical Cancer In Vitro50 - 800 µg/mLReduced invasion and migration by inhibiting pP38 and PI3K.[22]
Various Cancers In Vitro / In VivoVariousInhibits Wnt/β-catenin, PI3K/AKT/mTOR, and MAPK/ERK signaling pathways.[1][23]

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition by AS-IV is a key component of its anti-cancer effects.[1][23]

mTOR_Pathway AS_IV This compound IV PI3K PI3K AS_IV->PI3K Inhibits Akt Akt AS_IV->Akt Inhibits GF_Receptor Growth Factor Receptor GF_Receptor->PI3K Activates PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis (Inhibition leads to) MCAO_Workflow Start Rat Acclimation Anesthesia Anesthesia Start->Anesthesia Surgery MCAO Surgery (Filament Insertion) Anesthesia->Surgery Reperfusion Reperfusion (Filament Withdrawal) Surgery->Reperfusion Treatment Administer AS-IV or Vehicle (i.p.) Reperfusion->Treatment Assessment Neurological Scoring (24h) Treatment->Assessment Endpoint Sacrifice & TTC Staining (Infarct Volume) Assessment->Endpoint

References

Methodological & Application

Application Notes and Protocols for Astragaloside IV Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astragaloside IV is a prominent bioactive saponin (B1150181) isolated from the dried roots of Astragalus membranaceus (Fisch.) Bge. It is renowned for a wide array of pharmacological activities, including anti-inflammatory, antioxidant, anti-fibrotic, immunomodulatory, and cardioprotective effects.[1] These therapeutic potentials have spurred significant interest in its application for drug development and as a nutraceutical.[1] Consequently, efficient and scalable laboratory protocols for its extraction and purification are paramount.

This document provides detailed methodologies for the extraction and purification of this compound IV, tailored for a laboratory setting. The protocols are based on established scientific literature and are designed to yield high-purity this compound IV suitable for research and preclinical studies.

Extraction of this compound IV

The extraction of this compound IV from Astragalus root powder is a critical first step. Various methods have been developed, with solvent extraction being the most common. The choice of solvent and extraction parameters significantly impacts the yield and purity of the final product.

Recommended Protocol: Ultrasound-Assisted Alkaline Extraction

This protocol combines the benefits of alkaline treatment, which can increase the yield of this compound IV by converting other astragalosides, with the efficiency of ultrasound-assisted extraction (UAE).[2][3]

Materials and Equipment:

  • Dried and powdered Astragalus membranaceus root

  • 24% Ammonia (B1221849) solution

  • Methanol (HPLC grade)

  • n-Butanol

  • Ultrasonic bath

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Beakers, flasks, and other standard laboratory glassware

Protocol:

  • Preparation of Plant Material: Weigh the desired amount of dried, powdered Astragalus root.

  • Soaking: In a suitable flask, add the powdered root and the 24% ammonia solution at a solid-liquid ratio of 1:10 (w/v).[2][3][4][5]

  • Pre-Extraction Soaking: Allow the mixture to soak for 120 minutes at 25°C with occasional stirring.[2][3][4][5]

  • Ultrasound-Assisted Extraction: Place the flask in an ultrasonic bath and sonicate for 52 minutes at 25°C.[2][3][4][5] The stirring speed should be maintained at 150 rpm.[2][3][4]

  • Filtration: After extraction, filter the mixture through a Buchner funnel to separate the extract from the plant residue.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the ammonia and water.

  • Liquid-Liquid Extraction: Redissolve the concentrated extract in water and perform liquid-liquid extraction with n-butanol. Collect the n-butanol phase, which contains the crude this compound IV.

  • Final Concentration: Evaporate the n-butanol under reduced pressure to obtain the crude this compound extract.

Quantitative Data for Extraction Parameters:

ParameterOptimized ValueReference
Solvent24% Ammonia Solution[2][3][4][5]
Solid-to-Liquid Ratio1:10 (g/mL)[2][3][4][5]
Soaking Time120 minutes[2][3][4][5]
Extraction Time (Ultrasonic)52 minutes[2][3][4][5]
Extraction Temperature25°C[2][3][4][5]
Expected Yield~2.621 mg/g[2][3][4][5]

Purification of this compound IV

The crude extract obtained from the initial extraction process contains a mixture of compounds. Therefore, a purification step is necessary to isolate this compound IV with high purity. Macroporous resin chromatography followed by High-Performance Liquid Chromatography (HPLC) is a common and effective approach.

Recommended Protocol: Macroporous Resin and HPLC Purification

Materials and Equipment:

  • Crude this compound extract

  • Macroporous adsorption resin (e.g., AB-8)

  • Ethanol (B145695) (various concentrations)

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Deionized water

  • Chromatography column

  • Preparative HPLC system with a suitable column (e.g., C18)

  • Fraction collector

  • Rotary evaporator

Protocol:

Part 1: Macroporous Resin Chromatography

  • Resin Preparation: Pack the macroporous resin into a chromatography column and equilibrate it with deionized water.

  • Sample Loading: Dissolve the crude this compound extract in a minimal amount of deionized water and load it onto the equilibrated column.

  • Washing: Wash the column with 3-5 bed volumes (BV) of 10-40% ethanol to remove impurities.[6]

  • Elution: Elute the adsorbed compounds with 10-15 BV of 50-60% ethanol.[6] Collect the eluate.

  • Concentration: Concentrate the collected eluate using a rotary evaporator to obtain a semi-purified this compound IV extract.

Part 2: Preparative High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Dissolve the semi-purified extract in methanol.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.[7]

    • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a linear gradient from 20% to 58% acetonitrile over 30 minutes.[8]

    • Flow Rate: 1.0 mL/min.[7]

    • Detection: Evaporative Light Scattering Detector (ELSD) or UV detector at a low wavelength.[9]

  • Fraction Collection: Collect the fractions corresponding to the this compound IV peak based on the retention time of a standard.

  • Final Product: Combine the pure fractions and evaporate the solvent to obtain high-purity this compound IV. The purity can be confirmed by analytical HPLC. A purity of over 95% can be achieved.[6]

Quantitative Data for HPLC Purification:

ParameterTypical ValueReference
ColumnC18 (4.6 x 250 mm, 5 µm)[7]
Mobile PhaseAcetonitrile:Water (38:62, v/v)[7]
Flow Rate1.0 mL/min[7]
Injection Volume10 µL[7]
DetectorELSD (Drift Tube: 90°C, Gas Flow: 1.9 L/min)[7]

Experimental Workflow Diagram

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification Start Astragalus Root Powder Soaking Soaking in 24% Ammonia (1:10 w/v, 120 min, 25°C) Start->Soaking UAE Ultrasound-Assisted Extraction (52 min, 25°C) Soaking->UAE Filtration Filtration UAE->Filtration Concentration1 Rotary Evaporation Filtration->Concentration1 LLE Liquid-Liquid Extraction (n-Butanol) Concentration1->LLE Crude_Extract Crude this compound IV Extract LLE->Crude_Extract Macroporous_Resin Macroporous Resin Chromatography Crude_Extract->Macroporous_Resin Washing Wash with 10-40% Ethanol Macroporous_Resin->Washing Elution Elute with 50-60% Ethanol Washing->Elution Concentration2 Rotary Evaporation Elution->Concentration2 Prep_HPLC Preparative HPLC Concentration2->Prep_HPLC Pure_ASIV High-Purity this compound IV Prep_HPLC->Pure_ASIV

Caption: Workflow for this compound IV extraction and purification.

Signaling Pathways Modulated by this compound IV

This compound IV exerts its pharmacological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for drug development and mechanistic studies.

Akt/mTOR Signaling Pathway

The Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival. This compound IV has been shown to inhibit the Akt/mTOR signaling pathway, which contributes to its therapeutic effects in conditions like non-alcoholic fatty liver disease by enhancing autophagy.[1][10]

Akt_mTOR_Pathway AS_IV This compound IV Akt Akt AS_IV->Akt inhibits mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy inhibits Lipid_Deposition Lipid Deposition Autophagy->Lipid_Deposition reduces

Caption: this compound IV inhibits the Akt/mTOR pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer. This compound IV has been found to suppress the Wnt signaling pathway by downregulating SATB2 expression in nasopharyngeal carcinoma, leading to anti-tumor effects.[11]

Wnt_Pathway AS_IV This compound IV SATB2 SATB2 AS_IV->SATB2 inhibits Wnt_Pathway Wnt Signaling Pathway SATB2->Wnt_Pathway activates Cell_Proliferation Cell Proliferation Wnt_Pathway->Cell_Proliferation Apoptosis Apoptosis Wnt_Pathway->Apoptosis inhibits

Caption: this compound IV suppresses the Wnt signaling pathway.

References

Application Note: Quantification of Astragaloside IV using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of Astragaloside IV in various samples, including raw materials and finished products. This compound IV, a primary active saponin (B1150181) in Astragalus membranaceus, lacks a strong UV chromophore, making detection by conventional HPLC-UV challenging and often insensitive.[1] The use of an Evaporative Light Scattering Detector (ELSD) provides a universal detection method based on the mass of the analyte, offering superior sensitivity and compatibility with gradient elution for complex sample matrices.[2][3][4][5] This document provides a comprehensive protocol for sample preparation, chromatographic separation, and ELSD detection, along with method validation parameters.

Introduction

This compound IV is a key bioactive constituent isolated from the roots of Astragalus membranaceus, a widely used herb in traditional medicine.[1] Its diverse pharmacological activities, including cardioprotective, immunomodulatory, and neuroprotective effects, have led to its extensive investigation and development as a therapeutic agent.[6] Accurate and reliable quantification of this compound IV is crucial for quality control, pharmacokinetic studies, and formulation development.

Due to the absence of a significant UV-absorbing functional group in its structure, this compound IV exhibits poor response with UV detectors.[1] While pre-column derivatization can improve UV detection, it introduces additional complex and time-consuming steps.[1] HPLC coupled with ELSD offers a direct, sensitive, and reliable alternative for the analysis of non-volatile and semi-volatile compounds like this compound IV, irrespective of their optical properties.[2][3][4][5]

The principle of ELSD involves three sequential steps: nebulization of the column eluent into an aerosol, evaporation of the mobile phase in a heated drift tube, and detection of the light scattered by the remaining solid analyte particles.[2][3][4][5] This mass-proportional response makes ELSD a powerful tool for the quantitative analysis of a wide range of compounds, including saponins, lipids, carbohydrates, and polymers.[2][5]

Experimental Protocols

Materials and Reagents
  • This compound IV reference standard (>98% purity)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Compressed Nitrogen or Air (high purity) for ELSD

Standard Solution Preparation
  • Stock Solution (e.g., 200 µg/mL): Accurately weigh 2.0 mg of this compound IV reference standard and dissolve it in a 10 mL volumetric flask with methanol.[1][7]

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations in the desired linear range (e.g., 4–200 µg/mL).[1][7]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range (e.g., 50, 120, and 180 µg/mL) to assess method precision and accuracy.[1][7]

  • Store all solutions at -20°C when not in use and bring to room temperature before analysis.[1][7]

Sample Preparation (from Radix Astragali)
  • Pulverization: Finely pulverize the dried Radix Astragali roots.[1]

  • Extraction:

    • Accurately weigh 0.5 g of the pulverized sample into a suitable vessel.[7]

    • Add 18 mL of methanol and sonicate for 30 minutes at 25-30°C.[7]

    • Filter the mixture and collect the filtrate.[7]

    • Return the residue to the extraction vessel, add another 18 mL of methanol, and repeat the sonication process.[7]

  • Concentration and Reconstitution:

    • Combine the filtrates and evaporate to dryness under reduced pressure at 35°C.[1]

    • Redissolve the residue in a known volume of methanol (e.g., 10 mL).[1]

  • Filtration: Filter the reconstituted sample solution through a 0.2 µm or 0.45 µm syringe filter prior to HPLC injection.[1]

HPLC-ELSD Method Parameters

The following tables summarize typical HPLC and ELSD parameters for the quantification of this compound IV, compiled from various literature sources.

Table 1: HPLC and Column Parameters

ParameterCondition 1Condition 2Condition 3
Column Zorbax Eclipse XDB C18 (250 x 4.6 mm, 5 µm)[1]Hypersil C18 (150 x 4.6 mm)[8]Agilent TC-C18 (150 x 4.6 mm, 3.5 µm)[9]
Mobile Phase Acetonitrile:Water (Gradient)[1]Acetonitrile:Water (1:2, v/v)[8]Methanol:Water (72:28, v/v)[9]
Flow Rate 1.0 mL/min1.0 mL/min[8]1.0 mL/min[9]
Column Temp. 20°C[1]Not SpecifiedNot Specified
Injection Vol. 10-20 µLNot SpecifiedNot Specified

Table 2: ELSD Parameters

ParameterCondition 1Condition 2Condition 3
Drift Tube Temp. 43°C[1]105°C[8]75°C[9]
Nebulizing Gas Compressed Air[1]Nitrogen or AirCompressed Air[9]
Gas Pressure 3.4 bar[1]Not Specified172.4 kPa[9]
Gas Flow Rate Not Specified2.96 L/min[8]Not Specified

Method Validation Data

The following table presents a summary of method validation parameters reported in the literature for the HPLC-ELSD quantification of this compound IV.

Table 3: Method Validation Summary

ParameterResult 1Result 2Result 3
Linearity Range 4–200 µg/mL[1]2.02–10.12 µg[8]0.5624–5.624 µg (r=0.9999)[9]
Limit of Detection (LOD) 40 ng (on-column)[1]Not SpecifiedNot Specified
Average Recovery 95.8%[1]100.5%[8]98.06%[9]
Precision (%RSD) < 1.48% (Intra- and Inter-day)[1]Not Specified0.98%[9]

Visualizations

Principle of Evaporative Light Scattering Detection (ELSD)

ELSD_Principle cluster_hplc HPLC System cluster_elsd ELSD cluster_output Data System HPLC HPLC Column Nebulizer Nebulization (Aerosol Formation) HPLC->Nebulizer Eluent DriftTube Evaporation (Solvent Removal) Nebulizer->DriftTube Aerosol Detector Detection (Light Scattering) DriftTube->Detector Analyte Particles Data Signal Output Detector->Data Signal

Caption: Workflow of the Evaporative Light Scattering Detector.

Experimental Workflow for this compound IV Quantification

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Extraction (e.g., Radix Astragali) HPLC HPLC Separation SamplePrep->HPLC StandardPrep Standard Solution Preparation StandardPrep->HPLC ELSD ELSD Detection HPLC->ELSD Integration Peak Integration ELSD->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of This compound IV Calibration->Quantification

Caption: Overall experimental workflow for this compound IV analysis.

Conclusion

The HPLC-ELSD method provides a sensitive, reliable, and direct approach for the quantification of this compound IV.[1][8][10] This technique is particularly advantageous due to the weak UV absorption of this compound IV, offering a robust solution for quality control and research purposes. The protocols and parameters outlined in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate their own analytical methods for this compound IV. The universal nature of ELSD also opens up possibilities for the simultaneous analysis of other non-chromophoric compounds in complex herbal extracts.[2][4][5]

References

Application Notes and Protocols for In Vivo Administration of Astragaloside IV in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Astragaloside IV (AS-IV) in various mouse models, summarizing key quantitative data and detailing experimental protocols. AS-IV, a primary active constituent of Astragalus membranaceus, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and immunomodulatory effects.

Quantitative Data Summary

The following tables summarize the dosages, administration routes, and outcomes of AS-IV treatment in different mouse models as reported in the scientific literature.

Table 1: Anti-inflammatory and Immunomodulatory Effects of this compound IV

Mouse ModelStrainAS-IV Dosage & RouteTreatment DurationKey Quantitative OutcomesReference(s)
LPS-induced Acute InflammationC57BL/610 mg/kg, i.p.Daily for 6 days (pretreatment)- 82% reduction in serum MCP-1- 49% reduction in serum TNF-α[1]
Experimental Autoimmune Encephalomyelitis (EAE)C57BL/620 mg/kg, i.p.Daily for 14 days- Significant reduction in mean clinical score- Prevention of body weight loss[2][3]
Ovalbumin-induced AsthmaBALB/c20 and 40 mg/kg, i.g.During rest and re-exposure- Marked suppression of airway hyperresponsiveness- Reduced IL-4, IL-5, and IL-17 levels in BALF[4]
Indoxyl Sulfate-induced Kidney InjuryC57BL/620 mg/kg, i.p.Not specified- Significant decrease in serum BUN levels- Attenuation of histopathological changes[5]
Cisplatin-induced Liver InjuryNot specified40 or 80 mg/kg, route not specifiedNot specified- Significant improvement in inflammatory and oxidative stress conditions[6]

Table 2: Neuroprotective Effects of this compound IV

Mouse ModelStrainAS-IV Dosage & RouteTreatment DurationKey Quantitative OutcomesReference(s)
Focal Ischemic StrokeNot specifiedNot specifiedNot specified- Enhanced microvessel density in the peri-infarct cortex[7]
Photochemical Ischemia-induced StrokeC57BL/6Not specified, i.v.3 consecutive days- Significant amelioration of cognitive deficits- Increased length of apical dendrites and spine density[8]
Scopolamine-induced Memory ImpairmentSwiss25 mg/kg, i.p.Single dose- Attenuation of memory impairment in the passive avoidance task[9]
LPS-induced Memory ImpairmentSwiss6, 12.5, or 25 mg/kg, i.p.Single dose- Improved acquisition of long-term memory[10]

Table 3: Metabolic and Anti-aging Effects of this compound IV

Mouse ModelStrainAS-IV Dosage & RouteTreatment DurationKey Quantitative OutcomesReference(s)
Natural AgingNot specified30 and 90 mg/kg/day, i.g.From 16 to 20 months of age- Significant, dose-dependent reduction in serum and hepatic triglycerides[11]
Acute Alcohol-induced Liver InjuryNot specified50, 150, and 500 mg/kg, p.o.Daily for 7 days- Significant decrease in serum ALT and AST levels[12]

Experimental Protocols

Preparation and Administration of this compound IV

a. Vehicle Preparation:

This compound IV has low water solubility. For intraperitoneal (i.p.) and intravenous (i.v.) injections, it is often first dissolved in a small amount of dimethyl sulfoxide (B87167) (DMSO) and then diluted with a suitable aqueous buffer like phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS) to the final concentration. For oral gavage (p.o. or i.g.), AS-IV can be suspended in a vehicle such as 1% sodium carboxymethylcellulose.

b. Intraperitoneal (i.p.) Injection Protocol:

  • Animal Restraint: Gently restrain the mouse by scruffing the neck and back to expose the abdomen.

  • Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.

  • Procedure: Tilt the mouse's head downwards at a slight angle. Insert a 25-27 gauge needle at a 30-40 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn, which would indicate incorrect placement. Inject the AS-IV solution slowly. The total injection volume should not exceed 10 ml/kg.

  • Post-injection Monitoring: Return the animal to its cage and monitor for any signs of distress.

c. Oral Gavage (Intragastric, i.g.) Protocol:

  • Animal Restraint: Restrain the mouse securely, ensuring the head and neck are in a straight line with the body to facilitate passage of the gavage needle.

  • Gavage Needle Selection: Use a flexible, ball-tipped gavage needle (typically 18-20 gauge for adult mice).

  • Procedure: Measure the distance from the mouse's mouth to the last rib to estimate the length of insertion. Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. Administer the AS-IV suspension slowly. The maximum recommended volume is 10 ml/kg.

  • Post-gavage Monitoring: After administration, return the mouse to its cage and observe for any signs of respiratory distress.

Mouse Model Induction Protocols

a. LPS-Induced Acute Inflammation Model:

  • Animals: C57BL/6 mice are commonly used.

  • AS-IV Pretreatment: Administer AS-IV or vehicle control daily for a specified period (e.g., 6 days) via the desired route (e.g., i.p. injection).

  • LPS Challenge: On the day of the experiment, inject lipopolysaccharide (LPS) from E. coli intraperitoneally at a dose of 15 mg/kg.

  • Sample Collection: Collect blood and tissues for analysis at various time points after the LPS injection (e.g., 3 hours for serum cytokine analysis).

b. Experimental Autoimmune Encephalomyelitis (EAE) Model:

  • Animals: Female C57BL/6 mice (6-8 weeks old) are typically used.

  • Immunization: On day 0, immunize mice subcutaneously with an emulsion containing Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide (e.g., 300 µg) and Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 400 µg).

  • Pertussis Toxin Administration: Administer pertussis toxin (e.g., 200 ng/mouse) intraperitoneally on the day of immunization and again two days later.

  • AS-IV Treatment: Begin AS-IV or vehicle administration at a specified time relative to immunization (e.g., one day before immunization) and continue for the duration of the experiment.

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis).

Visualizations

Experimental Workflow for LPS-Induced Inflammation Model

LPS_Workflow cluster_pretreatment Pretreatment Phase (6 Days) cluster_induction Inflammation Induction cluster_analysis Analysis (3 hours post-LPS) ASIV_Group AS-IV Treatment Group (e.g., 10 mg/kg, i.p.) LPS_Injection LPS Injection (15 mg/kg, i.p.) ASIV_Group->LPS_Injection Vehicle_Group Vehicle Control Group (e.g., HBSS, i.p.) Vehicle_Group->LPS_Injection Blood_Collection Blood Collection LPS_Injection->Blood_Collection Tissue_Harvest Tissue Harvest (Lungs, Heart, etc.) LPS_Injection->Tissue_Harvest Cytokine_Analysis Serum Cytokine Analysis (MCP-1, TNF-α) Blood_Collection->Cytokine_Analysis Gene_Expression mRNA Analysis Tissue_Harvest->Gene_Expression

Workflow for AS-IV in an LPS-induced inflammation mouse model.
Signaling Pathways Modulated by this compound IV

Signaling_Pathways cluster_inflammatory Inflammatory Signaling cluster_pro_survival Pro-survival & Angiogenesis Signaling cluster_neurogenesis Neurogenesis & Repair Signaling LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB AP1 AP-1 TLR4->AP1 Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, MCP-1) NFkB->Inflammatory_Genes AP1->Inflammatory_Genes PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis Wnt Wnt Pathway Neurogenesis Hippocampal Neurogenesis Wnt->Neurogenesis IL17 IL-17 IL17->Neurogenesis ASIV This compound IV ASIV->NFkB Inhibits ASIV->AP1 Inhibits ASIV->PI3K Activates ASIV->Wnt Activates ASIV->IL17 Downregulates

Key signaling pathways modulated by this compound IV in vivo.

References

Determining Optimal Astragaloside IV Dosage for In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Astragaloside IV (AS-IV), a primary active saponin (B1150181) extracted from the medicinal herb Astragalus membranaceus, is a subject of intense research interest due to its diverse pharmacological activities. These include anti-inflammatory, antioxidant, anti-apoptotic, and immunomodulatory effects.[1][2] Establishing the appropriate dosage is a critical first step for meaningful and reproducible in vitro studies. This document provides a comprehensive guide to determining the effective dosage of AS-IV for various cell-based assays, complete with detailed experimental protocols and visual representations of key signaling pathways.

Data Summary: Effective Concentrations of this compound IV in Vitro

The effective concentration of AS-IV in in vitro experiments is highly dependent on the cell type, the duration of exposure, and the specific biological endpoint being investigated. The following tables summarize quantitative data from various studies to provide a starting point for dosage determination.

Table 1: Anti-inflammatory and Immunomodulatory Effects

Cell TypeConcentration RangeDurationObserved EffectsReference
RAW264.7 Macrophages20, 60, 100 µg/mL24 hoursInhibition of LPS-induced pro-inflammatory cytokines (IL-6, TNF-α).[3][3]
Human Endothelial CellsNot SpecifiedNot SpecifiedInhibition of LPS- and TNFα-induced adhesion molecule expression and NF-κB activation.[4][4]
Peritoneal Macrophages50-200 mg/kg (in vivo context)7 daysInhibition of IL-1 and TNF-α expression.[1][1]

Table 2: Anti-Cancer Effects

Cell TypeConcentration RangeDurationObserved EffectsReference
Pancreatic Cancer (SW1990, Panc-1)20, 40, 80 µMNot SpecifiedInhibition of cell viability.[5][5]
Non-Small Cell Lung Cancer (NSCLC)10, 20, 40 ng/mLNot SpecifiedInhibition of cell growth.[6][6]
MDA-MB-231 Breast CancerNot SpecifiedNot SpecifiedInhibition of viability and invasion; suppression of ERK1/2 and JNK activation.[6][6]
Nasopharyngeal Carcinoma (C666-1, HK-1)100, 200, 400 µM24 hoursReduction in cell viability.[7][7]

Table 3: Cytoprotective and Other Effects

Cell TypeConcentration RangeDurationObserved EffectsReference
MLE12 (Lung Epithelial)10, 20 µg/mLNot SpecifiedNo significant effect on proliferation (higher concentrations showed inhibition).[8][8]
Vascular Smooth Muscle CellsNot SpecifiedNot SpecifiedDose-dependent inhibition of high glucose-induced proliferation.[9][9]
K562 (Hematopoietic)5, 10 µM24-48 hoursImproved cell viability.[10][10]
SH-SY5Y (Neuroblastoma)6, 12.5, 25 µg/mL24 hoursNo significant decrease in cell viability.[11][11]
LO2 (Hepatocytes)40, 60, 80 µg/mLNot SpecifiedProtection against radiation-induced bystander effect.[12][12]
Calf Small Intestine Epithelial Cells10, 25 nM12 hoursIncreased cell survival and reduced ROS generation against H2O2-induced stress.[13][13]

Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assay (CCK-8/MTT)

This protocol is fundamental for determining the cytotoxic or proliferative effects of AS-IV on a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound IV (AS-IV) stock solution (dissolved in DMSO or ethanol)[1]

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[5][10]

  • AS-IV Treatment: Prepare serial dilutions of AS-IV in complete culture medium from the stock solution. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and should not exceed a non-toxic level (typically <0.1%).

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of AS-IV. Include a vehicle control group (medium with solvent only).

  • Incubation: Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[10]

    • For MTT: Add MTT reagent to each well and incubate for 4 hours at 37°C. Then, dissolve the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).[11]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 540 nm for MTT) using a microplate reader.[10][11]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control group.

Protocol 2: Western Blot Analysis for Signaling Pathway Proteins

This protocol allows for the investigation of AS-IV's effect on the expression and phosphorylation of key proteins in signaling pathways.

Materials:

  • Cell line of interest

  • 6-well cell culture plates

  • AS-IV stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, NF-κB, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of AS-IV for the specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.[12]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.[12]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1-2 hours at room temperature.[12] Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Visualizations

AS-IV exerts its biological effects by modulating various signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.

PI3K/Akt/mTOR Signaling Pathway

AS-IV has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is often implicated in cell proliferation and survival.[14] Inhibition of this pathway can lead to reduced cell growth and induction of apoptosis.

PI3K_Akt_mTOR_Pathway AS_IV This compound IV PI3K PI3K AS_IV->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: AS-IV inhibits the PI3K/Akt/mTOR pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical regulator of cell proliferation, differentiation, and survival. AS-IV can suppress the activation of ERK1/2, thereby inhibiting cancer cell invasion and proliferation.[6]

MAPK_ERK_Pathway AS_IV This compound IV ERK1_2 ERK1/2 AS_IV->ERK1_2 JNK JNK AS_IV->JNK MMPs MMP-2, MMP-9 ERK1_2->MMPs JNK->MMPs Invasion Cell Invasion MMPs->Invasion

Caption: AS-IV suppresses MAPK/ERK and JNK signaling.

NF-κB Signaling Pathway

AS-IV exhibits potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of the expression of pro-inflammatory genes.[4]

NFkB_Pathway LPS_TNF LPS / TNF-α NFkB_Activation NF-κB Activation LPS_TNF->NFkB_Activation AS_IV This compound IV AS_IV->NFkB_Activation Inflammatory_Genes Inflammatory Gene Expression NFkB_Activation->Inflammatory_Genes

Caption: AS-IV inhibits NF-κB-mediated inflammation.

Experimental Workflow for Dosage Determination

The following diagram illustrates a logical workflow for determining the optimal AS-IV dosage for an in vitro study.

Experimental_Workflow Start Start: Define Research Question & Cell Model Literature_Review Literature Review: Identify Starting Dose Range Start->Literature_Review Dose_Response Dose-Response Study: (e.g., CCK-8/MTT Assay) Literature_Review->Dose_Response Determine_IC50 Determine IC50 or Non-Toxic Concentrations Dose_Response->Determine_IC50 Functional_Assay Functional Assays at Selected Doses Determine_IC50->Functional_Assay Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, qPCR) Functional_Assay->Mechanism_Study Conclusion Conclusion: Optimal In Vitro Dosage Mechanism_Study->Conclusion

Caption: Workflow for AS-IV dosage determination.

By following these guidelines, researchers can systematically determine the appropriate dosage of this compound IV for their specific in vitro experimental needs, ensuring reliable and impactful results.

References

Application Notes and Protocols for LC-MS/MS Analysis of Astragaloside IV in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astragaloside IV is a major active saponin (B1150181) isolated from the traditional Chinese medicinal herb Astragalus membranaceus. It has garnered significant attention for its wide range of pharmacological activities, including cardioprotective, neuroprotective, anti-inflammatory, and immunoregulatory effects.[1][2] Accurate and sensitive quantification of this compound IV in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. This document provides detailed protocols for the analysis of this compound IV in biological samples, primarily plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[3][4]

Experimental Protocols

Sample Preparation

The goal of sample preparation is to extract this compound IV from the complex biological matrix and remove interfering substances. Three common methods are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

a) Protocol 1: Protein Precipitation (PPT)

This is a simple and rapid method suitable for high-throughput analysis.[3]

  • Aliquot Sample: Transfer 100 µL of the biological sample (e.g., rat plasma) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard (IS): Spike with a working solution of a suitable internal standard (e.g., Digoxin or Hirsuterine) to compensate for variability in extraction and instrument response.[3][5]

  • Precipitate Proteins: Add 300-500 µL of cold acetonitrile (B52724) (or methanol) to the sample.[3][6]

  • Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.[6]

  • Centrifuge: Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the supernatant to a clean tube.

  • Evaporate and Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Analyze: Inject an aliquot of the reconstituted solution into the LC-MS/MS system.

b) Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT.[7]

  • Aliquot Sample and Add IS: As described in the PPT protocol.

  • Add Extraction Solvent: Add 1 mL of an appropriate organic solvent (e.g., n-butanol or ethyl acetate) to the sample.[7]

  • Vortex: Vortex vigorously for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifuge: Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collect Organic Layer: Carefully transfer the upper organic layer to a new tube.

  • Evaporate and Reconstitute: Evaporate the organic solvent to dryness under nitrogen and reconstitute the residue in the mobile phase.

  • Analyze: Inject the reconstituted sample into the LC-MS/MS system.

c) Protocol 3: Solid-Phase Extraction (SPE)

SPE offers the cleanest extracts and can be automated for high-throughput applications.[2][8]

  • Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., Oasis HLB or C18) with 1 mL of methanol (B129727) followed by 1 mL of water.[2][9]

  • Load Sample: Load the pre-treated plasma sample (e.g., plasma diluted with water or a mild buffer) onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elute: Elute this compound IV with 1 mL of methanol or acetonitrile.[2]

  • Evaporate and Reconstitute: Evaporate the eluate and reconstitute as described previously.

  • Analyze: Inject the final sample into the LC-MS/MS system.

LC-MS/MS Analysis

a) Liquid Chromatography (LC) Conditions

  • Column: A reversed-phase C18 or C8 column is typically used. Common dimensions are 50-150 mm in length and 2.1-4.6 mm in internal diameter, with particle sizes of 1.7-5 µm.[5][10]

  • Mobile Phase: A gradient elution is commonly employed using a combination of an aqueous phase (A) and an organic phase (B).

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30-40 °C, to ensure reproducible retention times.

b) Mass Spectrometry (MS) Conditions

  • Ionization Source: Electrospray ionization (ESI) is commonly used, often in positive ion mode.[3][5]

  • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification due to its high selectivity and sensitivity.[3][5]

  • MRM Transitions: The precursor ion ([M+H]⁺ or [M+Na]⁺) of this compound IV is selected in the first quadrupole (Q1) and fragmented in the collision cell (Q2). Specific product ions are then monitored in the third quadrupole (Q3).

    • This compound IV: A common transition is m/z 785.5 → 143.0.[5] Other reported transitions include m/z 785.5 → 143.2.[3]

    • Internal Standard (e.g., Hirsuterine): m/z 367.2 → 170.0.[5]

  • Instrument Parameters: Parameters such as capillary voltage, gas temperatures, and collision energy should be optimized for the specific instrument being used to achieve maximum sensitivity.

Data Presentation

The following tables summarize typical quantitative data for the LC-MS/MS analysis of this compound IV in rat plasma, compiled from various studies.

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterValueReference
LC Column UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)[5]
C4 (2.1 mm x 10 mm)[3]
Mobile Phase A 0.1% Formic Acid in Water[5]
10 mM Ammonium Acetate[3]
Mobile Phase B Acetonitrile[5]
90% Methanol in Water[3]
Ionization Mode ESI Positive[3][5]
MRM Transition (AS-IV) m/z 785.5 → 143.0[5]
m/z 785.5 → 143.2[3]
Internal Standard Hirsuterine[5]
Digoxin[3]
IS MRM Transition m/z 367.2 → 170.0 (Hirsuterine)[5]
m/z 781.2 → 243.3 (Digoxin)[3]

Table 2: Method Validation Parameters

ParameterValueReference
Linearity Range (ng/mL) 1 - 200[5]
1 - 1000[3]
2 - 200[7]
Lower Limit of Quantification (LLOQ) (ng/mL) 1[3][5]
2[7]
Recovery (%) > 80.3[5]
91[3]
Precision (RSD %) < 10 (Intra-day & Inter-day)[5]
5.9 - 7.6 (CV%)[3]
Accuracy (%) 98.3 - 109.0[5]
96.5 - 102.1[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound IV in a biological sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evap_Recon Evaporate & Reconstitute Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Results Results Quantification->Results

Caption: General workflow for LC-MS/MS analysis of this compound IV.

Signaling Pathway

This compound IV has been shown to exert its therapeutic effects through the modulation of various signaling pathways. The diagram below illustrates the PI3K/Akt/mTOR pathway, which is involved in processes like cell survival, proliferation, and metabolism, and is a known target of this compound IV.[11][12]

signaling_pathway AS_IV This compound IV PI3K PI3K AS_IV->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Processes Cell Survival, Proliferation, Metabolism Akt->Cell_Processes mTOR->Cell_Processes

References

Application Notes and Protocols for the Synthesis of Astragaloside IV Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of Astragaloside IV (AS-IV) derivatives for drug discovery. AS-IV, a major active saponin (B1150181) from Astragalus membranaceus, exhibits a wide range of pharmacological activities, including anti-inflammatory, anticancer, and cardioprotective effects.[1][2] However, its poor water solubility and bioavailability can limit its therapeutic potential.[1] The synthesis of AS-IV derivatives aims to overcome these limitations and explore the structure-activity relationships to develop novel drug candidates with improved efficacy and pharmacokinetic properties.

Strategic Approaches for the Synthesis of this compound IV Derivatives

The complex structure of this compound IV, featuring a cycloartane-type triterpenoid (B12794562) aglycone and two sugar moieties, offers multiple sites for chemical modification. Key strategies for creating a diverse library of derivatives include:

  • Modification of the Sugar Moieties: The hydroxyl groups on the xylose and glucose residues are primary targets for modification.

    • Selective Oxidation: The primary hydroxyl group at the C6" position of the glucose moiety can be selectively oxidized to a carboxylic acid, yielding a water-soluble derivative.[3]

    • Acylation and Etherification: Ester and ether derivatives can be synthesized by reacting the hydroxyl groups with various acylating and alkylating agents. These modifications can modulate the lipophilicity and cell permeability of the parent compound.

    • Glycosylation and Deglycosylation: Enzymatic or chemical methods can be employed to add or remove sugar units, altering the compound's interaction with biological targets.

  • Modification of the Aglycone: The hydroxyl groups on the cycloastragenol (B1669396) core can also be targeted for derivatization, although this is often more challenging due to steric hindrance.

Experimental Protocols

Protocol 1: Synthesis of Astragalosidic Acid (LS-102) via TEMPO-Mediated Oxidation

This protocol describes the synthesis of a water-soluble derivative of this compound IV by selectively oxidizing the primary alcohol of the glucose moiety to a carboxylic acid.

Materials:

  • This compound IV (AS-IV)

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • Sodium bromide (NaBr)

  • Sodium hypochlorite (B82951) (NaClO) solution

  • Deionized water

  • Hydrochloric acid (HCl)

  • Thin-layer chromatography (TLC) plates

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve this compound IV (e.g., 200 mg) in deionized water (e.g., 200 mL).

  • Add sodium bromide (e.g., 100 mg) and TEMPO (e.g., 40 mg) to the solution and stir until dissolved.

  • Initiate the reaction by adding sodium hypochlorite solution (e.g., 1 mL) dropwise.

  • Stir the reaction mixture vigorously at room temperature (20 ± 0.5 °C).

  • Monitor the reaction progress by TLC until the starting material (AS-IV) is no longer visible. The reaction is typically complete within 2 hours.

  • Quench the reaction by adjusting the pH of the mixture to 2 with HCl.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Wash the resulting solid with acidified water to obtain the crude product.

  • The final product, astragalosidic acid (Compound 1), can be further purified by recrystallization or chromatography. This method has been reported to yield approximately 84.5% of the product.[3]

Workflow for TEMPO-Mediated Oxidation of this compound IV

G AS_IV This compound IV (in Water) Reagents Add NaBr, TEMPO, and NaClO AS_IV->Reagents Reaction Stir at Room Temperature (2 hours) Reagents->Reaction Quench Adjust pH to 2 with HCl Reaction->Quench Workup Filter, Concentrate, and Wash Quench->Workup Product Astragalosidic Acid (LS-102) Workup->Product

Caption: Synthesis of Astragalosidic Acid from this compound IV.

Protocol 2: General Procedure for Acylation of this compound IV

This protocol outlines a general method for the synthesis of ester derivatives of this compound IV. The specific acylating agent and reaction conditions can be varied to produce a range of derivatives.

Materials:

  • This compound IV (AS-IV)

  • Anhydrous pyridine

  • Acylating agent (e.g., acetic anhydride, benzoyl chloride)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve this compound IV in anhydrous pyridine.

  • Cool the solution in an ice bath.

  • Add the acylating agent dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the acylated this compound IV derivative.

Biological Evaluation of this compound IV Derivatives

The synthesized derivatives should be evaluated for their biological activities and compared to the parent compound, this compound IV.

Protocol 3: In Vitro Anti-inflammatory Activity Assay

This protocol describes the evaluation of the anti-inflammatory effects of AS-IV derivatives by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • This compound IV and its derivatives

  • Griess reagent

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in 96-well plates and incubate overnight.

  • Pre-treat the cells with various concentrations of this compound IV or its derivatives for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the NO concentration in the supernatant using the Griess reagent according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition compared to the LPS-treated control group.

  • Determine the IC50 values for each compound.

Experimental Workflow for Anti-inflammatory Assay

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Seed_Cells Seed RAW 264.7 cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Pretreat Pre-treat with AS-IV or Derivatives Incubate_Overnight->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Griess_Assay Griess Assay for NO Collect_Supernatant->Griess_Assay Measure_Absorbance Measure Absorbance Griess_Assay->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: Workflow for Nitric Oxide Inhibition Assay.

Data Presentation

The quantitative data from the biological assays should be summarized in tables for easy comparison of the activities of different this compound IV derivatives.

CompoundAcetylcholinesterase Inhibition IC50 (µM)[4]Anti-inflammatory Activity (NO Inhibition IC50 in µM)Anticancer Activity (e.g., A549 Cell Viability IC50 in µM)
This compound IV4.0Data to be determinedData to be determined
Astragalosidic Acid (LS-102)Data to be determinedData to be determinedData to be determined
AS-IV Derivative 1 (e.g., Acetate)Data to be determinedData to be determinedData to be determined
AS-IV Derivative 2 (e.g., Benzoate)Data to be determinedData to be determinedData to be determined
This compound II5.9Data to be determinedData to be determined

Note: The table should be populated with experimental data as it becomes available.

Signaling Pathways Modulated by this compound IV

AS-IV and its derivatives exert their pharmacological effects by modulating various signaling pathways. Understanding these pathways is crucial for rational drug design and identifying potential therapeutic targets.

Key Signaling Pathways:

  • NF-κB Signaling Pathway: AS-IV has been shown to inhibit the activation of NF-κB, a key regulator of inflammation.[5][6] This leads to a reduction in the expression of pro-inflammatory cytokines and adhesion molecules.

  • PI3K/Akt/mTOR Signaling Pathway: This pathway is involved in cell proliferation, survival, and metabolism. AS-IV can modulate this pathway, which contributes to its anticancer and organ-protective effects.[6][7]

  • MAPK/ERK Signaling Pathway: The MAPK/ERK pathway plays a role in cell growth and differentiation. AS-IV can interfere with this pathway in cancer cells.[7]

  • TGF-β Signaling Pathway: This pathway is involved in fibrosis and epithelial-mesenchymal transition (EMT). AS-IV can inhibit TGF-β signaling, suggesting its potential in treating fibrotic diseases and cancer metastasis.[7]

Diagram of Key Signaling Pathways Modulated by this compound IV

G cluster_0 Inflammation cluster_1 Cancer Progression cluster_2 Cardioprotection AS_IV This compound IV and its Derivatives NF_kB NF-κB Pathway AS_IV->NF_kB Inhibits PI3K_Akt PI3K/Akt/mTOR Pathway AS_IV->PI3K_Akt Modulates MAPK_ERK MAPK/ERK Pathway AS_IV->MAPK_ERK Inhibits TGF_beta TGF-β Pathway AS_IV->TGF_beta Inhibits Oxidative_Stress Oxidative Stress Pathways AS_IV->Oxidative_Stress Reduces Inflammatory_Response ↓ Inflammatory Cytokines ↓ Adhesion Molecules NF_kB->Inflammatory_Response Cancer_Effects ↓ Proliferation ↓ Metastasis ↑ Apoptosis PI3K_Akt->Cancer_Effects MAPK_ERK->Cancer_Effects TGF_beta->Cancer_Effects Cardioprotective_Effects ↑ Antioxidant Enzymes ↓ Apoptosis Oxidative_Stress->Cardioprotective_Effects

References

Application Notes and Protocols: Astragaloside IV in Anti-Aging Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Astragaloside IV (AS-IV) in various anti-aging research models. This document includes summaries of quantitative data from preclinical studies, detailed protocols for key experimental assays, and visualizations of the signaling pathways implicated in the anti-aging effects of AS-IV.

Introduction

This compound IV (AS-IV) is a triterpenoid (B12794562) saponin (B1150181) isolated from the traditional Chinese medicinal herb, Astragalus membranaceus. A growing body of scientific evidence suggests that AS-IV possesses potent anti-aging properties, making it a compound of significant interest in the field of geroscience and the development of senotherapeutics. Its mechanisms of action are multifaceted, targeting key hallmarks of aging, including cellular senescence, oxidative stress, inflammation, and telomere attrition. These notes are intended to serve as a practical guide for researchers investigating the therapeutic potential of AS-IV in the context of aging and age-related diseases.

Data Presentation: Quantitative Effects of this compound IV

The following tables summarize the quantitative outcomes of AS-IV treatment in various in vitro and in vivo anti-aging models.

Table 1: In Vitro Effects of this compound IV on Cellular Senescence and Related Markers

Cell LineSenescence InducerAS-IV ConcentrationTreatment DurationKey FindingsReference
Vascular Smooth Muscle Cells (VSMCs)Bleomycin (B88199) (BLM)Not specifiedNot specifiedDownregulation of p16, p21, and DcR2; Weakened SA-β-galactosidase and SAHF formation.[1][1]
Rat Nucleus Pulposus CellsNot specifiedNot specifiedNot specifiedReduced senescence and apoptosis.[2][2]
A549 Lung Epithelial CellsBleomycinNot specifiedNot specifiedSignificantly inhibited senescence protein markers (p53, p21, p16).[3][3]
Hepatic Stellate Cells (HSC-T6)PDGF-BBNot specifiedNot specifiedIncreased expression of p21 and p53; Enhanced SA-β-gal activity.[4][4]
Brain CellsRadiationNot specifiedNot specifiedReduced SA-β-gal-positive cells and G1 phase arrest.[5][5]
Nucleus Pulposus Cells (NPCs)High Glucose (HG)3 µM, 5 µMNot specifiedAttenuated cellular senescence.[6][6]

Table 2: In Vivo Effects of this compound IV in Aging Models

Animal ModelAging InducerAS-IV DosageAdministration Route & DurationKey FindingsReference
MiceD-galactoseNot specifiedNot specifiedDelayed senescence and improved mitochondrial injury.[1][1]
Sprague Dawley RatsGlucose-induced endothelial dysfunction40 or 80 mg/kg/dayNot specifiedPronounced anti-inflammatory and antioxidant effects.[7][7]
C57BL/6 MiceRadiationNot specifiedNot specifiedReduced cellular senescence and cognitive impairment.[8][8]
MiceScopolamine-induced memory impairment25 mg/kgIntraperitonealAttenuated memory impairment.[9][9]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the anti-aging effects of this compound IV.

Induction of Cellular Senescence

a) Bleomycin-Induced Senescence in Vascular Smooth Muscle Cells (VSMCs)

This protocol is adapted from studies investigating the effect of AS-IV on vascular senescence.[1][10]

  • Cell Culture: Culture primary VSMCs in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Senescence Induction: Once cells reach 70-80% confluency, replace the culture medium with fresh medium containing a sublethal concentration of bleomycin (e.g., 10-50 µg/mL). The optimal concentration should be determined empirically for the specific cell line.[9]

  • Incubation: Incubate the cells with bleomycin for 24-72 hours to induce a senescent phenotype.

  • AS-IV Treatment: Following senescence induction, remove the bleomycin-containing medium, wash the cells with phosphate-buffered saline (PBS), and add fresh medium containing the desired concentration of this compound IV or vehicle control.

  • Assessment: After the desired treatment period, cells can be harvested for analysis of senescence markers.

b) D-Galactose-Induced Aging Model in Mice

This in vivo protocol is based on established methods for inducing accelerated aging in rodents.[3][11][12]

  • Animal Model: Use 8-week-old C57BL/6J mice.

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Aging Induction: Prepare a sterile solution of D-galactose in 0.9% saline. Administer D-galactose daily via subcutaneous or intraperitoneal injection at a dose of 100-120 mg/kg body weight for 6-8 weeks.[3][12]

  • AS-IV Treatment: this compound IV can be administered concurrently with D-galactose induction. The dosage and route of administration for AS-IV should be based on the specific research question (e.g., 20-80 mg/kg/day via oral gavage or intraperitoneal injection).

  • Monitoring and Assessment: Monitor the animals for signs of aging, such as changes in body weight, skin condition, and behavioral deficits. At the end of the treatment period, tissues can be collected for histological and biochemical analysis of aging markers.

Assessment of Cellular Senescence

a) Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This protocol provides a method for the histochemical detection of SA-β-Gal activity, a widely used biomarker for senescent cells.[13][14][15]

  • Cell Preparation: Plate cells in multi-well plates and treat as described in the senescence induction protocol.

  • Fixation:

  • Washing: Wash the cells three times with PBS.

  • Staining:

    • Prepare the SA-β-Gal staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2.

    • Add the staining solution to the cells and incubate at 37°C (without CO2) for 12-16 hours, protected from light.

  • Visualization: Observe the cells under a light microscope. Senescent cells will stain blue.

  • Quantification: The percentage of SA-β-Gal-positive cells can be determined by counting the number of blue-stained cells relative to the total number of cells in multiple fields of view.

b) Western Blot Analysis of Senescence Markers (p16, p21, p53)

This protocol outlines the detection of key cell cycle inhibitors that are upregulated in senescent cells.[5]

  • Protein Extraction:

    • Wash treated cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p16, p21, p53, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

c) Flow Cytometry for Cell Cycle Analysis

This protocol allows for the quantification of cell cycle distribution, a key indicator of the cell cycle arrest characteristic of senescence.[2][16]

  • Cell Preparation: Harvest and wash the treated cells with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. Senescent cells typically accumulate in the G0/G1 phase.

Signaling Pathways and Visualization

This compound IV exerts its anti-aging effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

mTOR_Signaling_Pathway AS_IV This compound IV AMPK AMPK AS_IV->AMPK mTORC1 mTORC1 AMPK->mTORC1 Autophagy Autophagy mTORC1->Autophagy Cellular_Senescence Cellular Senescence Autophagy->Cellular_Senescence

Caption: this compound IV activates AMPK, which inhibits mTORC1, leading to the induction of autophagy and a reduction in cellular senescence.

SIRT1_Nrf2_Signaling_Pathway AS_IV This compound IV SIRT1 SIRT1 AS_IV->SIRT1 Nrf2 Nrf2 SIRT1->Nrf2 ARE ARE Nrf2->ARE Keap1 Keap1 Keap1->Nrf2 Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Oxidative_Stress Oxidative Stress Antioxidant_Genes->Oxidative_Stress

Caption: this compound IV activates SIRT1, which promotes the nuclear translocation of Nrf2 by inhibiting Keap1. Nrf2 then binds to ARE, upregulating antioxidant genes and reducing oxidative stress.

ERK_Signaling_Pathway AS_IV This compound IV Src Src AS_IV->Src MEK MEK Src->MEK ERK ERK MEK->ERK Telomerase_Activity Telomerase Activity ERK->Telomerase_Activity Cellular_Senescence Cellular Senescence Telomerase_Activity->Cellular_Senescence

Caption: this compound IV can activate the Src/MEK/ERK signaling pathway, leading to increased telomerase activity and the attenuation of cellular senescence.[17]

Conclusion

This compound IV demonstrates significant promise as an anti-aging agent, with robust evidence from a variety of preclinical models. Its ability to modulate fundamental aging processes through multiple signaling pathways highlights its potential for further investigation and development as a therapeutic intervention for age-related decline and diseases. The protocols and data presented in these application notes are intended to facilitate and standardize future research in this exciting area.

References

Application Notes and Protocols: Investigating the PI3K/Akt Signaling Pathway Using Astragaloside IV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Astragaloside IV (AS-IV), a primary active component of Astragalus membranaceus, to study the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is a critical regulator of diverse cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is implicated in numerous diseases, making it a key target for therapeutic development.[1][2]

This compound IV has been shown to modulate the PI3K/Akt pathway, exhibiting both activating and inhibitory effects depending on the cellular context and disease model.[3][4][5][6][7][8][9][10] These notes offer detailed protocols for in vitro and in vivo studies, quantitative data from various research models, and visual representations of the signaling cascade and experimental workflows.

Data Presentation: Quantitative Insights into this compound IV's Effects

The following tables summarize the quantitative data from various studies investigating the effects of this compound IV on the PI3K/Akt signaling pathway.

Table 1: In Vitro Studies on this compound IV and the PI3K/Akt Pathway

Cell LineDisease ModelAS-IV Concentration(s)Key Findings on PI3K/Akt PathwayReference(s)
H9c2 CardiomyocytesHypoxia/Reoxygenation InjuryNot specifiedIncreased expression of PI3K and p-Akt.[4]
Human Umbilical Vein Endothelial Cells (HUVECs)Angiogenesis under HypoxiaNot specifiedActivated the PI3K/Akt pathway.[11]
Rat Aortic Endothelial Cells (RAECs)Vasodilation10⁻⁴ to 10⁻² mMIncreased phosphorylation of Akt at Ser⁴⁷³.[6]
Min6 Pancreatic β-cellsUric Acid-Induced Injury25 µmol/lIncreased phosphorylated (p)-AKT expression.[9]
H9C2 cellsDoxorubicin-induced injury100 µMActivated the PI3K/Akt/mTOR signaling pathway.[5]
NR8383 cellsPM2.5-induced injuryNot specifiedDecreased the phosphorylation of PI3K, Akt, and mTOR.[8]

Table 2: In Vivo Studies on this compound IV and the PI3K/Akt Pathway

Animal ModelDisease ModelAS-IV Dosage(s)Key Findings on PI3K/Akt PathwayReference(s)
RatsCarbon Tetrachloride-induced Liver CirrhosisNot specifiedReduced the expression ratios of p-PI3K/PI3K and p-Akt/Akt.[3]
Sprague Dawley RatsGlucose-induced Endothelial Dysfunction40 or 80 mg/kg body weight/dayAnti-inflammatory and antioxidant effects, potentially through PI3K/Akt modulation.[12]
Mice with CT26 tumorsCancer15.0 mg/kg (every three days)Modulated the PTEN/PI3K/AKT signaling pathway.[12]
Male C57BL/6 miceLPS-induced cardiac dysfunction20 mg/kgActivated the PI3K/Akt signaling pathway.[5]
ApoE-/- Atherosclerosis Model RatsAtherosclerosisNot specifiedInhibited the phosphorylation of PI3K, Akt, and mTOR.[13]
Acute Lung Injury (ALI) model ratsAcute Lung InjuryNot specifiedInhibited the expression of PI3K, AKT and mTOR.[10]

Visualizing the Molecular Interactions and Experimental Flow

Diagram 1: The PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits PDK1 PDK1 PIP3->PDK1 Recruits Downstream Downstream Effectors Akt->Downstream Activates PDK1->Akt Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Cellular_Responses Cell Growth, Proliferation, Survival Downstream->Cellular_Responses AS_IV_activate This compound IV (Activation) AS_IV_activate->PI3K AS_IV_inhibit This compound IV (Inhibition) AS_IV_inhibit->PI3K

Caption: The PI3K/Akt signaling cascade.

Diagram 2: Experimental Workflow for In Vitro Analysis

In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., H9c2, HUVEC) Cell_Treatment 3. Treat Cells with AS-IV (and controls) Cell_Culture->Cell_Treatment AS_IV_Prep 2. Prepare this compound IV Working Solutions AS_IV_Prep->Cell_Treatment Cell_Lysis 4. Cell Lysis and Protein Extraction Cell_Treatment->Cell_Lysis Protein_Quant 5. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quant Western_Blot 6. Western Blotting for p-PI3K, p-Akt, etc. Protein_Quant->Western_Blot Data_Analysis 7. Densitometry and Data Analysis Western_Blot->Data_Analysis

Caption: In vitro experimental workflow.

Experimental Protocols

Protocol 1: In Vitro Cell Culture and Treatment with this compound IV
  • Cell Seeding: Plate the desired cells (e.g., H9c2, HUVECs) in appropriate culture vessels at a density that will allow them to reach 70-80% confluency at the time of treatment.

  • Cell Adherence: Allow cells to adhere and grow overnight in a suitable incubator (e.g., 37°C, 5% CO₂).

  • Preparation of this compound IV: Prepare a stock solution of this compound IV in a suitable solvent (e.g., DMSO). Further dilute the stock solution with cell culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM).

  • Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound IV. Include a vehicle control (medium with the solvent) and an untreated control.

  • Incubation: Incubate the cells for the desired period (e.g., 2, 6, 24 hours) based on the experimental design.

  • Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and proceed immediately to cell lysis for protein extraction.

Protocol 2: Western Blotting for PI3K/Akt Pathway Proteins
  • Cell Lysis:

    • Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cultured cells.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the protein to a new tube.[14]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

    • Normalize the protein concentrations of all samples with lysis buffer.[14]

  • Sample Preparation and SDS-PAGE:

    • Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and perform electrophoresis.[1]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt (Ser473), anti-Akt, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.[14]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare a chemiluminescent substrate and apply it to the membrane.

    • Capture the signal using a chemiluminescence imager or X-ray film.[14]

    • Perform densitometric analysis of the bands to quantify the relative protein expression levels. Normalize the phosphorylated protein levels to the total protein levels.

These protocols and data provide a solid foundation for researchers to design and execute experiments aimed at elucidating the role of this compound IV in modulating the critical PI3K/Akt signaling pathway.

References

Astragaloside IV: A Promising Inducer of Autophagy in Cancer Cells - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astragaloside IV (AS-IV), a primary active saponin (B1150181) isolated from the traditional Chinese medicinal herb Astragalus membranaceus, has garnered significant attention for its multifaceted pharmacological activities, including potent anti-cancer effects. Accumulating evidence highlights its ability to induce autophagy, a cellular self-degradation process, in various cancer cell lines. This process plays a crucial role in inhibiting tumor growth, enhancing chemosensitivity, and promoting apoptosis. These application notes provide a comprehensive overview of the role of AS-IV in inducing autophagy in cancer cells, detailed protocols for key experiments, and a summary of quantitative data from recent studies.

Introduction

Autophagy is a catabolic process that involves the sequestration of cytoplasmic components, including misfolded proteins and damaged organelles, within double-membraned vesicles called autophagosomes. These autophagosomes then fuse with lysosomes to form autolysosomes, where the cargo is degraded and recycled. In the context of cancer, autophagy can have a dual role, either promoting cell survival or contributing to cell death. This compound IV has been shown to modulate this process, often leading to autophagic cell death or enhancing the efficacy of conventional chemotherapeutic agents.[1][2][3] This document serves as a practical guide for researchers investigating the therapeutic potential of AS-IV as an autophagy inducer in cancer research.

Data Presentation: Efficacy of this compound IV in Cancer Cell Lines

The following tables summarize the quantitative data on the effects of this compound IV on various cancer cell lines.

Table 1: Effects of this compound IV on Non-Small Cell Lung Cancer (NSCLC) Cell Lines

Cell LineAS-IV ConcentrationTreatment TimeObserved EffectsReference
A5495 ng/mL (in combination with 2.5 µg/mL propofol)48 hEnhanced cytotoxic effect and anti-proliferative property.[4]
A5490, 4, 8, 16 ng/mL (in combination with 20 µM cisplatin)Not SpecifiedDose-dependently suppressed cell viability and increased apoptosis.[5]
H12995 ng/mL (in combination with 2.5 µg/mL propofol)48 hEnhanced cytotoxic effect and anti-proliferative property.[4]
H12990, 4, 8, 16 ng/mL (in combination with 20 µM cisplatin)Not SpecifiedDose-dependently suppressed cell viability and increased apoptosis.[5]

Table 2: Effects of this compound IV on Cervical Cancer Cell Lines

Cell LineAS-IV ConcentrationTreatment TimeObserved EffectsReference
HeLa0, 5, 10, 25 µM12 hIncreased expression of LC3I/II, indicating autophagy induction.[6]
SiHa0, 5, 10, 25 µM12 hIncreased expression of LC3I/II, indicating autophagy induction.[6]

Table 3: Effects of this compound IV on Colorectal Cancer (CRC) Cell Lines

Cell LineAS-IV ConcentrationTreatment TimeObserved EffectsReference
HT290-40 µg/mL24 hDose-dependent inhibition of proliferation and induction of apoptosis.[7][8]
SW4800-40 µg/mL24 hDose-dependent inhibition of proliferation and induction of apoptosis.[7][8]
CT26Not SpecifiedNot SpecifiedInhibited proliferation and induced apoptosis in a dose-dependent manner.[9]

Table 4: Effects of this compound IV on Vulvar Squamous Cell Carcinoma (VSCC) Cell Line

Cell LineAS-IV ConcentrationTreatment TimeObserved EffectsReference
SW962200, 400, 800 µg/mL48 hPromoted apoptosis by inducing autophagy; increased Beclin-1 and LC3-II levels.[10]

Signaling Pathways

This compound IV induces autophagy in cancer cells through the modulation of several key signaling pathways. The primary mechanisms identified involve the inhibition of the PI3K/Akt/mTOR pathway and the regulation of the TGF-β/Smad signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers. mTOR, a serine/threonine kinase, is a key negative regulator of autophagy. This compound IV has been shown to inhibit the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR.[3] This inhibition leads to the activation of downstream effectors of autophagy, such as the ULK1 complex, initiating the formation of autophagosomes.

PI3K_Akt_mTOR_Pathway AS_IV This compound IV PI3K PI3K AS_IV->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

AS-IV inhibits the PI3K/Akt/mTOR pathway to induce autophagy.
TGF-β/Smad Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a complex, context-dependent role in cancer. In some contexts, it can promote tumor progression. This compound IV has been found to inhibit the proliferation of cancer cells by modulating the TGF-β/Smad pathway.[2] In vulvar squamous cell carcinoma, AS-IV was shown to induce apoptosis and autophagy through this pathway.[2]

TGF_beta_Smad_Pathway AS_IV This compound IV TGF_beta_R TGF-β Receptor AS_IV->TGF_beta_R Apoptosis Apoptosis AS_IV->Apoptosis Autophagy Autophagy AS_IV->Autophagy TGF_beta TGF-β TGF_beta->TGF_beta_R Smad Smad Complex TGF_beta_R->Smad Proliferation Cell Proliferation Smad->Proliferation Experimental_Workflow Start Start: Select Cancer Cell Line Cell_Culture Cell Culture and Seeding Start->Cell_Culture AS_IV_Treatment This compound IV Treatment (Dose and Time Course) Cell_Culture->AS_IV_Treatment MTT MTT Assay (Cell Viability) AS_IV_Treatment->MTT Western_Blot Western Blot (Autophagy & Signaling Proteins) AS_IV_Treatment->Western_Blot Flow_Cytometry Flow Cytometry (Apoptosis - Annexin V/PI) AS_IV_Treatment->Flow_Cytometry Microscopy Microscopy (Morphology, LC3 Puncta) AS_IV_Treatment->Microscopy Data_Analysis Data Analysis and Interpretation MTT->Data_Analysis Western_Blot->Data_Analysis Flow_Cytometry->Data_Analysis Microscopy->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Troubleshooting & Optimization

Optimizing Astragaloside IV solubility for cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Astragaloside IV (AS-IV). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the solubility of this compound IV for cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound IV stock solutions?

This compound IV is a triterpene saponin (B1150181) with poor water solubility.[1][2] For cell-based assays, the most effective approach is to first dissolve it in an organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent.[3][4] Other organic solvents like dimethylformamide (DMF), methanol, and ethanol (B145695) can also be used.[1][3][5]

Q2: What are the known solubility limits of this compound IV in common solvents?

The solubility of this compound IV can vary. It is highly soluble in DMSO, with reported values reaching up to 100 mg/mL.[3][6] It is sparingly soluble in aqueous buffers.[3] For a 1:1 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.5 mg/mL.[3] A summary of solubility data is provided in the table below.

Q3: How should I prepare a working solution of this compound IV in cell culture medium?

To prepare a working solution, the high-concentration stock (e.g., in DMSO) should be serially diluted with your cell culture medium to the final desired concentration. It is critical to ensure that the final concentration of the organic solvent (e.g., DMSO) in the medium is low enough to not cause cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many researchers aiming for 0.1% or lower.[4] Always include a vehicle control (medium with the same final concentration of solvent) in your experiments.

Q4: How should I store this compound IV powder and stock solutions?

Solid this compound IV should be stored at -20°C for long-term stability (≥4 years).[3] Stock solutions prepared in an organic solvent like DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[7] It is not recommended to store aqueous solutions for more than one day.[3]

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound IV in various solvents.

SolventReported SolubilityReference
DMSO~30 mg/mL to 100 mg/mL[3][6]
Dimethylformamide (DMF)~20 mg/mL[3]
DMSO:PBS (1:1, pH 7.2)~0.5 mg/mL[3]
MethanolSoluble[1][5][8]
EthanolSoluble[1][5]
WaterPoorly soluble / ~22.2 µg/mL[1][4]

Experimental Protocols

Protocol 1: Preparation of a 50 mM this compound IV Stock Solution in DMSO

Materials:

  • This compound IV powder (FW: 784.97 g/mol )[1]

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • Calculation: Determine the mass of this compound IV needed. For 1 mL of a 50 mM stock solution:

    • Mass (g) = 50 mmol/L * 1 mL * (1 L / 1000 mL) * 784.97 g/mol = 0.03925 g = 39.25 mg.

  • Weighing: Accurately weigh 39.25 mg of this compound IV powder in a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of sterile DMSO to the tube.

  • Mixing: Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if precipitation occurs.[7]

  • Storage: Aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile cryovials. Store at -80°C, protected from light.[7]

Protocol 2: Preparation of a 50 µM Working Solution in Cell Culture Medium

Materials:

  • 50 mM this compound IV stock solution in DMSO

  • Pre-warmed, complete cell culture medium

  • Sterile tubes

Procedure:

  • Serial Dilution: Perform a serial dilution of the 50 mM stock solution to achieve the final 50 µM concentration. This is a 1:1000 dilution.

  • Step 1 (Intermediate Dilution): Add 2 µL of the 50 mM stock solution to 198 µL of cell culture medium. This creates a 1:100 dilution, resulting in a 500 µM intermediate solution. Mix well by gentle pipetting.

  • Step 2 (Final Dilution): Add 100 µL of the 500 µM intermediate solution to 900 µL of cell culture medium. This creates a final 1:10 dilution, resulting in the desired 50 µM working solution.

  • Final Solvent Concentration: The final DMSO concentration in this working solution will be 0.1% (a 1:1000 dilution of the original stock), which is generally well-tolerated by most cell lines.

  • Application: Add the prepared working solution to your cell cultures immediately. Prepare a vehicle control with 0.1% DMSO in the medium to test for solvent toxicity.

Troubleshooting Guide

Issue 1: My this compound IV precipitated after I added it to the cell culture medium.

  • Cause: This is the most common issue and occurs when the limited aqueous solubility of AS-IV is exceeded. The organic solvent concentration may not be sufficient to keep it dissolved in the aqueous medium.

  • Solutions:

    • Check Final Concentration: Ensure your final concentration of AS-IV is not too high. You may need to perform a dose-response experiment to find the maximum soluble concentration under your specific conditions.

    • Optimize Dilution: When diluting the DMSO stock, add the stock solution to the medium dropwise while gently vortexing or swirling the tube to ensure rapid mixing and prevent localized high concentrations that can cause precipitation.[9]

    • Use Serum: If using serum-free medium, consider if adding serum is an option, as proteins in serum can sometimes help stabilize hydrophobic compounds.

    • Warm the Medium: Using pre-warmed (37°C) medium for dilution can sometimes help maintain solubility.

Issue 2: I am observing cytotoxicity in my cell-based assay.

  • Cause: Toxicity could be due to the this compound IV itself, the solvent (e.g., DMSO), or a combination of both.[10]

  • Solutions:

    • Run a Vehicle Control: Always include a control group treated with the same final concentration of the solvent (e.g., 0.1% DMSO) used in your experimental group. This will help you differentiate between the effects of the compound and the solvent.

    • Reduce Solvent Concentration: Ensure the final DMSO concentration is as low as possible, preferably ≤ 0.1%.[4]

    • Perform a Dose-Response Curve: Test a range of AS-IV concentrations to determine the optimal non-toxic working concentration for your specific cell line. Some studies show that very high concentrations (e.g., 800 µM) can inhibit cell viability.[10]

Issue 3: I am not observing the expected biological effect.

  • Cause: This could be due to compound degradation, insufficient concentration, or insolubility leading to a lower-than-expected effective concentration.

  • Solutions:

    • Check Solution Integrity: Ensure your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[7] Prepare fresh working solutions for each experiment.

    • Verify Solubility: After preparing your final working solution, centrifuge it at high speed (e.g., >10,000 x g) for 5-10 minutes. If a pellet is visible, your compound has precipitated, and the actual concentration in the supernatant is lower than calculated.

    • Increase Concentration: If no toxicity is observed, consider carefully increasing the concentration of this compound IV, ensuring the final solvent concentration remains at a non-toxic level.

Visual Guides

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_work Working Solution Preparation cluster_assay Cell-Based Assay powder This compound IV (Solid Powder) weigh Weigh Powder powder->weigh dmso Add Sterile DMSO weigh->dmso dissolve Vortex / Sonicate to Dissolve dmso->dissolve stock 50 mM Stock Solution dissolve->stock store Aliquot & Store at -80°C stock->store dilute1 Dilute Stock 1:100 in Culture Medium stock->dilute1 intermediate 500 µM Intermediate dilute1->intermediate dilute2 Dilute Intermediate 1:10 in Culture Medium intermediate->dilute2 working 50 µM Working Solution (0.1% DMSO) dilute2->working cells Treat Cells working->cells incubate Incubate cells->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for preparing this compound IV solutions.

Troubleshooting Precipitation

G start Precipitate observed in cell culture medium? q1 Is final solvent concentration <0.5%? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was stock added slowly to pre-warmed medium with mixing? a1_yes->q2 s1 Solution: Lower solvent concentration by adjusting dilution strategy. a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Consider lowering final AS-IV concentration and perform solubility test. a2_yes->q3 s2 Solution: Add stock dropwise to warmed medium while gently vortexing. a2_no->s2

Caption: Decision tree for troubleshooting precipitation issues.

Key Signaling Pathway: PI3K/Akt

This compound IV has been shown to modulate several key cellular signaling pathways, including the PI3K/Akt pathway, which is crucial for regulating cell growth, proliferation, and survival.[1][11][12] Inhibition of this pathway is one mechanism by which AS-IV exerts its therapeutic effects in various disease models.[11][13]

Caption: AS-IV inhibits the pro-survival PI3K/Akt/mTOR pathway.

References

Troubleshooting Astragaloside IV stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of Astragaloside IV in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal solvent and storage conditions for this compound IV stock solutions?

A1: this compound IV has poor water solubility but is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), and ethanol (B145695).[1][2] For long-term stability, it is recommended to store this compound IV as a crystalline solid at -20°C, where it is stable for at least four years.[2] Stock solutions can be prepared in DMSO or ethanol at concentrations of up to 30 mg/mL and 10 mg/mL, respectively.[2][3] For aqueous buffers, it is advisable to first dissolve this compound IV in DMSO and then dilute it with the aqueous buffer.[2] It is not recommended to store aqueous solutions for more than one day.[2]

Q2: How do pH and temperature affect the stability of this compound IV in aqueous solutions?

A2: this compound IV is most stable in acidic to neutral conditions (pH 3.0-7.0).[4][5] In this pH range, it can retain over 90% of its integrity even after sterilization at 95°C for 60 minutes.[4][5] However, in alkaline solutions (pH 9.0), its stability significantly decreases, with degradation exceeding 40% under the same conditions.[4][5] For alkaline solutions, a high-temperature, short-time sterilization method is more suitable.[4][5] At room temperature (25°C) and at 4°C, this compound IV maintains over 90% stability in acidic to neutral solutions for at least 60 days.[4]

Q3: I am observing unexpected degradation of my this compound IV in solution. What could be the cause?

A3: Unexpected degradation is often linked to the pH of your solution. If your buffer or medium is alkaline (pH > 7.0), you will observe significant degradation, especially at elevated temperatures.[4][5] Ensure that the final pH of your experimental solution is within the optimal 3.0-7.0 range. Another potential issue could be prolonged storage of aqueous solutions; it is best to prepare these fresh for each experiment.[2]

Q4: What is the best analytical method to assess the stability of this compound IV?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is ideal.[6] These techniques can effectively separate this compound IV from its potential degradation products, allowing for accurate quantification and stability assessment.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low recovery of this compound IV in experiments 1. Degradation due to alkaline pH.2. Precipitation of the compound in aqueous solution.1. Verify and adjust the pH of your solution to be between 3.0 and 7.0.2. Ensure the final concentration is within the solubility limits. Consider using a co-solvent like DMSO (final concentration should be minimal to avoid affecting the experiment).
Inconsistent results between experimental batches 1. Variability in solution preparation.2. Inconsistent storage of stock or working solutions.1. Standardize your protocol for solution preparation, paying close attention to the final pH.2. Prepare fresh aqueous working solutions for each experiment. If storing stock solutions, ensure they are in a suitable organic solvent and stored at -20°C.
Appearance of unknown peaks in HPLC/UPLC chromatogram 1. Degradation of this compound IV.2. Contamination of the sample or solvent.1. Confirm the identity of the peaks using mass spectrometry. If they are degradation products, refer to the stability data to optimize your experimental conditions (pH, temperature).2. Run a blank (solvent only) to check for contamination. Use high-purity solvents and reagents.

Data Presentation: Stability of this compound IV

The following tables summarize the stability of this compound IV under various conditions.

Table 1: Effect of pH and Temperature on this compound IV Stability (after 60 minutes)

TemperaturepH 3.0pH 5.0pH 7.0pH 9.0
90°C 91.83 ± 1.01%90.47 ± 2.17%92.53 ± 0.74%64.67 ± 1.53%
95°C 91.01 ± 2.32%88.80 ± 2.21%89.57 ± 1.91%58.37 ± 1.10%
Data is presented as the retention rate of this compound IV.[4]

Table 2: Stability of this compound IV in Solution at Room Temperature (25°C) over 60 Days

pHDay 0Day 30Day 60
3.0 100%92.58 ± 3.75%>90%
5.0 100%93.33 ± 3.50%>90%
7.0 100%95.92 ± 1.52%>90%
Data is presented as the retention rate of this compound IV.[4]

Experimental Protocols

Protocol: Stability-Indicating UPLC-MS/MS Method for this compound IV

This protocol is designed to separate and quantify this compound IV from its degradation products.

  • Chromatographic System:

    • System: UPLC-TQD system

    • Column: ACQUITY C18 (1.7 µm, 2.1 × 100 mm)

    • Column Temperature: 45°C

    • Mobile Phase A: 100% acetonitrile

    • Mobile Phase B: 0.1% (v/v) formic acid in water

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 1 µL

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0 - 12080
1 - 1020 → 10080 → 0
10 - 111000
11 - 12100 → 200 → 80
12 - 142080
  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Data Acquisition: Monitor the appropriate m/z transitions for this compound IV and its potential degradation products.

  • Sample Preparation for Stability Studies:

    • Prepare stock solutions of this compound IV in methanol or DMSO.

    • Dilute the stock solution in various buffers (pH 3.0, 5.0, 7.0, 9.0) to the desired final concentration.

    • Incubate the solutions at the desired temperatures (e.g., 25°C, 40°C, 60°C, 95°C).

    • At specified time points, withdraw an aliquot, quench the reaction if necessary (e.g., by cooling on ice), and dilute with the initial mobile phase to a suitable concentration for analysis.

    • Filter the samples through a 0.22 µm filter before injection.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare this compound IV Stock Solution (DMSO/MeOH) dilute Dilute in Buffers (pH 3.0, 5.0, 7.0, 9.0) stock->dilute incubate Incubate at Different Temperatures (e.g., 25°C, 40°C, 60°C, 95°C) dilute->incubate sample Withdraw Aliquots at Time Points incubate->sample hplc UPLC-MS/MS Analysis sample->hplc data Data Processing & Quantification hplc->data

Caption: Experimental workflow for this compound IV stability testing.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates ASIV This compound IV ASIV->NFkB_nuc inhibits translocation DNA DNA NFkB_nuc->DNA binds Genes Inflammatory Gene Expression DNA->Genes

Caption: this compound IV inhibits the NF-κB signaling pathway.

akt_mtor_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Autophagy Autophagy mTOR->Autophagy inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth promotes ASIV This compound IV ASIV->Akt modulates (inhibition/activation)

Caption: this compound IV modulates the Akt/mTOR signaling pathway.[2][4]

References

Technical Support Center: Ensuring the Stability of Astragaloside IV

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining the integrity of Astragaloside IV during storage is critical for reliable experimental outcomes. This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of this compound IV degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store solid this compound IV?

A1: Solid this compound IV, typically supplied as a crystalline solid, should be stored at -20°C in a tightly sealed, air-tight container.[1][2] When stored under these conditions, it is stable for at least four years.[1] To prevent hydrolysis, it is crucial to store it in a dry environment and minimize exposure to moisture.[2]

Q2: How should I store this compound IV in solution?

A2: The storage of this compound IV in solution depends on the solvent. For organic solvents like DMSO and dimethylformamide, the solution should be purged with an inert gas to prevent oxidation.[1] It is strongly advised not to store aqueous solutions for more than one day due to the risk of hydrolysis and other degradation.[1][2] If an aqueous buffer solution must be prepared, it should be made fresh before use.

Q3: What are the main factors that cause this compound IV to degrade?

A3: The primary factors contributing to the degradation of this compound IV are:

  • Temperature: High temperatures can accelerate degradation.[2]

  • Light: Direct sunlight and intense light can induce photochemical reactions, leading to degradation.[2]

  • Moisture: As a glycoside, this compound IV is susceptible to hydrolysis in the presence of moisture.[2]

  • Air (Oxygen): Exposure to air can lead to oxidative degradation.[2]

  • pH: this compound IV is less stable in alkaline solutions compared to acidic or neutral solutions.[3][4]

Q4: How does pH affect the stability of this compound IV in solution?

A4: The pH of the solution significantly impacts the stability of this compound IV. It is relatively stable in acidic, low-acidic, and neutral solutions.[3] However, in alkaline solutions, its degradation is notably accelerated, especially at elevated temperatures.[3][5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of potency or inconsistent results in experiments. Degradation of this compound IV during storage.1. Review your storage conditions. Ensure solid compound is at -20°C and protected from light, moisture, and air.[1][2]2. For solutions, prepare them fresh, especially aqueous solutions.[1]3. If using organic stock solutions, ensure they are stored under an inert gas.[1]4. Verify the pH of your experimental solutions; avoid alkaline conditions where possible.[3]
Precipitation observed in a stored aqueous solution. Poor aqueous solubility and potential degradation.1. This compound IV has low solubility in aqueous buffers.[1]2. Prepare fresh solutions for each experiment. It is not recommended to store aqueous solutions for more than a day.[1]3. To aid solubility, first dissolve this compound IV in DMSO and then dilute with the aqueous buffer.[1]
Discoloration of the solid compound. Potential degradation due to exposure to light or air (oxidation).1. Discard the discolored compound as its purity is compromised.2. Always store solid this compound IV in opaque, air-tight containers.[2]3. When handling, minimize the duration of exposure to ambient light and air.[2]

Data on this compound IV Stability

The following table summarizes the stability of this compound IV under different pH conditions after heat sterilization.

pH of SolutionSterilization ConditionsRetention Rate (%)
Acidic95°C for 60 minutes> 90%
Low-Acidic95°C for 60 minutes> 90%
Neutral95°C for 60 minutes> 90%
Alkaline95°C for 60 minutes< 60%
Alkaline120°C for 10 minutes~87%

Data adapted from a study on the stability of this compound IV during sterilization and storage.[3][5]

Experimental Protocols

Protocol: Stability Testing of this compound IV in Solution

This protocol outlines a general method for assessing the stability of this compound IV under specific storage conditions.

1. Materials:

  • This compound IV
  • Desired solvent (e.g., DMSO, PBS pH 7.2, acidic buffer, alkaline buffer)
  • HPLC or UPLC-MS/MS system
  • Appropriate column (e.g., C18)[6]
  • Mobile phase (e.g., acetonitrile (B52724) and water gradient)[6]
  • Incubators or environmental chambers set to desired temperatures
  • Light-protective (amber) and clear vials

2. Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound IV in the chosen solvent to a known concentration.
  • Sample Aliquoting: Aliquot the stock solution into different sets of vials to test various conditions (e.g., temperature, light exposure).
  • Storage Conditions:
  • Temperature: Store vials at different temperatures (e.g., 4°C, 25°C, 40°C).
  • Light Exposure: Store one set of vials in a light-protected container and another exposed to a controlled light source.
  • pH: Prepare solutions in buffers of varying pH to assess pH stability.
  • Time Points: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week), retrieve a vial from each storage condition.
  • Sample Analysis:
  • Analyze the samples using a validated HPLC or UPLC-MS/MS method to determine the concentration of this compound IV.[6][7][8]
  • The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
  • Data Analysis: Calculate the percentage of this compound IV remaining at each time point relative to the initial concentration (time 0).

Visualizing Degradation and Prevention

The following diagrams illustrate the factors leading to the degradation of this compound IV and a typical workflow for stability testing.

cluster_degradation Degradation Factors cluster_prevention Preventive Measures Temperature High Temperature Light Light Exposure Moisture Moisture (Hydrolysis) Air Air (Oxidation) pH Alkaline pH Store_Cool Store at -20°C (Solid) or Cool Temp (Solution) ASIV This compound IV Store_Cool->ASIV Protect_Light Use Opaque Containers Protect_Light->ASIV Keep_Dry Use Desiccants & Tightly Sealed Containers Keep_Dry->ASIV Inert_Atmosphere Use Inert Gas for Solutions Inert_Atmosphere->ASIV Control_pH Maintain Neutral to Acidic pH Control_pH->ASIV ASIV->Temperature ASIV->Light ASIV->Moisture ASIV->Air ASIV->pH

Caption: Factors causing this compound IV degradation and corresponding preventive measures.

A Prepare this compound IV Solution B Aliquot into Vials for Different Storage Conditions (Temp, Light, pH) A->B C Store Samples B->C D Retrieve Samples at Predetermined Time Points C->D E Analyze by HPLC or UPLC-MS/MS D->E F Quantify Remaining this compound IV and Detect Degradants E->F G Calculate Degradation Rate F->G

Caption: Experimental workflow for conducting a stability study of this compound IV.

References

Addressing batch-to-batch variability of commercial Astragaloside IV

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Astragaloside IV. Our goal is to help you address common challenges and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of batch-to-batch variability in commercial this compound IV?

Batch-to-batch variability of this compound IV, a natural product isolated from Astragalus membranaceus, can stem from several factors throughout the production process:

  • Raw Material Variation: The quality and chemical composition of the Astragalus root can be influenced by environmental factors such as climate, soil conditions, harvest time, and storage conditions.[1]

  • Extraction and Purification Processes: Differences in extraction methods (e.g., solvent type, temperature, duration) and purification techniques can lead to variations in the final product's purity and impurity profile.[2][3] The use of ammonia (B1221849) during extraction, for instance, can convert other astragalosides into this compound IV, artificially inflating its measured content.[4]

  • Presence of Impurities: Commercial preparations may contain related astragalosides (e.g., this compound I and II), isomers, or residual solvents from the manufacturing process. The presence and concentration of these impurities can vary between batches.[2][5]

  • Physical Properties: Variations in physical characteristics like particle size, amorphous content, and the presence of different polymorphs can affect the solubility and bioavailability of this compound IV, leading to inconsistent experimental outcomes.

Q2: What are the typical purity specifications for commercial this compound IV?

Commercial this compound IV is generally available in purities of ≥95% or ≥98%, as determined by High-Performance Liquid Chromatography (HPLC).[6] It is crucial to obtain a certificate of analysis (CoA) from the supplier for each batch to confirm its purity and impurity profile.

Q3: How should I prepare stock solutions of this compound IV?

This compound IV has poor water solubility but is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol.[7][8]

  • Recommended Solvent: For most cell-based assays, preparing a concentrated stock solution in high-quality, anhydrous DMSO is recommended.

  • Preparation Steps:

    • Accurately weigh the desired amount of this compound IV powder.

    • Dissolve it in the appropriate volume of DMSO to achieve a high-concentration stock (e.g., 10-20 mg/mL).

    • Gently vortex or sonicate until fully dissolved.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C, protected from light.

  • Final Dilution: When preparing your working concentrations, dilute the DMSO stock solution directly into your pre-warmed cell culture medium. Ensure the final concentration of DMSO in the medium is non-toxic to your cells, typically below 0.1%.[9]

Q4: My this compound IV solution appears cloudy or shows precipitation upon dilution in aqueous buffer. What should I do?

This is a common issue due to the low aqueous solubility of this compound IV. Here are some troubleshooting steps:

  • Check Final Concentration: Ensure your final working concentration does not exceed the solubility limit of this compound IV in your culture medium.

  • Sufficient DMSO: Verify that the final percentage of DMSO is adequate to maintain solubility. If precipitation occurs, you may need to slightly increase the DMSO concentration, while staying within the non-toxic range for your cells.

  • Dilution Method: Add the DMSO stock directly to the final volume of pre-warmed media with vigorous mixing. Avoid making intermediate dilutions in aqueous buffers like PBS, as this can cause the compound to precipitate.[9]

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Effect Observed
Potential Cause Troubleshooting Steps
Suboptimal Concentration The effective concentration of this compound IV is cell-type and context-dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. Refer to the literature for typical concentration ranges (see Table 1).[9]
Compound Integrity Ensure your this compound IV stock solution has been stored correctly (-20°C, protected from light) and has not undergone multiple freeze-thaw cycles, which can lead to degradation.
Cell Health and Confluency Use healthy, actively dividing cells at an optimal confluency. Stressed or overly confluent cells may not respond consistently to treatment.
Assay Sensitivity The assay may not be sensitive enough to detect subtle changes. Consider using a more quantitative method if possible.
Issue 2: Unexpected Cytotoxicity or Reduced Cell Viability
Potential Cause Troubleshooting Steps
High Concentration High concentrations of this compound IV can be cytotoxic.[1][10] Perform a cytotoxicity assay (e.g., MTT, CCK-8) to determine the non-toxic concentration range for your specific cell line (see Table 2).
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your cells (typically <0.1%).[9] Run a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity.
Contamination Microbial contamination (bacteria, yeast, mycoplasma) in your cell culture can lead to cell death. Visually inspect cultures for turbidity and changes in medium color. Perform routine mycoplasma testing.[11]
Issue 3: Weak or Inconsistent Western Blot Results
Potential Cause Troubleshooting Steps
Suboptimal Treatment Time The kinetics of signaling pathway activation are time-dependent. Optimize the pre-incubation time with this compound IV and the duration of any subsequent stimulation.
Antibody Specificity and Concentration Ensure your primary antibodies are specific for the target protein (and its phosphorylated form, if applicable) and are used at the recommended dilution.
Insufficient Protein Loading Ensure equal and sufficient amounts of protein are loaded in each lane. Use a housekeeping protein (e.g., β-actin, GAPDH) as a loading control to verify equal loading.

Quantitative Data Summary

Table 1: Effective Concentrations of this compound IV in Various Cell Lines

Cell LineBiological EffectEffective Concentration RangeReference(s)
A549, NCI-H1299, HCC827 (NSCLC)Inhibition of proliferation, induction of apoptosis20-80 µM[12]
SW620, HCT116 (Colorectal Cancer)Inhibition of proliferation, G0/G1 phase arrest20-80 µM[13]
Panc-1, SW1990 (Pancreatic Cancer)Inhibition of proliferation20-80 µM
HUVECsEnhanced viability under high glucose16-200 µM (optimal at 50 µM)[10]
K562 (Hematopoietic cells)Improved cell viability5-10 µM[14]
SRA01/04 (Lens epithelial cells)Inhibition of TGF-β induced proliferation and migration25-100 µg/mL
MLE12 (Lung epithelial cells)No significant effect on proliferation10-20 µg/mL[15]

Table 2: Cytotoxicity of this compound IV in Different Cell Lines

Cell LineCytotoxic ConcentrationAssayReference(s)
A549 (NSCLC)Significant cytotoxicity at >100 µMCCK-8[1]
HUVECsSignificant inhibition of viability at 800 µMNot specified[10]
C666-1, HK-1 (Nasopharyngeal Carcinoma)Reduced viability at 100-400 µMCCK-8[16]
K562 (Hematopoietic cells)No cytotoxicity observed up to 40 µMCCK-8[14]
MLE12 (Lung epithelial cells)Inhibitory effect on proliferation at 30-40 µg/mLNot specified[15]

Experimental Protocols

Protocol 1: Purity Assessment of this compound IV by HPLC-ELSD

This protocol provides a general method for determining the purity of a commercial this compound IV sample.

1. Materials and Reagents:

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water in a gradient or isocratic elution. A common isocratic mobile phase is acetonitrile:water (32:68 or 35:65 v/v).[17][18]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: Evaporative Light Scattering Detector (ELSD) with drift tube temperature at ~100-105°C and nebulizer gas (N2) pressure set appropriately.[17][19]

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound IV reference standard in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Solution: Accurately weigh and dissolve the commercial this compound IV sample in methanol to a known concentration (e.g., 1 mg/mL).

  • Filter all solutions through a 0.2 µm syringe filter before injection.

4. Analysis:

  • Inject equal volumes (e.g., 10-20 µL) of the standard and sample solutions into the HPLC system.

  • Record the chromatograms and integrate the peak areas.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Calculate the concentration of this compound IV in the commercial sample using the calibration curve.

  • Determine the purity by comparing the peak area of this compound IV to the total peak area of all components in the chromatogram.

Protocol 2: Western Blot Analysis of PI3K/AKT Pathway Activation

This protocol outlines the key steps for assessing the effect of this compound IV on the PI3K/AKT signaling pathway.

1. Cell Culture and Treatment:

  • Seed your cells of interest at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound IV (determined from your dose-response experiments) for a predetermined duration. Include a vehicle control (DMSO) and a positive control (a known activator of the PI3K/AKT pathway, if applicable).

2. Protein Extraction:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the total protein.

  • Determine the protein concentration of each sample using a BCA or Bradford assay.

3. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration of all samples.

  • Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phosphorylated AKT (p-AKT), total AKT (t-AKT), and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

5. Detection and Analysis:

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using image analysis software.

  • Normalize the p-AKT signal to the t-AKT signal for each sample. Further normalize to the loading control to ensure equal protein loading.

  • Express the results as a fold change relative to the control group.

Visualizations

Logical Workflow for Troubleshooting Inconsistent Results

TroubleshootingWorkflow start Inconsistent or No Biological Effect check_concentration Is the concentration optimal? start->check_concentration dose_response Perform dose-response and cytotoxicity assays check_concentration->dose_response No check_solubility Is the compound fully dissolved? check_concentration->check_solubility Yes dose_response->check_concentration prep_solution Review solution preparation and dilution method check_solubility->prep_solution No check_compound Is the compound stable? check_solubility->check_compound Yes prep_solution->check_solubility storage Check storage conditions and avoid freeze-thaw cycles check_compound->storage No check_cells Are the cells healthy? check_compound->check_cells Yes storage->check_compound culture_practice Review cell culture practices and check for contamination check_cells->culture_practice No re_evaluate Re-evaluate experiment check_cells->re_evaluate Yes culture_practice->check_cells

A decision tree for troubleshooting common issues in this compound IV assays.

Signaling Pathways Modulated by this compound IV

Astragaloside_IV_Pathways cluster_pi3k PI3K/AKT/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_hif1a HIF-1α Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation IKK IKK NFkB NF-κB IKK->NFkB Inflammation Inflammation NFkB->Inflammation HIF1a HIF-1α NFkB->HIF1a Crosstalk HypoxiaResponse Hypoxia Response HIF1a->HypoxiaResponse ASIV This compound IV ASIV->PI3K Inhibits ASIV->IKK Inhibits ASIV->HIF1a Modulates

Key signaling pathways modulated by this compound IV.

References

Technical Support Center: Western Blot Analysis of Astragaloside IV Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Western blot to analyze the effects of Astragaloside IV (AS-IV). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help you obtain clear, reliable, and reproducible results.

Introduction: Detecting the Effects of this compound IV

It is crucial to understand that Western blotting is a technique designed to detect proteins , not small molecules like this compound IV. Therefore, you cannot directly detect AS-IV with a Western blot. Instead, this technique is used to measure the downstream cellular effects of AS-IV treatment. This is typically achieved by quantifying changes in:

  • Protein Expression: An increase or decrease in the total amount of a target protein.

  • Protein Phosphorylation: The activation or deactivation of signaling pathways, often measured by the change in the phosphorylated form of a protein.

This guide will help you optimize your Western blot experiments to accurately measure these protein changes in response to AS-IV.

Frequently Asked Questions (FAQs)

Q1: Can I directly detect this compound IV using a Western blot?

A: No. Western blot is an immunoassay that uses antibodies to detect specific proteins. This compound IV is a small molecule saponin (B1150181) (C₄₁H₆₈O₁₄) and cannot be targeted by antibodies in a Western blot format. You must analyze its effect on protein expression or modification.[1]

Q2: How do I measure the effect of this compound IV with Western blot?

A: You can measure the effect of AS-IV by treating your cells or animal models with the compound and then performing a Western blot to analyze key proteins in pathways known to be affected by AS-IV. You will compare the protein levels in AS-IV-treated samples to untreated or vehicle-treated controls. Common analyses include assessing the expression of apoptosis-related proteins or the phosphorylation status of kinases in signaling cascades.[2][3]

Q3: Which protein targets are commonly analyzed to assess the efficacy of this compound IV?

A: AS-IV is known to modulate several critical signaling pathways. Key protein targets are often components of the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways.[2][4] The choice of target depends on your specific research context (e.g., cancer, inflammation, diabetes). See the data table below for a summary of common targets.[2][3][5][6][7][8][9][10]

Q4: Do I need to use special lysis buffers or inhibitors when studying signaling pathways?

A: Yes. When studying phosphorylation events, it is absolutely critical to use lysis buffers supplemented with a cocktail of phosphatase inhibitors . This prevents the removal of phosphate (B84403) groups from your target proteins after cell lysis, preserving their phosphorylation status. Protease inhibitors should also always be included to prevent protein degradation.[11]

Data Presentation: Common Protein Targets for AS-IV Analysis

The following table summarizes common protein targets analyzed by Western blot to determine the effects of this compound IV, based on published literature.

Signaling PathwayTarget ProteinExpected Change with AS-IVFunction / RoleRelevant Citations
PI3K/Akt Signaling p-Akt / Total AktRatio often decreases or increases depending on contextCell Survival, Proliferation[2][6][8][12]
p-mTOR / Total mTORRatio typically decreasesCell Growth, Autophagy[6][8]
p-PI3K / Total PI3KRatio often decreasesUpstream Kinase Activation[8][12]
MAPK/ERK Signaling p-ERK / Total ERKRatio typically decreasesProliferation, Inflammation[3][9][10][13]
p-p38 / Total p38Ratio can be up or downregulatedStress Response, Inflammation[3][9][10]
p-JNK / Total JNKRatio typically decreasesApoptosis, Inflammation[3][10][13]
NF-κB Signaling p-p65 / Total p65Ratio typically decreasesInflammation, Cell Survival[3][5]
p-IκBα / Total IκBαRatio typically decreasesNF-κB Activation[9]
Apoptosis BaxUpregulatedPro-apoptotic[2]
Bcl-2DownregulatedAnti-apoptotic[2]
Cleaved Caspase-3UpregulatedExecutioner Caspase[2]
EMT E-cadherinUpregulatedEpithelial Marker[2][4]
N-cadherinDownregulatedMesenchymal Marker[2][4]

Visualizations: Workflows and Pathways

Signaling Pathway Example: PI3K/Akt

This diagram illustrates the PI3K/Akt/mTOR signaling pathway, highlighting key proteins that are frequently analyzed by Western blot to assess the impact of this compound IV. AS-IV has been shown to inhibit this pathway in several disease models.[6][8]

PI3K_Akt_Pathway PI3K/Akt/mTOR Signaling Pathway and AS-IV cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates (p-Akt) mTOR mTOR Akt->mTOR Phosphorylates (p-mTOR) Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation ASIV This compound IV ASIV->PI3K Inhibits ASIV->Akt Inhibits

Caption: PI3K/Akt signaling pathway modulated by this compound IV.

Experimental Workflow

This diagram outlines the key steps for a successful Western blot experiment designed to test the effects of this compound IV.

WB_Workflow Western Blot Workflow for AS-IV Analysis A 1. Cell Culture & Treatment (e.g., Control vs. AS-IV) B 2. Cell Lysis (with Protease/Phosphatase Inhibitors) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (Gel to PVDF/NC Membrane) D->E F 6. Blocking (5% BSA or Milk in TBST) E->F G 7. Primary Antibody Incubation (e.g., anti-p-Akt, overnight at 4°C) F->G H 8. Secondary Antibody Incubation (HRP-conjugated, 1hr at RT) G->H I 9. Detection (ECL Substrate) H->I J 10. Imaging & Densitometry (Quantify band intensity) I->J

Caption: Standard workflow for Western blot analysis of AS-IV effects.

Troubleshooting Guide

Problem 1: No signal or very weak signal for my target protein.

Possible CauseRecommended Solution
Low Target Abundance The protein of interest may be expressed at low levels. Increase the total protein loaded per lane (from 20-30 µg up to 100 µg for low-abundance or phosphorylated targets).[11] Consider using a positive control lysate to confirm antibody and protocol efficacy.
Ineffective Primary Antibody The antibody may not be sensitive enough or may have lost activity. Use the dilution recommended on the manufacturer's datasheet as a starting point.[11] Test antibody activity with a dot blot. Ensure it is validated for Western blot.
Suboptimal Transfer High molecular weight proteins may transfer poorly, while low molecular weight proteins may transfer through the membrane. Optimize transfer time and voltage. Check transfer efficiency with Ponceau S staining before blocking.[14][15]
Incorrect Secondary Antibody Ensure the HRP-conjugated secondary antibody is specific for the host species of your primary antibody (e.g., use anti-rabbit secondary for a primary raised in rabbit).
Expired Detection Reagent The ECL (chemiluminescence) substrate is light-sensitive and has a limited shelf life. Use fresh, properly stored reagent.[16]

Problem 2: High background or non-specific bands on the blot.

Possible CauseRecommended Solution
Insufficient Blocking Blocking prevents non-specific antibody binding. Increase blocking time to 1-2 hours at room temperature. Ensure the blocking agent (e.g., 5% non-fat milk or BSA in TBST) is fresh and completely covers the membrane.[15] Note: Milk contains phosphoproteins and may not be suitable for all phospho-antibody studies.
Antibody Concentration Too High Excess primary or secondary antibody can bind non-specifically. Perform a titration to find the optimal antibody concentration that provides a strong specific signal with low background.[16][17]
Inadequate Washing Washing steps remove unbound antibodies. Increase the number and duration of washes (e.g., 3 x 10 minutes in TBST) after both primary and secondary antibody incubations.[17]
Contamination Dirty equipment or contaminated buffers can cause spots and blotches. Filter buffers and ensure all trays and forceps are clean.[14]
Over-exposure The signal may be too strong, causing "blowout" and high background. Reduce the exposure time during imaging.[16]

Problem 3: I treated cells with AS-IV, but see no change in my target protein's expression/phosphorylation.

Possible CauseRecommended Solution
Suboptimal AS-IV Dose/Time The concentration of AS-IV or the treatment duration may be insufficient to induce a measurable change. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type and target.
AS-IV Bioactivity Ensure the AS-IV compound is pure and has not degraded. Store it as recommended by the supplier (typically as a stock solution in DMSO at -20°C or -80°C).[4]
Phosphatase/Protease Activity If analyzing phosphorylation, failure to include phosphatase inhibitors in the lysis buffer will lead to dephosphorylation of your target, masking any effect of AS-IV.[11] Always include both protease and phosphatase inhibitors.
Cell Line Specificity The signaling pathways modulated by AS-IV can be cell-type specific. Confirm from literature that AS-IV is expected to affect your chosen pathway in your experimental model.[2]
Loading Inconsistency Apparent changes (or lack thereof) can be due to unequal protein loading between lanes. Always probe your blot for a loading control protein (e.g., GAPDH, β-actin, or β-tubulin) and normalize the density of your target band to the density of the loading control band.

Detailed Experimental Protocol

This protocol provides a general framework for analyzing the effect of AS-IV on protein phosphorylation.

  • Cell Treatment:

    • Plate cells to achieve 70-80% confluency at the time of treatment.

    • Treat cells with the desired concentrations of this compound IV or a vehicle control (e.g., DMSO) for the predetermined amount of time.

  • Sample Preparation (Cell Lysis):

    • Aspirate media and wash cells once with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

    • Calculate the required volume to load 20-50 µg of protein per well. Mix this volume with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein for each sample onto a polyacrylamide gel.

    • Run the gel until adequate separation is achieved.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane. A wet transfer is often recommended for quantitative accuracy.[14]

    • (Optional but recommended) Briefly stain the membrane with Ponceau S to visualize total protein and confirm successful transfer.

  • Immunoblotting:

    • Block the membrane in 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody (e.g., anti-p-p38) diluted in 5% BSA-TBST overnight at 4°C with agitation.[9]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature with agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

    • Quantify the band intensities using software like ImageJ. Normalize the intensity of the target protein band to its corresponding loading control band (e.g., β-actin). For phosphorylation analysis, present data as the ratio of the phosphorylated protein to the total protein.[3]

References

Technical Support Center: Enhancing the Anti-inflammatory Effect of Astragaloside IV

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Astragaloside IV (AS-IV). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the anti-inflammatory properties of AS-IV.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms behind the anti-inflammatory effects of this compound IV?

A1: this compound IV exerts its anti-inflammatory effects by modulating several key signaling pathways. Its primary mechanisms include the inhibition of the NF-κB and AP-1 signaling pathways, which are crucial regulators of inflammatory gene expression.[1] AS-IV has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[2][3][4] Additionally, it can modulate the PI3K/Akt and mTORC1 signaling pathways, which are involved in inflammatory responses.[1][5][6]

Q2: Why am I observing low efficacy of this compound IV in my in vivo experiments?

A2: A significant challenge with this compound IV is its low oral bioavailability, which is attributed to poor water solubility, high molecular weight, and low lipophilicity.[7][8][9] This can lead to reduced absorption in the gastrointestinal tract and consequently, lower than expected efficacy in animal models.[9] To address this, consider alternative administration routes such as intraperitoneal injection or utilizing advanced delivery systems.[1]

Q3: How can I improve the solubility and bioavailability of this compound IV for my experiments?

A3: Several strategies can be employed to enhance the solubility and bioavailability of AS-IV:

  • Nanoparticle-based Delivery Systems: Encapsulating AS-IV in nanoparticles such as liposomes, chitosan (B1678972) nanoparticles, or solid lipid nanoparticles (SLNs) can significantly improve its solubility, stability, and cellular uptake.[10][11][12][13]

  • Complexation: Forming inclusion complexes with molecules like cyclodextrins can enhance the aqueous solubility of AS-IV.

  • Use of Absorption Enhancers: Co-administration with absorption enhancers like chitosan and sodium deoxycholate has been shown to increase its permeation.[7][9]

  • Chemical Modification: Synthesizing more water-soluble derivatives of AS-IV is another approach to improve its pharmacokinetic profile.[8]

Q4: What are the optimal storage conditions for this compound IV and its formulations?

A4: this compound IV powder is generally stable when stored at -20°C for extended periods.[14] Stock solutions, typically prepared in DMSO, should also be stored at -20°C or -80°C and aliquoted to minimize freeze-thaw cycles.[14] The stability of AS-IV in aqueous solutions can be influenced by pH and temperature, with better stability observed in acidic to neutral solutions compared to alkaline conditions, especially at elevated temperatures.[15][16]

Troubleshooting Guides

Issue 1: Inconsistent Anti-inflammatory Effects in Cell-Based Assays

Potential Cause Troubleshooting Step Expected Outcome
Poor solubility of AS-IV in culture medium Prepare a high-concentration stock solution in DMSO and then dilute it in the culture medium to the final working concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).Improved dissolution of AS-IV in the medium, leading to more consistent cellular exposure and reliable results.
Degradation of AS-IV in solution Prepare fresh working solutions from a frozen stock for each experiment. Avoid prolonged storage of diluted aqueous solutions, especially at room temperature.[15][16]Minimized degradation of the compound, ensuring that the cells are treated with the intended concentration of active AS-IV.
Cell line variability Ensure consistent cell passage number and health. Different cell lines may have varying sensitivities to AS-IV.Reduced variability in experimental results and a clearer understanding of the cell-specific response to AS-IV.

Issue 2: Low Efficacy of Nanoparticle-Encapsulated this compound IV

Potential Cause Troubleshooting Step Expected Outcome
Low encapsulation efficiency Optimize the nanoparticle formulation parameters, such as the drug-to-lipid/polymer ratio, sonication time, or homogenization pressure.[12]Increased encapsulation efficiency, leading to a higher payload of AS-IV in the nanoparticles and a more potent therapeutic effect.
Poor cellular uptake of nanoparticles Characterize the physicochemical properties of the nanoparticles (size, zeta potential, and surface morphology). Modify the nanoparticle surface with targeting ligands if a specific cell type is being targeted.Enhanced cellular internalization of the nanoparticles, resulting in improved intracellular delivery of AS-IV and greater anti-inflammatory activity.
Premature drug release Evaluate the drug release profile of the nanoparticles under physiological conditions. Adjust the composition of the nanoparticle to achieve a more sustained release profile.[12]Controlled and sustained release of AS-IV at the target site, prolonging its therapeutic effect and reducing potential systemic toxicity.

Data Presentation

Table 1: Enhancement of this compound IV Bioavailability with Different Formulations

FormulationKey FindingsReference
Chitosan Nanoparticles Encapsulation rate of 69% and drug loading of 13%. Nanoparticles of ~200 nm significantly enhanced anti-inflammatory effects in RAW264.7 cells.[11][13][11]
Solid Lipid Nanoparticles (SLNs) High encapsulation efficiency (93% ± 5%) with a drug loading of 9%. SLNs provided sustained drug release and enhanced cellular uptake in fibroblasts.[12][12]
Liposomes Liposomal delivery reduced direct toxicity to normal lung epithelial cells and did not induce a strong oxidative stress response.[10][10]
β-Asarone modified Chitosan Nanoparticles Nanoparticles of ~120 nm enhanced nose-to-brain delivery and therapeutic effects in a multiple sclerosis model.[17][17]

Table 2: In Vivo Anti-inflammatory Effects of this compound IV

Animal ModelAS-IV DoseKey Anti-inflammatory EffectsReference
LPS-treated Mice 10 mg/kg (i.p.)Significantly inhibited LPS-induced increases in serum MCP-1 (82%) and TNF-α (49%). Reduced lung neutrophil infiltration by 80%.[1][1]
Collagen-induced Arthritic Rats 5, 20, or 50 mg/mlInhibited the activation of JNK1/2 and p38 in synoviocytes.[4][4]
Isoproterenol-induced Myocardial Hypertrophy in Rats 20, 40, 80 mg/kgAttenuated the increase in serum TNF-α and IL-6 by inhibiting the TLR4/NF-кB signaling pathway.[18][18]
LPS-induced Acute Lung Injury in Mice Low and high dosesDecreased the levels of TNF-α, IL-6, and IL-1β in serum and bronchoalveolar lavage fluid (BALF).[3][3]

Experimental Protocols

Protocol 1: Preparation of this compound IV-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is based on the solvent evaporation method described in the literature.[12]

  • Preparation of the organic phase: Dissolve this compound IV and a lipid (e.g., glyceryl monostearate) in a suitable organic solvent (e.g., acetone).

  • Preparation of the aqueous phase: Prepare an aqueous solution containing a surfactant (e.g., Tween 80).

  • Emulsification: Add the organic phase dropwise into the aqueous phase under continuous stirring at a high speed to form an oil-in-water emulsion.

  • Solvent evaporation: Continue stirring the emulsion at room temperature to allow the organic solvent to evaporate completely, leading to the formation of SLNs.

  • Purification and concentration: Centrifuge the SLN dispersion to remove any unencapsulated drug and excess surfactant. Resuspend the pellet in deionized water.

  • Characterization: Analyze the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the encapsulation efficiency and drug loading by quantifying the amount of AS-IV in the SLNs and the supernatant.

Protocol 2: In Vitro Anti-inflammatory Assay using RAW264.7 Macrophages

This protocol is a standard method to assess the anti-inflammatory activity of AS-IV.

  • Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound IV (or its formulation) for 1-2 hours.

  • Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubate for 24 hours.

  • Quantification of Nitric Oxide (NO): Measure the production of NO in the culture supernatant using the Griess reagent.

  • Quantification of Cytokines: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant using ELISA kits.

  • Data Analysis: Compare the levels of NO and cytokines in the AS-IV treated groups with the LPS-only treated group to determine the anti-inflammatory effect.

Visualizations

NF-kB_Signaling_Pathway_Inhibition_by_AS-IV cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6, etc.) NFkB_nucleus->Inflammatory_Genes activates ASIV This compound IV ASIV->IKK inhibits ASIV->NFkB_nucleus inhibits translocation

Caption: Inhibition of the NF-κB signaling pathway by this compound IV.

Experimental_Workflow_for_Nanoparticle_Evaluation start Start formulation AS-IV Nanoparticle Formulation start->formulation characterization Physicochemical Characterization (Size, Zeta, EE%) formulation->characterization invitro In Vitro Studies (Cell Viability, Uptake, Anti-inflammatory Assay) characterization->invitro invivo In Vivo Studies (Animal Model of Inflammation, Efficacy & Biodistribution) invitro->invivo data_analysis Data Analysis & Conclusion invivo->data_analysis end End data_analysis->end

Caption: Workflow for evaluating AS-IV nanoparticle formulations.

Enhancement_Strategies_Logic problem Low AS-IV Efficacy due to Poor Bioavailability & Solubility strategy1 Nanoparticle Encapsulation problem->strategy1 strategy2 Absorption Enhancers problem->strategy2 strategy3 Chemical Modification problem->strategy3 outcome1 Improved Solubility & Stability strategy1->outcome1 outcome2 Enhanced Cellular Uptake & Targeting strategy1->outcome2 outcome3 Increased Permeability strategy2->outcome3 outcome4 Improved Pharmacokinetics strategy3->outcome4 goal Enhanced Anti-inflammatory Effect outcome1->goal outcome2->goal outcome3->goal outcome4->goal

References

Mitigating off-target effects of Astragaloside IV in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers using Astragaloside IV (AS-IV). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate potential off-target effects and refine your experimental design for more precise and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability and potential off-target effects when working with this compound IV?

A1: The primary sources of variability and off-target effects with AS-IV stem from its pleiotropic nature, meaning it can influence multiple signaling pathways simultaneously. Key factors include:

  • Purity of the Compound: The purity of the AS-IV used can significantly impact results. Impurities from the extraction and purification process can have their own biological activities. It is recommended to use AS-IV with a purity of 98% or higher.[1]

  • Dosage and Concentration: The biological effects of AS-IV are highly dose-dependent. High concentrations may lead to cytotoxicity or engage unintended signaling pathways.[2][3] It is crucial to perform a dose-response curve for each new cell line or experimental model.

  • Cell Type Specificity: The response to AS-IV can vary significantly between different cell types due to variations in the expression of its molecular targets and related signaling components.

  • Experimental Conditions: Factors such as the composition of the culture medium, the health and confluency of cells, and the duration of treatment can all influence the outcome of the experiment.[3]

Q2: I am observing unexpected cytotoxicity in my cell culture experiments with AS-IV. What could be the cause and how can I mitigate it?

A2: Unexpected cytotoxicity can arise from several factors:

  • High Concentrations: While AS-IV is generally considered to have a good safety profile at therapeutic concentrations, high concentrations can be cytotoxic.[3] For example, in nasopharyngeal carcinoma cells, concentrations of 100-400 μM reduced cell viability, while a concentration of 800 μM was cytotoxic to normal NP-69 cells.[4]

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not toxic, typically below 0.1%.[3]

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to AS-IV.[3] It is essential to determine the optimal non-toxic concentration range for your specific cell line using a cytotoxicity assay like MTT or CCK-8.[3]

  • Contaminants: The presence of contaminants in the AS-IV preparation can also lead to cytotoxicity. Ensure you are using a high-purity compound from a reputable supplier.

Mitigation Strategy:

  • Perform a Dose-Response Assay: Conduct a preliminary experiment to determine the IC50 and the optimal non-toxic concentration range for your specific cell line.

  • Use a Low Concentration of Solvent: Keep the final concentration of the solvent in the culture medium as low as possible.

  • Ensure High Purity of AS-IV: Use AS-IV with a purity of at least 98%.[1]

Q3: My results on the modulation of a specific signaling pathway are inconsistent. How can I troubleshoot this?

A3: Inconsistent results in signaling pathway modulation can be due to the complex and interconnected nature of cellular signaling and the multi-target nature of AS-IV.

  • Timing of Treatment: The kinetics of signaling pathway activation and inhibition are time-dependent. Optimize the pre-incubation time with AS-IV before adding a stimulus, as well as the duration of the stimulus itself.

  • Crosstalk Between Pathways: AS-IV is known to modulate multiple pathways, including NF-κB, Akt/mTOR, and MAPK/ERK.[5][6][7][8] Modulation of one pathway can indirectly affect another.

  • Cellular Context: The activation state of other pathways in your specific cell model can influence the response to AS-IV.

Troubleshooting Steps:

  • Time-Course Experiment: Perform a time-course experiment to identify the optimal time points for observing the desired effect on your target pathway.

  • Use Pathway-Specific Inhibitors/Activators: To confirm that the observed effect of AS-IV on your pathway of interest is direct, use well-characterized inhibitors or activators of that pathway as controls.

  • Monitor Multiple Pathways: When possible, monitor the activity of related signaling pathways to understand the broader effects of AS-IV in your experimental system.

Troubleshooting Guides

Guide 1: Lack of Expected Therapeutic Effect

Problem: You are not observing the expected anti-inflammatory, anti-proliferative, or other therapeutic effect of AS-IV in your experiment.

Potential Cause Troubleshooting/Mitigation Strategy
Suboptimal Concentration Perform a dose-response study to identify the optimal effective concentration. Refer to the table below for concentrations used in various studies.
Poor Solubility AS-IV is soluble in methanol (B129727) and DMSO.[3] For stock solutions in DMSO, use fresh, anhydrous DMSO to ensure maximal solubility.[3]
Cell Health and Confluency Ensure cells are healthy and in the logarithmic growth phase. Overly confluent or stressed cells may not respond appropriately.[3]
Incorrect Timing The desired effect may be time-dependent. Conduct a time-course experiment to determine the optimal treatment duration.
Cell Line Resistance The specific cell line you are using may be resistant to the effects of AS-IV. Consider using a different cell line or a positive control to validate your experimental setup.
Guide 2: Confounding Results Due to Pleiotropic Effects

Problem: You are studying the effect of AS-IV on a specific biological process, but you suspect your results are being confounded by its effects on other processes (e.g., studying apoptosis but observing effects on autophagy).

Potential Cause Troubleshooting/Mitigation Strategy
Modulation of Multiple Signaling Pathways AS-IV is known to affect numerous pathways. To isolate the pathway of interest, use specific inhibitors or activators for that pathway in combination with AS-IV treatment. For example, if studying the Akt/mTOR pathway, an mTOR inhibitor like rapamycin (B549165) could be used as a control.
Induction of Autophagy AS-IV can induce autophagy, which can have pro-survival or pro-death effects depending on the cellular context.[6] Use autophagy inhibitors (e.g., 3-methyladenine) or activators (e.g., rapamycin) to dissect the role of autophagy in your observations.
Effects on Cell Proliferation AS-IV can inhibit the proliferation of some cell types.[2] If studying another process, ensure that the observed effects are not simply a consequence of reduced cell number. Normalize your data to cell number or use a non-toxic concentration of AS-IV.

Quantitative Data Summary

The following tables summarize the concentrations and dosages of this compound IV used in various in vitro and in vivo studies.

Table 1: In Vitro Concentrations of this compound IV

Cell LineExperimental ModelConcentration RangeObserved EffectReference
HepG2Palmitic acid-induced lipid accumulation1 µg/mLPromoted autophagy, alleviated lipid accumulation[6]
C666-1, HK-1 (Nasopharyngeal Carcinoma)Cancer progression100, 200, 400 µMReduced cell viability, migration, and invasion[2][4]
NeutrophilsSepsis model (LPS-induced)20 µg/mLReduced NETs release[5]
H9C2 (Cardiomyocytes)LPS-induced injury10 µg/mLAlleviated cardiac dysfunction[9]
LO2 (Hepatocytes)Radiation-induced bystander effect60, 80 µg/mLProtected against oxidative damage and apoptosis[10]
NHEK (Keratinocytes)M5-induced inflammationNot specifiedInhibited proliferation and inflammatory response[11]

Table 2: In Vivo Dosages of this compound IV

Animal ModelExperimental ConditionDosage RangeObserved EffectReference
MiceSepsis (CLP model)20 mg/kgReduced NETs levels[5]
RatsDiabetic nephropathy20, 40, 80 mg/kgImproved blood glucose and lipid profiles, reduced kidney injury[7]
MiceImiquimod-induced psoriasisNot specifiedAmeliorated skin lesions and inflammation[11]
RatsLPS-induced cardiac dysfunction80 mg/kgAlleviated cardiac dysfunction[9]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is adapted from a study on this compound II, a related compound, and provides a general framework for assessing cytotoxicity.[3]

  • Seed cells in a 96-well plate at a density of 5x10³ cells/well and culture overnight.

  • Treat the cells with various concentrations of this compound IV (e.g., 0.1, 1, 10, 50, 100 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Express cell viability as a percentage of the control (untreated or vehicle-treated cells).

Protocol 2: Western Blot Analysis for Signaling Pathway Modulation

This protocol provides a general workflow for assessing the effect of AS-IV on protein expression and phosphorylation in a target signaling pathway.

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treat cells with the desired concentration of this compound IV for a predetermined time (e.g., 2 hours).

  • Stimulate the cells with an appropriate agonist (e.g., LPS, TGF-β) for the desired time to activate the pathway of interest.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the total and phosphorylated forms of your target proteins overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Signaling Pathways Modulated by this compound IV

Astragaloside_IV_Pathways cluster_akt_mtor Akt/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK/ERK Pathway AS_IV This compound IV Akt Akt AS_IV->Akt inhibits IκBα IκBα AS_IV->IκBα promotes MAPK MAPK/ERK AS_IV->MAPK inhibits mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy NF_kB NF-κB IκBα->NF_kB Inflammation Inflammation NF_kB->Inflammation Proliferation Cell Proliferation MAPK->Proliferation Troubleshooting_Workflow start Unexpected Experimental Result q1 Is there cytotoxicity? start->q1 dose_response Perform Dose-Response (e.g., MTT assay) q1->dose_response Yes q2 Are signaling pathway results inconsistent? q1->q2 No check_purity Check AS-IV Purity and Solvent Concentration dose_response->check_purity check_purity->q2 time_course Conduct Time-Course Experiment q2->time_course Yes end Refined Experimental Protocol q2->end No pathway_controls Use Pathway-Specific Inhibitors/Activators time_course->pathway_controls monitor_crosstalk Monitor Related Signaling Pathways pathway_controls->monitor_crosstalk monitor_crosstalk->end Mitigation_Strategy cluster_problem Problem cluster_causes Potential Causes cluster_solutions Mitigation Strategies Off_Target Off-Target Effects Concentration Inappropriate Concentration Off_Target->Concentration Purity Compound Purity Off_Target->Purity Pleiotropy Pleiotropic Nature of AS-IV Off_Target->Pleiotropy Dose_Response Dose-Response Analysis Concentration->Dose_Response QC Quality Control of Compound Purity->QC Controls Use of Specific Controls (e.g., inhibitors, activators) Pleiotropy->Controls

References

Technical Support Center: Refinement of Astragaloside IV Delivery for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the refinement of Astragaloside IV (AS-IV) delivery for animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral delivery of this compound IV in animal studies?

A1: The primary challenges with oral AS-IV delivery are its poor aqueous solubility and low oral bioavailability.[1][2] These are attributed to its high molecular weight, low lipophilicity, and poor intestinal permeability.[1][3][4] Consequently, achieving therapeutic plasma concentrations of AS-IV via oral administration is difficult. The absolute bioavailability of AS-IV in rats has been reported to be as low as 2.2-3.66%.[1][3][5]

Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound IV?

A2: Several advanced drug delivery systems have shown promise in improving the oral bioavailability of AS-IV. These include:

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These systems can enhance the dissolution and absorption of AS-IV in the gastrointestinal tract.[6]

  • Nanoparticles: Formulations like solid lipid nanoparticles (SLNs) and zeolitic imidazolate framework-8 (ZIF-8) nanoparticles can improve solubility and bioavailability.[2][7]

  • Liposomes: These vesicular systems can encapsulate AS-IV, protecting it from degradation and improving its pharmacokinetic profile.[8][9]

  • Cyclodextrin Inclusion Complexes: Complexation with cyclodextrins can increase the aqueous solubility and stability of AS-IV.

Q3: How does this compound IV exert its therapeutic effects at a molecular level?

A3: this compound IV modulates several key signaling pathways involved in inflammation, immune response, and cellular homeostasis. Notably, it has been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation.[2][3][6][10] Additionally, AS-IV can activate the AMPK signaling pathway, which is involved in regulating cellular energy metabolism and has implications for various diseases, including cancer and metabolic disorders.[11][12]

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility of this compound IV

Problem: Difficulty in dissolving this compound IV in aqueous buffers for in vivo administration, leading to inaccurate dosing and poor absorption.

Solution:

  • Utilize Co-solvents: For preliminary studies, a mixture of water and a biocompatible co-solvent such as ethanol, propylene (B89431) glycol, or DMSO can be used. However, the concentration of the organic solvent should be kept to a minimum to avoid toxicity.

  • Formulate with Cyclodextrins: Prepare an inclusion complex of AS-IV with β-cyclodextrin or its derivatives (e.g., hydroxypropyl-β-cyclodextrin) to significantly enhance its water solubility.

  • Prepare a Nanosuspension: Milling AS-IV into nanoparticles can increase its surface area, leading to improved dissolution rates.

Issue 2: Low and Variable Oral Bioavailability in Animal Models

Problem: Inconsistent and low plasma concentrations of this compound IV after oral gavage, making it difficult to establish a clear dose-response relationship.

Solution:

  • Develop a Self-Microemulsifying Drug Delivery System (SMEDDS): A SMEDDS formulation can improve the solubilization of AS-IV in the gastrointestinal fluids and enhance its absorption across the intestinal epithelium.[6]

  • Encapsulate in Liposomes or Nanoparticles: Formulating AS-IV into liposomes or nanoparticles can protect it from enzymatic degradation in the gut and facilitate its transport across the intestinal barrier.[2][9]

  • Standardize Administration Protocol: Ensure consistent fasting times for animals before oral administration, as food can significantly affect the absorption of lipophilic compounds.

Issue 3: Instability of this compound IV in Formulation

Problem: Degradation of this compound IV during formulation preparation or storage, leading to reduced efficacy.

Solution:

  • pH Optimization: AS-IV is more stable in acidic to neutral solutions. Avoid alkaline conditions during formulation, as it can lead to degradation.[9][13]

  • Temperature Control: For formulations involving heating, such as some nanoparticle preparation methods, use the lowest effective temperature and minimize exposure time. High temperatures can degrade AS-IV.[9][13]

  • Lyophilization: For long-term storage of formulations like liposomes or nanoparticles, lyophilization (freeze-drying) can improve stability.

  • Antioxidant Addition: Consider adding antioxidants to the formulation to prevent oxidative degradation of AS-IV.

Quantitative Data on this compound IV Delivery Systems

Table 1: Pharmacokinetic Parameters of Different this compound IV Formulations in Rats

FormulationDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)Reference
AS-IV Solution20p.o.---3.66[5]
AS-IV Suspension-p.o.---2.2[3]
AS-IV@ZIF-8 (SEDS)50p.o.1150.31 ± 132.150.54321.17 ± 543.21-[2]
AS-IV@ZIF-8 (One-pot)50p.o.789.43 ± 98.760.752987.65 ± 345.12-[2]
AS-IV@ZIF-8 (Adsorption)50p.o.901.23 ± 102.340.53456.78 ± 412.32-[2]
AS-IV Powder50p.o.234.54 ± 45.671.0987.65 ± 123.45-[2]
AS-IV SMEDDS-p.o.Significantly Higher-Significantly HigherExpected to be improved[6]

Table 2: Physicochemical Properties of this compound IV Formulations

FormulationParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Drug Loading (%)Reference
AS-IV SMEDDS45.4 ± 5.8---[14]
AS-IV@ZIF-8 (SEDS)~100--33.15 ± 0.41[2]
AS-IV@ZIF-8 (One-pot)~150--17.70 ± 0.47[2]
AS-IV@ZIF-8 (Adsorption)~120--22.01 ± 0.79[2]
AS-IV Liposomes-->90-[9]
AS-IV SLNs-0.18 ± 0.0393 ± 59[7]

Experimental Protocols

Protocol 1: Preparation of this compound IV Solid Lipid Nanoparticles (SLNs)

This protocol is based on the solvent evaporation method.

  • Preparation of the Organic Phase:

    • Dissolve a specific amount of solid lipid (e.g., glyceryl monostearate) and this compound IV in a suitable organic solvent (e.g., ethanol).

  • Preparation of the Aqueous Phase:

    • Dissolve a surfactant (e.g., Tween 80) in deionized water.

  • Emulsification:

    • Heat both the organic and aqueous phases to a temperature above the melting point of the lipid.

    • Add the organic phase dropwise to the aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.

  • Solvent Evaporation:

    • Continue stirring the emulsion at a lower speed and allow the organic solvent to evaporate. This can be facilitated by using a rotary evaporator.

  • Nanoparticle Formation and Purification:

    • As the solvent evaporates, the lipid precipitates, forming solid lipid nanoparticles encapsulating the this compound IV.

    • Cool the nanoparticle suspension in an ice bath.

    • The resulting SLNs can be purified by centrifugation or dialysis to remove unencapsulated drug and excess surfactant.

Protocol 2: Preparation of this compound IV Liposomes

This protocol is based on the thin-film hydration method.

  • Lipid Film Formation:

    • Dissolve phospholipids (B1166683) (e.g., soy phosphatidylcholine) and cholesterol in a suitable organic solvent (e.g., chloroform-methanol mixture) in a round-bottom flask.

    • Add this compound IV to the lipid solution.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the inner surface of the flask.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, unilamellar vesicles, sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.

  • Purification:

    • Remove unencapsulated this compound IV by centrifugation, dialysis, or gel filtration chromatography.

Protocol 3: Preparation of this compound IV Self-Microemulsifying Drug Delivery System (SMEDDS)
  • Component Selection:

    • Select an oil phase (e.g., Capmul MCM), a surfactant (e.g., Tween 80), and a cosurfactant (e.g., Transcutol HP) based on the solubility of this compound IV in these excipients.[14]

  • Formulation Development:

    • Prepare various formulations by mixing the oil, surfactant, and cosurfactant in different ratios.

    • Add a fixed amount of this compound IV to each formulation and vortex until a clear solution is obtained.

  • Construction of Pseudo-Ternary Phase Diagram:

    • Titrate each formulation with water and observe for the formation of a microemulsion.

    • Construct a pseudo-ternary phase diagram to identify the microemulsion region.

  • Selection of Optimal Formulation:

    • Choose the formulation from the microemulsion region that shows good self-emulsification properties and droplet size upon dilution with water.

Visualizations

experimental_workflow_sln cluster_prep SLN Preparation Workflow start Start organic_phase Prepare Organic Phase (AS-IV + Lipid in Solvent) start->organic_phase aqueous_phase Prepare Aqueous Phase (Surfactant in Water) start->aqueous_phase emulsify High-Speed Homogenization (Emulsification) organic_phase->emulsify aqueous_phase->emulsify evaporate Solvent Evaporation emulsify->evaporate cool Cooling & Nanoparticle Formation evaporate->cool purify Purification (Centrifugation/Dialysis) cool->purify end End Product: AS-IV SLNs purify->end

Workflow for AS-IV Solid Lipid Nanoparticle Preparation.

signaling_pathway_nfkb cluster_nfkb AS-IV Modulation of NF-κB Signaling Pathway AS_IV This compound IV IKK IKK Complex AS_IV->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 Activates TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) Nucleus->Gene_Expression Induces Transcription

AS-IV inhibits the pro-inflammatory NF-κB signaling pathway.

signaling_pathway_ampk cluster_ampk AS-IV Modulation of AMPK Signaling Pathway AS_IV This compound IV AMPK AMPK AS_IV->AMPK Activates PGC1a PGC-1α AMPK->PGC1a Activates mTOR mTOR AMPK->mTOR Inhibits Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Promotes Autophagy Autophagy mTOR->Autophagy Inhibits Cellular_Metabolism Improved Cellular Metabolism Autophagy->Cellular_Metabolism Mitochondrial_Biogenesis->Cellular_Metabolism

AS-IV activates the AMPK signaling pathway.

References

Validation & Comparative

Comparative Efficacy of Astragaloside IV versus Other Saponins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of Astragaloside IV against other prominent saponins (B1172615), supported by experimental data from peer-reviewed studies. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive resource for evaluating the therapeutic potential of these natural compounds.

Comparative Cytotoxicity in Cancer Cell Lines

Saponins have demonstrated significant cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis.[1] The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity.

Table 1: Comparative IC50 Values of Saponins in Human Cancer Cell Lines

Saponin (B1150181)Cancer Cell LineCell TypeIC50 (µM)Exposure Time (h)
This compound IV MCF-7Breast Cancer15.8724
MDA-MB-231Breast Cancer12.748
Ginsenoside Rh2 A549Lung Cancer18.548
HepG2Liver Cancer25.348
Dioscin HeLaCervical Cancer2.572
U251Glioblastoma3.848
Saikosaponin D SGC-7901Gastric Cancer9.748
HCT-116Colon Cancer11.248

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the saponins listed above were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of each saponin (e.g., this compound IV, Ginsenoside Rh2, Dioscin, Saikosaponin D) and incubated for the specified exposure times (24, 48, or 72 hours).

  • MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.

Cardiovascular Protection: this compound IV vs. Total Astragalus Saponins (AST)

In the context of cardiovascular diseases, both this compound IV (AS-IV) and the total saponin extract from Astragalus (AST) have shown protective effects.[2][3] A comparative study on their ability to inhibit TNFα-induced inflammatory responses in arterial endothelial cells revealed distinct mechanisms of action.[2][3]

Table 2: Comparative Effects of AS-IV and AST on TNFα-Induced Responses in Arterial Endothelial Cells

ParameterThis compound IV (AS-IV)Total Astragalus Saponins (AST)
Inhibition of CAM Gene Expression Attenuates TNFα-induced up-regulationAttenuates TNFα-induced up-regulation
NF-κB-p65 Nuclear Translocation Attenuates TNFα-induced translocationAttenuates TNFα-induced translocation
IκBα Degradation No inhibitory effectSignificantly attenuates TNFα-induced degradation
Caspase-3 Cleavage and Apoptosis No significant protective effectStrong inhibitory effect
TNFR1 Protein Level on Cell Surface No effectReduces TNFR1 protein level

Experimental Protocol: Western Blot Analysis for IκBα Degradation

  • Cell Culture and Treatment: Mouse arterial endothelial cells were pre-incubated with either AS-IV or AST for a specified time before being stimulated with TNFα.

  • Protein Extraction: After treatment, total protein was extracted from the cells using a lysis buffer.

  • Protein Quantification: The protein concentration was determined using a BCA protein assay kit.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with a primary antibody specific for IκBα, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways

The therapeutic effects of this compound IV and other saponins are mediated through the modulation of various signaling pathways.

Astragaloside_IV_Apoptosis_Pathway cluster_ER Endoplasmic Reticulum cluster_Mitochondrion Mitochondrion cluster_Apoptosis Apoptosis This compound IV This compound IV ER Stress ER Stress This compound IV->ER Stress PERK PERK ER Stress->PERK IRE1 IRE1 ER Stress->IRE1 ATF6 ATF6 ER Stress->ATF6 Bax Bax ER Stress->Bax Bcl2 Bcl-2 ER Stress->Bcl2 Caspase-12 Caspase-12 PERK->Caspase-12 IRE1->Caspase-12 ATF6->Caspase-12 Cytochrome c Cytochrome c Bax->Cytochrome c Bcl2->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-12->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: this compound IV induces apoptosis via the ER stress pathway.

Ginsenoside_Rh2_Apoptosis_Pathway Ginsenoside Rh2 Ginsenoside Rh2 p53 p53 Ginsenoside Rh2->p53 Bax Bax p53->Bax Bcl2 Bcl-2 p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Ginsenoside Rh2 triggers apoptosis through p53 activation.

Dioscin_Apoptosis_Pathway Dioscin Dioscin Peroxiredoxins Downregulation of Peroxiredoxins Dioscin->Peroxiredoxins ROS ROS Generation Peroxiredoxins->ROS Mitochondrial_Pathway Mitochondrial Pathway ROS->Mitochondrial_Pathway Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation AIF_Release AIF Release Mitochondrial_Pathway->AIF_Release Apoptosis Apoptosis Caspase_Activation->Apoptosis AIF_Release->Apoptosis

Caption: Dioscin induces apoptosis via oxidative stress.

Immunomodulatory Effects

Astragalus saponins, including this compound IV and this compound VII, have demonstrated immunomodulatory activities.[4][5] They can influence the maturation of dendritic cells (DCs) and the activation of T cells, crucial components of the adaptive immune response.[5]

Experimental Workflow: Dendritic Cell Maturation and T Cell Activation

Immunomodulation_Workflow cluster_DC_Maturation Dendritic Cell Maturation cluster_T_Cell_Activation T Cell Activation (Mixed Leukocyte Reaction) BMDCs Bone Marrow-derived Dendritic Cells (BMDCs) Saponin_Treatment Astragalus Saponin (e.g., this compound VII) + LPS Treatment BMDCs->Saponin_Treatment Maturation_Analysis Analysis of Maturation Markers (MHC II, CD86, CD80) and Cytokine Production (IL-1β, IL-12) Saponin_Treatment->Maturation_Analysis Co_culture Co-culture of Treated BMDCs with T cells Maturation_Analysis->Co_culture Treated BMDCs Activation_Analysis Analysis of T Cell Activation Marker (CD44) on CD4+ and CD8+ T cells Co_culture->Activation_Analysis

Caption: Experimental workflow for assessing saponin-induced DC maturation and T cell activation.

References

Unveiling the NF-κB Inhibitory Potential: A Comparative Analysis of Astragaloside IV and Other Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quest for potent and specific inhibitors of the NF-κB signaling pathway is a continuous endeavor. This guide provides a comparative analysis of Astragaloside IV (AS-IV), a natural compound derived from Astragalus membranaceus, against two well-established NF-κB inhibitors, Parthenolide and BAY 11-7082. The following sections present a compilation of experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

The nuclear factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and survival. Dysregulation of the NF-κB pathway is implicated in a multitude of pathological conditions, including chronic inflammatory diseases, autoimmune disorders, and cancer. Consequently, the identification and characterization of molecules that can modulate NF-κB activity are of significant therapeutic interest.

This compound IV has emerged as a promising candidate due to its demonstrated anti-inflammatory properties, which are largely attributed to its ability to suppress the NF-κB signaling cascade. This guide aims to provide an objective comparison of AS-IV's efficacy with that of Parthenolide, a sesquiterpene lactone, and BAY 11-7082, a synthetic inhibitor, based on available experimental evidence.

Comparative Efficacy: Inhibition of NF-κB Activation

The inhibitory potency of this compound IV, Parthenolide, and BAY 11-7082 on the NF-κB pathway has been quantified in various studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values for the inhibition of NF-κB activity, providing a direct comparison of their potency.

CompoundAssay TypeCell Line/SystemIC50 ValueReference
This compound IV NF-κB DNA bindingLPS-stimulated mouse lung~10 mg/kg (in vivo)[1]
Parthenolide NF-κB reporter assayHEK-Blue™ cells~50 µM[2]
BAY 11-7082 IκBα phosphorylationTNFα-stimulated tumor cells10 µM[3]

Modulation of Downstream Inflammatory Cytokines

A key consequence of NF-κB activation is the production of pro-inflammatory cytokines. The effectiveness of an NF-κB inhibitor can, therefore, be assessed by its ability to suppress the expression and secretion of these downstream targets. The table below presents a comparison of the inhibitory effects of the three compounds on various cytokines.

CompoundCytokineCell Line/SystemInhibition (%) / IC50Reference
This compound IV TNF-αLPS-stimulated mice (serum)49% inhibition at 10 mg/kg[1]
MCP-1LPS-stimulated mice (serum)82% inhibition at 10 mg/kg[1]
IL-6, IL-8, CCL5, MCP-1TNF-α-stimulated BEAS-2B cellsSignificant inhibition[4]
Parthenolide IL-8TNF-stimulated IB3 and S9 cells55% and 44% inhibition at 15 µM[5]
IL-6, IL-1β, IL-8, TNF-α, etc.LPS-stimulated THP-1 cellsIC50: 1.091–2.620 µM[6]
IL-6LPS-stimulated BV-2 microglia98% inhibition at 5 µM[7]
BAY 11-7082 TNF-α, IL-6, IL-8Human adipose tissueSignificant inhibition at 100 µM[3]
TNF-α, IL-6, IL-23IMQ-induced psoriatic mouse skinSignificant reduction[8]
IFN-αCpG-stimulated human PBMCsDose-dependent inhibition[9]

Signaling Pathways and Experimental Overview

To visually represent the complex interactions within the NF-κB signaling cascade and the general workflow of the validation experiments, the following diagrams have been generated using Graphviz.

Caption: The canonical NF-κB signaling pathway.

Experimental_Workflow cluster_assays Downstream Analysis start Start: Cell Culture/ Animal Model stimulate Stimulation with LPS or TNF-α start->stimulate treat Treatment with Inhibitor (AS-IV, etc.) stimulate->treat incubate Incubation treat->incubate western Western Blot (p-IκBα, p-p65) incubate->western elisa ELISA (TNF-α, IL-6) incubate->elisa luciferase Luciferase Assay (NF-κB activity) incubate->luciferase data Data Analysis & Comparison western->data elisa->data luciferase->data end Conclusion data->end

Caption: General experimental workflow for validating NF-κB inhibitors.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Western Blot for NF-κB p65 and Phospho-IκBα

Objective: To determine the protein levels of total and phosphorylated NF-κB p65 and IκBα in cell lysates.

Protocol:

  • Cell Lysis:

    • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE:

    • Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Load samples onto a 10% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with primary antibodies against NF-κB p65, phospho-p65, IκBα, or phospho-IκBα (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control, such as β-actin or GAPDH, to normalize protein levels.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α

Objective: To quantify the concentration of TNF-α in cell culture supernatants or serum.

Protocol:

  • Plate Coating:

    • Coat a 96-well microplate with a capture antibody specific for TNF-α overnight at 4°C.

  • Washing:

    • Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

  • Blocking:

    • Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate three times with wash buffer.

  • Sample and Standard Incubation:

    • Add standards (recombinant TNF-α of known concentrations) and samples to the wells and incubate for 2 hours at room temperature.

  • Washing:

    • Wash the plate three times with wash buffer.

  • Detection Antibody Incubation:

    • Add a biotinylated detection antibody specific for TNF-α to each well and incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate three times with wash buffer.

  • Enzyme Conjugate Incubation:

    • Add streptavidin-HRP to each well and incubate for 20-30 minutes at room temperature in the dark.

  • Washing:

    • Wash the plate five times with wash buffer.

  • Substrate Addition:

    • Add a substrate solution (e.g., TMB) to each well and incubate until a color change is observed.

  • Stop Reaction:

    • Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Measurement:

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the concentration of TNF-α in the samples by interpolating from the standard curve.

Luciferase Reporter Assay for NF-κB Activity

Objective: To measure the transcriptional activity of NF-κB in cells.

Protocol:

  • Cell Transfection:

    • Co-transfect cells with an NF-κB luciferase reporter plasmid (containing NF-κB binding sites upstream of the luciferase gene) and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Stimulation and Treatment:

    • After 24-48 hours, stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) in the presence or absence of the inhibitor (this compound IV, Parthenolide, or BAY 11-7082).

  • Cell Lysis:

    • Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay:

    • Add the luciferase assay reagent to the cell lysate in a luminometer plate.

    • Measure the firefly luciferase activity using a luminometer.

  • Normalization:

    • Add the Renilla luciferase substrate to the same well.

    • Measure the Renilla luciferase activity.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

    • Express the results as relative luciferase units (RLU) or fold induction over the unstimulated control.

Concluding Remarks

The presented data indicates that this compound IV is a potent inhibitor of the NF-κB pathway, with efficacy comparable to or, in some instances, surpassing that of established inhibitors like Parthenolide and BAY 11-7082. Its ability to significantly reduce the production of key pro-inflammatory cytokines in both in vitro and in vivo models underscores its therapeutic potential. While Parthenolide and BAY 11-7082 have been more extensively characterized in terms of their direct molecular targets within the NF-κB cascade, this compound IV's multi-faceted mechanism, potentially acting on upstream signaling components like TLR4, warrants further investigation. The provided experimental protocols offer a standardized framework for researchers to further validate and compare the effects of these and other novel NF-κB modulators. This comparative guide serves as a valuable resource for scientists and drug development professionals in their pursuit of effective anti-inflammatory and immunomodulatory therapies.

References

A Comparative Analysis of Astragaloside IV and Cycloastragenol in Telomerase Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Astragaloside IV (AS-IV) and its aglycone metabolite, Cycloastragenol (B1669396) (CAG), both derived from the medicinal plant Astragalus membranaceus, have garnered significant attention for their potential as telomerase activators. Telomerase, a reverse transcriptase that adds telomeric repeats to the ends of chromosomes, plays a crucial role in cellular senescence and aging. Its activation is a key strategy in the development of therapies for age-related diseases. This guide provides an objective comparison of AS-IV and CAG, focusing on their efficacy in telomerase activation, underlying molecular mechanisms, and supporting experimental data.

Quantitative Comparison of Telomerase Activation

The following tables summarize the quantitative data on the telomerase-activating effects of this compound IV and Cycloastragenol from various studies. It is important to note that experimental conditions such as cell type, compound concentration, and treatment duration vary across studies, which can influence the observed efficacy.

Table 1: Telomerase Activation by this compound IV (AS-IV)

Cell TypeConcentrationTreatment DurationFold Increase in Telomerase ActivityCitation
Human Embryonic Kidney (HEK293) FibroblastsIncreasing concentrationsNot specifiedDose-dependent increase[1][2]
Rat Nucleus Pulposus Cells (NPCs)1, 3, 5, 10 µM24h pretreatment, then 72h with high glucoseUpregulation of TERT protein and mRNA[3][4][5][6]
CD8+ T lymphocytes from HIV-infected patientsNot specifiedNot specifiedUpregulation of telomerase activity[1][7]

Table 2: Telomerase Activation by Cycloastragenol (CAG)

Cell TypeConcentrationTreatment DurationFold Increase in Telomerase ActivityCitation
Human T-cellsNot specifiedNot specified1.3 to 3.3-fold[8]
Human Embryonic Kidney (HEK293) FibroblastsIncreasing concentrationsNot specifiedDose-dependent increase[1][2]
Human Neonatal Keratinocytes (HEKn)Indicated concentrations24hDose-dependent increase[9]
Rat Nucleus Pulposus Cells (NPCs)1, 3, 5, 10 µM24h pretreatment, then 72h with high glucoseUpregulation of TERT protein and mRNA[3][4][5][6]
Neuronal CellsNot specifiedNot specifiedPotent activation[10][[“]]

Signaling Pathways in Telomerase Activation

Both this compound IV and Cycloastragenol activate telomerase through the modulation of several intracellular signaling pathways. The primary mechanism involves the upregulation of the catalytic subunit of telomerase, telomerase reverse transcriptase (TERT).

This compound IV has been reported to increase telomerase expression by modulating the following pathways:

  • Mitogen-Activated Protein Kinase (MAPK) pathway [12][13][14]

  • Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway [12][13][14]

  • cAMP response element-binding protein (CREB) signaling cascade [10][12][13]

  • Src/MEK/ERK signaling cascade (in co-administration with CAG)[12][13][15]

  • Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway [12]

Cycloastragenol activates telomerase through multiple pathways, including:

  • Src/MEK/ERK pathway : CAG induces the phosphorylation of ERK in various cell lines.[1][2][10][16]

  • Nrf-2/ARE pathway : CAG increases Nrf-2 activity, which in turn enhances telomerase activity and hTERT levels.[9]

  • JAK/STAT signaling pathway : CAG induces the expression of JAK2 and STAT5b, leading to increased TERT expression.[10][16]

  • cAMP response element-binding protein (CREB) pathway : CAG-mediated telomerase activation is associated with CREB.[10]

  • Hsp90-chaperon complex : CAG enhances the nuclear localization of hTERT via this complex.[9]

The following diagrams illustrate the key signaling pathways involved in telomerase activation by this compound IV and Cycloastragenol.

Astragaloside_IV_Signaling_Pathway AS_IV This compound IV MAPK MAPK Pathway AS_IV->MAPK JAK_STAT JAK/STAT Pathway AS_IV->JAK_STAT CREB CREB Pathway AS_IV->CREB PI3K_Akt PI3K/Akt Pathway AS_IV->PI3K_Akt TERT_Expression TERT Gene Expression MAPK->TERT_Expression JAK_STAT->TERT_Expression CREB->TERT_Expression PI3K_Akt->TERT_Expression Telomerase_Activation Telomerase Activation TERT_Expression->Telomerase_Activation

This compound IV Signaling Pathway for Telomerase Activation.

Cycloastragenol_Signaling_Pathway CAG Cycloastragenol Src_MEK_ERK Src/MEK/ERK Pathway CAG->Src_MEK_ERK Nrf2 Nrf-2 Pathway CAG->Nrf2 JAK_STAT JAK/STAT Pathway CAG->JAK_STAT CREB CREB Pathway CAG->CREB Hsp90 Hsp90 Chaperone CAG->Hsp90 TERT_Expression TERT Gene Expression Src_MEK_ERK->TERT_Expression Nrf2->TERT_Expression JAK_STAT->TERT_Expression CREB->TERT_Expression hTERT_Nuclear hTERT Nuclear Localization Hsp90->hTERT_Nuclear Telomerase_Activation Telomerase Activation TERT_Expression->Telomerase_Activation hTERT_Nuclear->Telomerase_Activation

Cycloastragenol Signaling Pathways for Telomerase Activation.

Experimental Protocols

The most common method for quantifying telomerase activity in the cited studies is the Telomeric Repeat Amplification Protocol (TRAP) assay . This highly sensitive PCR-based method involves two main steps: telomerase-mediated extension of a substrate oligonucleotide and subsequent PCR amplification of the extended products.[17][18][19]

General TRAP Assay Protocol
  • Cell Lysis and Protein Extraction :

    • Wash cells with ice-cold PBS.[19]

    • Lyse cells in an ice-cold lysis buffer (e.g., CHAPS-based buffer).[19]

    • Incubate on ice for 30 minutes to ensure complete lysis.[17][19]

    • Centrifuge at high speed (e.g., 12,000-14,000 x g) at 4°C to pellet cell debris.[17][19]

    • Collect the supernatant containing the telomerase extract.[17]

    • Determine the protein concentration of the lysate for normalization purposes (e.g., using a Bradford or BCA assay).[17]

  • Telomerase Extension Reaction :

    • Prepare a reaction mixture containing the cell lysate, a non-telomeric oligonucleotide substrate (TS primer), dNTPs, and a reaction buffer.[18]

    • Incubate the mixture at a temperature suitable for telomerase activity (e.g., 23-30°C) for a specific duration (e.g., 20-30 minutes) to allow telomerase to add telomeric repeats (TTAGGG) onto the TS primer.[19]

  • PCR Amplification :

    • Add a reverse primer (e.g., ACX primer) and Taq DNA polymerase to the reaction mixture.[19]

    • Perform PCR to amplify the telomerase-extended products.[18] An internal standard can be included for normalization.[20]

  • Detection and Quantification :

    • The amplified products are typically separated by polyacrylamide gel electrophoresis (PAGE) and visualized using a fluorescent dye like SYBR Green I.[19]

    • Alternatively, quantitative real-time PCR (qTRAP) can be used for more precise quantification.[17][18] The amount of PCR product correlates with the initial telomerase activity in the cell extract.[17]

The following diagram illustrates the general workflow of a TRAP assay.

TRAP_Assay_Workflow Start Start: Cell Culture with Test Compound Cell_Lysis Cell Lysis & Protein Extraction Start->Cell_Lysis Telomerase_Extension Telomerase Extension (TS Primer + dNTPs) Cell_Lysis->Telomerase_Extension PCR_Amplification PCR Amplification (Reverse Primer + Taq) Telomerase_Extension->PCR_Amplification Detection Detection & Quantification (PAGE or qPCR) PCR_Amplification->Detection End End: Telomerase Activity Level Detection->End

General Workflow of the Telomeric Repeat Amplification Protocol (TRAP) Assay.

Conclusion

Both this compound IV and its metabolite Cycloastragenol are effective activators of telomerase, operating through multiple signaling pathways to upregulate TERT expression and activity. While direct comparative studies under identical conditions are limited, the available data suggests that both compounds demonstrate significant potential in cellular rejuvenation and anti-aging research. Cycloastragenol, as the aglycone of this compound IV, is a smaller molecule and is often considered a more direct activator. The choice between these two compounds for research or therapeutic development may depend on factors such as bioavailability, specific cellular targets, and desired downstream effects. Further head-to-head studies are warranted to fully elucidate their comparative efficacy and to optimize their potential applications.

References

A Comparative Analysis of Astragaloside IV and Total Astragalus Saponins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the pharmacological activities, mechanisms of action, and therapeutic potential of Astragaloside IV versus the complete saponin (B1150181) profile of Astragalus membranaceus.

In the realm of natural product research and drug development, the extracts of Astragalus membranaceus have garnered significant attention for their diverse pharmacological properties. Among its bioactive constituents, this compound IV (ASIV), a principal triterpenoid (B12794562) saponin, has been extensively studied. However, the therapeutic efficacy of the isolated compound versus the synergistic effects of total Astragalus saponins (B1172615) (AST) remains a subject of scientific inquiry. This guide provides a comprehensive comparative analysis of ASIV and AST, presenting experimental data, detailed methodologies, and mechanistic insights to aid researchers, scientists, and drug development professionals in their endeavors.

Pharmacological Profile: A Head-to-Head Comparison

While this compound IV is a major active component of Astragalus saponins, studies suggest that the total saponin extract may exhibit broader or distinct pharmacological activities due to the presence of other saponins like astragalosides I, II, and III.[1][2]

Anti-inflammatory Effects

Both ASIV and AST have demonstrated potent anti-inflammatory properties. However, their mechanisms of action exhibit notable differences. A key comparative study on their effects on TNFα-induced inflammatory responses in arterial endothelial cells revealed that while both ASIV and AST can attenuate the upregulation of cell adhesion molecules (CAMs) and the nuclear translocation and phosphorylation of NF-κB-p65, only AST could inhibit TNFR1-mediated IκBα degradation, caspase-3 cleavage, and subsequent apoptosis.[1][2] This suggests that other saponins within the total extract contribute to a more comprehensive inhibition of the inflammatory cascade.[1]

Neuroprotective Effects

In the context of neuroprotection, both ASIV and total saponins from Astragalus spinosus have shown efficacy in mitigating bisphenol A (BPA)-induced neurotoxicity in rats. Both treatments were able to restore levels of brain-derived neurotrophic factor (BDNF) and modulate the expression of N-methyl-D-aspartate (NMDA) receptor subunits.[3][4] Notably, in some instances, the total saponin extract demonstrated a more pronounced effect. For example, only the A. spinosus saponin group significantly increased BDNF in the striatum region of the brain compared to the BPA-treated group.[4]

Quantitative Data Summary

The following table summarizes key quantitative data from comparative studies, highlighting the differential effects of this compound IV and Total Astragalus Saponins.

Parameter Experimental Model This compound IV (ASIV) Total Astragalus Saponins (AST) Key Findings Reference
ICAM-1 mRNA Expression (TNFα-induced) Mouse Arterial Endothelial CellsSignificant InhibitionSignificant InhibitionBoth ASIV and AST effectively suppress the expression of this key adhesion molecule involved in inflammation.[1]
E-selectin mRNA Expression (TNFα-induced) Mouse Arterial Endothelial CellsSignificant InhibitionSignificant InhibitionSimilar to ICAM-1, both demonstrate potent inhibitory effects on E-selectin expression.[1]
NF-κB p65 Nuclear Translocation (TNFα-induced) Mouse Arterial Endothelial CellsSignificant InhibitionSignificant InhibitionBoth prevent the translocation of the p65 subunit of NF-κB to the nucleus, a critical step in the inflammatory response.[1]
IκBα Degradation (TNFα-induced) Mouse Arterial Endothelial CellsNo Significant InhibitionSignificant Inhibition AST, but not ASIV, prevents the degradation of IκBα, suggesting a broader mechanism of NF-κB pathway inhibition.[1]
Caspase-3 Cleavage (TNFα-induced apoptosis) Mouse Arterial Endothelial CellsNo Significant InhibitionSignificant Inhibition Only AST was able to inhibit the cleavage of caspase-3, indicating a superior anti-apoptotic effect in this model.[1]
Brain-Derived Neurotrophic Factor (BDNF) - Hippocampus BPA-induced Neurotoxicity in RatsSignificant IncreaseSignificant IncreaseBoth ASIV and AST effectively restored BDNF levels in the hippocampus.[4]
Brain-Derived Neurotrophic Factor (BDNF) - Striatum BPA-induced Neurotoxicity in RatsNon-significant IncreaseSignificant Increase Total saponins showed a more potent effect in increasing BDNF in the striatum.[4]
Nitric Oxide (NO) Levels - Brain Tissue BPA-induced Neurotoxicity in RatsSignificant ReductionSignificant ReductionBoth treatments effectively reduced the elevated levels of nitric oxide, a marker of neuroinflammation.[4]

Experimental Protocols

Anti-inflammatory Activity Assessment in Arterial Endothelial Cells[1]
  • Cell Culture: Primary mouse arterial endothelial cells (AECs) are cultured to confluence.

  • Treatment: Cells are pre-incubated with either this compound IV (e.g., 250 µg/mL) or Total Astragalus Saponins (e.g., 250 µg/mL) for 2 hours.

  • Inflammatory Stimulus: Tumor necrosis factor-alpha (TNFα; e.g., 30 ng/mL) is added to the culture medium for a specified duration (e.g., 6 hours for mRNA analysis, 30 minutes for protein analysis).

  • Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted, reverse transcribed to cDNA, and used for qRT-PCR to quantify the mRNA expression levels of cell adhesion molecules (e.g., ICAM-1, E-selectin).

  • Immunofluorescent Staining: Cells are fixed, permeabilized, and incubated with an antibody against NF-κB-p65, followed by a fluorescently labeled secondary antibody to visualize the nuclear translocation of NF-κB-p65 using fluorescence microscopy.

  • Western Blot Analysis: Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies against phosphorylated NF-κB-p65, IκBα, and cleaved caspase-3 to assess the activation of these signaling proteins.

Neuroprotective Effect Evaluation in a Rat Model of Neurotoxicity[4]
  • Animal Model: Juvenile male Sprague Dawley rats are treated with bisphenol A (BPA) to induce neurotoxicity.

  • Treatment Groups: Animals are divided into control, BPA-treated, BPA + this compound IV (e.g., 80 mg/kg/day), and BPA + Astragalus spinosus saponins (e.g., 100 mg/kg/day) groups. Treatments are administered orally.

  • Biochemical Analysis: Brain tissues (prefrontal cortex, hippocampus, and striatum) are collected and homogenized. Levels of nitric oxide (NO) are measured using the Griess reaction. Brain-derived neurotrophic factor (BDNF) levels are quantified using an ELISA kit.

  • Gene Expression Analysis: Total RNA is extracted from brain tissues, and the mRNA expression of NMDA receptor subunits (NR2A and NR2B) is determined by quantitative real-time RT-PCR.

Mechanistic Insights: Signaling Pathways

The differential effects of this compound IV and Total Astragalus Saponins can be attributed to their distinct modulation of key signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. The comparative inhibitory effects of ASIV and AST on this pathway are depicted below.

G cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds IKK IKK Complex TNFR1->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB Phosphorylates p65 IkBa->NFkB Inhibits IkBa_deg IkBa_deg IkBa->IkBa_deg Degradation pNFkB p-NF-κB NFkB->pNFkB Gene Inflammatory Gene Expression (CAMs) pNFkB->Gene Translocates & Activates ASIV This compound IV ASIV->pNFkB Inhibits Phosphorylation AST Total Astragalus Saponins AST->pNFkB Inhibits Phosphorylation AST->IkBa_deg Inhibits Degradation G ASIV This compound IV PI3K PI3K ASIV->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Growth mTOR->CellSurvival

References

Astragaloside IV: A Comparative Analysis of its Anticancer Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Review of In Vitro Studies on a Promising Natural Compound

Astragaloside IV (AS-IV), a primary active saponin (B1150181) isolated from the traditional Chinese medicinal herb Astragalus membranaceus, has garnered significant attention for its potential as an anticancer agent.[1] A growing body of preclinical evidence demonstrates its ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress tumor invasion and metastasis across a variety of cancer types.[2] This guide provides a cross-validation of the anticancer effects of this compound IV in different cancer cell lines, presenting a comparative analysis of its efficacy supported by experimental data.

Comparative Efficacy of this compound IV in Various Cancer Cell Lines

The cytotoxic and pro-apoptotic effects of this compound IV have been evaluated in a multitude of cancer cell lines, revealing varying degrees of sensitivity and diverse molecular responses. The following table summarizes the quantitative data from several key studies, providing a comparative overview of AS-IV's impact on cell viability, apoptosis, and other relevant anticancer metrics.

Cancer TypeCell Line(s)Concentration of AS-IVObserved Anticancer EffectsKey Molecular Targets/Pathways
Non-Small Cell Lung Cancer (NSCLC) A549, NCI-H1299, HCC8273, 6, 12, 24 ng/mL (48h)Inhibited cell proliferation and migration; Induced apoptosis.[3]Decreased Bcl-2, Increased Bax and cleaved caspase-3; Inhibition of Akt/GSK-3β/β-catenin pathway.[3]
A549, H12990–16 ng/mL (48h)Increased endoplasmic reticulum stress and autophagy.[2]Upregulation of GRP78 and Beclin1.[2]
Colorectal Cancer (CRC) HT29, SW4800–40 µg/mL (24h)Inhibited cell growth; Induced G0/G1 cell cycle arrest and apoptosis.[2]Increased Bax/Bcl-2 ratio, Cytochrome C, PARP, cleaved caspase-3, and cleaved caspase-9.[2]
SW620, HCT11650, 100 ng/mL (24, 48, 72h)Inhibited cell proliferation; Induced G0/G1 cell cycle arrest.[2][4]Decreased Cyclin D1 and CDK4.[2][4]
Hepatocellular Carcinoma (HCC) SK-Hep1, Hep3B0–400 µM (48h)Inhibited proliferation; Induced G1 phase arrest and apoptosis; Decreased invasion.[2]Downregulation of XIAP, MCL1, and c-FLIP.[1]
HepG2Not specifiedEnhanced chemosensitivity to cisplatin.[2]Not specified
Bel-7402/FU0–100 µM (24h)Decreased cell viability.[5]Inhibition of JNK/c-Jun/AP-1 pathway.[6]
Gastric Cancer (GC) SGC7901, MGC803Not specifiedInhibited EMT and angiogenesis.[2]miR-195-5p/PD-L1 axis.[2]
Cervical Cancer SiHa0.78125–800 µg/mL (24h)Decreased invasion, metastasis, and migration.[2]Inhibition of TGF-β1/PI3K and TGF-β1/MAPK pathways.[2]
HeLa, SiHa25 µM (12h)Decreased invasion; Increased autophagy.[2]Not specified
Breast Cancer MDA-MB-231Not specifiedInhibited viability and invasion.[7]Suppression of ERK1/2 and JNK activation; Downregulation of MMP-2 and MMP-9.[7]
Glioma U251Not specifiedInhibited EMT.[2]Inhibition of TGF-β1-induced PI3K/AKT/NF-κB pathway.[2]
Pancreatic Cancer PANC-180 µM (24, 48, 72h)Inhibited proliferation and migration; Induced apoptosis.[8]Activation of PERK/ATF4/CHOP signaling pathway (Endoplasmic Reticulum Stress).[8]

Key Signaling Pathways Modulated by this compound IV

This compound IV exerts its anticancer effects by modulating a complex network of intracellular signaling pathways that are often dysregulated in cancer. The diagrams below illustrate some of the key pathways influenced by AS-IV, leading to the inhibition of cancer cell growth and survival.

G cluster_akt Akt/GSK-3β/β-catenin Pathway AS_IV This compound IV Akt Akt AS_IV->Akt Inhibits GSK3b GSK-3β Akt->GSK3b | beta_catenin β-catenin GSK3b->beta_catenin | TCF_LEF TCF/LEF beta_catenin->TCF_LEF Proliferation Cell Proliferation & Survival TCF_LEF->Proliferation

Caption: this compound IV inhibits the Akt/GSK-3β/β-catenin signaling pathway.

G cluster_pi3k PI3K/AKT/mTOR Pathway AS_IV This compound IV PI3K PI3K AS_IV->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: this compound IV suppresses the PI3K/AKT/mTOR signaling cascade.

G cluster_apoptosis Intrinsic Apoptosis Pathway AS_IV This compound IV Bcl2 Bcl-2 AS_IV->Bcl2 Downregulates Bax Bax AS_IV->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound IV promotes apoptosis by regulating Bcl-2 family proteins.

Experimental Protocols

To ensure the reproducibility and cross-validation of the reported findings, detailed experimental methodologies are crucial. Below are generalized protocols for key assays used to evaluate the anticancer effects of this compound IV.

Cell Culture and Drug Treatment

Cancer cell lines are cultured in appropriate media, such as DMEM or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For drug treatment, cells are seeded in plates and allowed to adhere overnight. Subsequently, the culture medium is replaced with fresh medium containing various concentrations of this compound IV (or a vehicle control, typically DMSO) and incubated for specified time periods (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT or CCK-8 Assay)
  • Seeding: Cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated overnight.

  • Treatment: The medium is replaced with fresh medium containing serial dilutions of this compound IV and incubated for the desired duration.

  • Reagent Addition: After treatment, 10-20 µL of MTT solution (5 mg/mL) or CCK-8 solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

  • Measurement: For MTT assays, the formazan (B1609692) crystals are dissolved in 150 µL of DMSO. The absorbance is then measured at a wavelength of 490 nm or 570 nm using a microplate reader. For CCK-8 assays, the absorbance is measured directly at 450 nm. Cell viability is calculated as a percentage of the control group.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
  • Cell Collection: After treatment with this compound IV, both floating and adherent cells are collected.

  • Washing: Cells are washed twice with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in 1X binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark at room temperature.

  • Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis
  • Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, Akt, p-Akt) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

General Experimental Workflow

The following diagram outlines a typical workflow for investigating the anticancer effects of this compound IV in vitro.

G A Cancer Cell Line Selection & Culture B This compound IV Treatment (Dose & Time Course) A->B C Cell Viability Assay (MTT / CCK-8) B->C D Apoptosis Assay (Flow Cytometry) B->D E Protein Expression Analysis (Western Blot) B->E F Data Analysis & Interpretation C->F D->F E->F

Caption: A generalized workflow for in vitro evaluation of this compound IV.

References

Replicating In Vivo Neuroprotective Effects of Astragaloside IV: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Astragaloside IV (AS-IV), a primary active saponin (B1150181) isolated from the traditional medicinal herb Astragalus membranaceus, has emerged as a promising neuroprotective agent in a variety of preclinical in vivo models. Its therapeutic potential stems from its multifaceted mechanisms of action, including potent anti-inflammatory, antioxidant, and anti-apoptotic properties. This guide provides an objective comparison of AS-IV's neuroprotective performance against other alternatives in key models of neurological disorders, supported by experimental data and detailed protocols for researchers seeking to replicate or build upon these findings.

Section 1: Neuroprotection in Ischemic Stroke

Cerebral ischemia/reperfusion (I/R) injury, the hallmark of ischemic stroke, triggers a complex cascade of events including excitotoxicity, oxidative stress, inflammation, and apoptosis, leading to neuronal death. AS-IV has been extensively studied in rodent models of stroke, demonstrating significant efficacy in mitigating this damage.

Comparative Performance

A primary model for studying ischemic stroke is the middle cerebral artery occlusion (MCAO) model in rats or mice. In this context, AS-IV is often evaluated for its ability to reduce infarct volume, decrease brain edema, and improve neurological function. For comparison, Edaravone, a free radical scavenger approved for stroke treatment in some countries, and Nerinetide, a clinical-stage neuroprotectant, are presented as alternatives.

CompoundAnimal ModelDosageKey Outcomes & Quantitative DataReference
This compound IV (AS-IV) Rat, MCAO20-40 mg/kg, i.p. or i.v.- Infarct Volume: Significantly reduced vs. MCAO group.[1] - Neurological Score: Significantly improved neurological deficit scores (NDS).[1][2] - Brain Water Content: Decreased.[3] - Inflammatory Cytokines (TNF-α, IL-1β, IL-6): Levels significantly reduced in brain tissue.[3] - Ferroptosis Markers (GPX4, SLC7A11): Levels significantly increased, indicating inhibition of ferroptosis.[3][1][2][3]
Edaravone Rat, MCAO3 mg/kg, i.v.- Infarct Volume: Significantly reduced.[4] - Neurological Function: Improved functional outcomes.[4] - Mechanism: Primarily acts as a potent antioxidant, scavenging hydroxyl and superoxide (B77818) radicals.[4][4]
Nerinetide (NA-1) Human, Clinical Trial (ESCAPE-NA1)2.6 mg/kg, i.v.- Functional Outcome: No overall improvement in functional outcome when co-administered with alteplase. Showed a trend toward better outcomes in patients receiving endovascular thrombectomy alone.[5] - Mechanism: Inhibits postsynaptic density protein-95 (PSD-95), reducing excitotoxicity.[5][5][6]
Key Signaling Pathways for AS-IV in Stroke

AS-IV exerts its neuroprotective effects in stroke through multiple signaling pathways. It notably inhibits neuroinflammation and ferroptosis by activating the Nrf2/HO-1 pathway and suppresses apoptosis by modulating the JNK/Bid and Sirt1/Mapt pathways.

DOT Code for AS-IV Stroke Pathways Diagram

cluster_0 Ischemic Stroke (MCAO Model) cluster_1 This compound IV Intervention cluster_2 Cellular Mechanisms cluster_3 Neuroprotective Outcomes Cerebral I/R Injury Cerebral I/R Injury Inflammation Neuroinflammation Cerebral I/R Injury->Inflammation Ferroptosis Ferroptosis Cerebral I/R Injury->Ferroptosis Apoptosis Apoptosis Cerebral I/R Injury->Apoptosis ASIV This compound IV Nrf2 Nrf2 Activation ASIV->Nrf2 JNK JNK/Bid Inhibition ASIV->JNK Sirt1 Sirt1 Activation ASIV->Sirt1 Nrf2->Inflammation Inhibits Nrf2->Ferroptosis Inhibits JNK->Apoptosis Inhibits Sirt1->Apoptosis Inhibits Outcome Reduced Infarct Volume Improved Neurological Function Inflammation->Outcome Leads to reversal Ferroptosis->Outcome Leads to reversal Apoptosis->Outcome Leads to reversal

cluster_0 Ischemic Stroke (MCAO Model) cluster_1 This compound IV Intervention cluster_2 Cellular Mechanisms cluster_3 Neuroprotective Outcomes Cerebral I/R Injury Cerebral I/R Injury Inflammation Neuroinflammation Cerebral I/R Injury->Inflammation Ferroptosis Ferroptosis Cerebral I/R Injury->Ferroptosis Apoptosis Apoptosis Cerebral I/R Injury->Apoptosis ASIV This compound IV Nrf2 Nrf2 Activation ASIV->Nrf2 JNK JNK/Bid Inhibition ASIV->JNK Sirt1 Sirt1 Activation ASIV->Sirt1 Nrf2->Inflammation Inhibits Nrf2->Ferroptosis Inhibits JNK->Apoptosis Inhibits Sirt1->Apoptosis Inhibits Outcome Reduced Infarct Volume Improved Neurological Function Inflammation->Outcome Leads to reversal Ferroptosis->Outcome Leads to reversal Apoptosis->Outcome Leads to reversal

Caption: AS-IV pathways in ischemic stroke.

Experimental Protocol: MCAO Model and AS-IV Administration
  • Animal Model: Male Sprague-Dawley rats (250-280 g) are commonly used. Anesthesia is induced with isoflurane (B1672236) or pentobarbital (B6593769) sodium. The middle cerebral artery is occluded for 90-120 minutes using an intraluminal filament, followed by reperfusion. Sham-operated animals undergo the same surgical procedure without filament insertion.[1]

  • Drug Administration: AS-IV (e.g., 20 mg/kg) is typically dissolved in saline and administered via intraperitoneal (i.p.) or intravenous (i.v.) injection at the onset of reperfusion.[3][7]

  • Infarct Volume Assessment: 24-72 hours post-MCAO, animals are euthanized, and brains are sectioned. Slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), where viable tissue appears red and the infarct area remains white. The infarct volume is quantified using image analysis software.[1][2]

  • Neurological Scoring: Neurological deficits are assessed at various time points using a standardized scale, such as the modified Neurological Severity Score (mNSS), which evaluates motor, sensory, balance, and reflex functions.[7]

  • Biochemical Analysis: Brain tissue from the ischemic penumbra is harvested for Western blot, PCR, or ELISA to measure levels of proteins and cytokines related to inflammation (TNF-α, IL-6), apoptosis (Caspase-3, Bax/Bcl-2), and oxidative stress (SOD, MDA).[3][8]

Section 2: Neuroprotection in Alzheimer's Disease

Alzheimer's disease (AD) pathology is characterized by extracellular amyloid-β (Aβ) plaques and intracellular neurofibrillary tangles, which lead to neuroinflammation, oxidative stress, and cognitive decline. AS-IV has shown potential in mitigating these effects in mouse models of AD.

Comparative Performance

AD models are often created by intracerebroventricular (i.c.v.) injection of oligomeric Aβ (oAβ) or by using transgenic mice. AS-IV's performance is compared here with Resveratrol, a well-studied natural polyphenol, and Isoquercetin, a flavonoid, both known for their neuroprotective properties.

CompoundAnimal ModelDosageKey Outcomes & Quantitative DataReference
This compound IV (AS-IV) Mouse, oAβ injection20-40 mg/kg, i.g.- Cognitive Function: Significantly ameliorated cognitive impairment in Morris Water Maze (MWM) and Novel Object Recognition (NOR) tests.[9][10] - Neuroinflammation: Markedly inhibited oAβ-induced microglial activation and reduced levels of TNF-α, IL-1β, and IL-6 in the hippocampus.[9][11] - Oxidative Stress: Reduced ROS levels and suppressed the expression of NADPH oxidase subunits (gp91phox, p47phox).[9][9][10][11]
Resveratrol Various AD modelsVariable- Aβ Aggregation: Shown to decrease the toxicity and aggregation of Aβ peptides.[12] - SIRT1 Activation: Exerts neuroprotective effects partly through the activation of SIRT1, which deacetylates target proteins involved in stress resistance and apoptosis.[12] - Cognitive Function: Can improve learning and memory deficits in animal models.[12][12]
Isoquercetin Rat, Colchicine-induced AD10-20 mg/kg, p.o.- Cognitive Function: Significantly improved latency time in MWM test.[13] - Biochemical Markers: Reduced Aβ-peptide and protein carbonyl levels; increased Brain-Derived Neurotrophic Factor (BDNF) and Acetylcholinesterase (AChE).[13] - Anti-inflammatory: Significantly reduced pro-inflammatory cytokines.[13][13]
Key Signaling Pathways for AS-IV in Alzheimer's Disease

In AD models, AS-IV primarily works by inhibiting neuroinflammation through the suppression of microglial activation and the downstream reduction of pro-inflammatory cytokines. This is linked to its ability to inhibit oxidative stress by downregulating NADPH oxidase, a key source of reactive oxygen species (ROS).

DOT Code for AS-IV Alzheimer's Pathway Diagram

cluster_0 Alzheimer's Disease Pathogenesis cluster_1 This compound IV Intervention cluster_2 Cellular Mechanisms cluster_3 Neuroprotective Outcomes Abeta Oligomeric Aβ NADPH NADPH Oxidase Abeta->NADPH Microglia Microglial Activation Abeta->Microglia ASIV This compound IV ASIV->NADPH Inhibits ASIV->Microglia Inhibits ROS ROS Production NADPH->ROS Cytokines TNF-α, IL-1β, IL-6 Microglia->Cytokines Outcome Reduced Neuroinflammation Improved Cognitive Function ROS->Outcome Leads to reversal Cytokines->Outcome Leads to reversal

cluster_0 Alzheimer's Disease Pathogenesis cluster_1 This compound IV Intervention cluster_2 Cellular Mechanisms cluster_3 Neuroprotective Outcomes Abeta Oligomeric Aβ NADPH NADPH Oxidase Abeta->NADPH Microglia Microglial Activation Abeta->Microglia ASIV This compound IV ASIV->NADPH Inhibits ASIV->Microglia Inhibits ROS ROS Production NADPH->ROS Cytokines TNF-α, IL-1β, IL-6 Microglia->Cytokines Outcome Reduced Neuroinflammation Improved Cognitive Function ROS->Outcome Leads to reversal Cytokines->Outcome Leads to reversal

Caption: AS-IV pathways in Alzheimer's disease.

Section 3: Neuroprotection in Parkinson's Disease

Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. Neuroinflammation and apoptosis are key contributors to this neurodegenerative process.

Comparative Performance

The most common in vivo model for PD involves the administration of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), which selectively destroys dopaminergic neurons.

CompoundAnimal ModelDosageKey Outcomes & Quantitative DataReference
This compound IV (AS-IV) Mouse, MPTP-induced40 mg/kg, i.p.- Behavioral Deficits: Significantly alleviated MPTP-induced motor deficiencies in pole, traction, and swim tests.[14][15] - Apoptosis Markers: In vitro, rescued MPP+-induced cell viability reduction and decreased the Bax/Bcl-2 ratio and caspase-3 activity.[14][15] - JNK Pathway: Inhibited the MPP+-induced overexpression of phosphorylated-JNK (p-JNK).[14][14][15][16]
Alternative Compound (General) Mouse/Rat, MPTP/6-OHDAVaries- Mechanism: Many alternatives focus on reducing oxidative stress, inhibiting monoamine oxidase B (MAO-B), or providing dopamine (B1211576) precursors (e.g., L-DOPA).N/A
Experimental Protocol: MPTP Model and AS-IV Administration
  • Animal Model: C57BL/6 mice are typically used. PD is induced by multiple intraperitoneal injections of MPTP (e.g., 30 mg/kg) over several days.

  • Drug Administration: AS-IV (e.g., 40 mg/kg, i.p.) is administered as a pretreatment for a number of days before and during MPTP administration.[14]

  • Behavioral Testing: Motor function is assessed using tests like the pole test (time to turn and descend) and the traction test (time spent hanging on a wire).[14]

  • Immunohistochemistry: Post-mortem analysis of brain tissue (substantia nigra) is performed to quantify the loss of tyrosine hydroxylase (TH)-positive neurons, a marker for dopaminergic neurons.

  • Biochemical Analysis: Western blot analysis is used to measure levels of apoptosis-related proteins (Bax, Bcl-2, Caspase-3) and signaling molecules (p-JNK) in brain tissue homogenates.[14][15]

Experimental Workflow Overview

The following diagram illustrates a generalized workflow for in vivo studies assessing the neuroprotective effects of a compound like this compound IV.

DOT Code for Experimental Workflow Diagram

start Animal Acclimatization model Induction of Neurological Disease Model (e.g., MCAO, MPTP, oAβ) start->model grouping Randomized Grouping (Sham, Model, Model+AS-IV, Model+Alternative) model->grouping treatment Drug Administration (AS-IV or Alternative) grouping->treatment behavior Behavioral & Functional Testing (e.g., MWM, mNSS, Pole Test) treatment->behavior euthanasia Euthanasia & Tissue Collection behavior->euthanasia analysis Biochemical & Histological Analysis (TTC, Western Blot, IHC, ELISA) euthanasia->analysis data Data Analysis & Interpretation analysis->data

start Animal Acclimatization model Induction of Neurological Disease Model (e.g., MCAO, MPTP, oAβ) start->model grouping Randomized Grouping (Sham, Model, Model+AS-IV, Model+Alternative) model->grouping treatment Drug Administration (AS-IV or Alternative) grouping->treatment behavior Behavioral & Functional Testing (e.g., MWM, mNSS, Pole Test) treatment->behavior euthanasia Euthanasia & Tissue Collection behavior->euthanasia analysis Biochemical & Histological Analysis (TTC, Western Blot, IHC, ELISA) euthanasia->analysis data Data Analysis & Interpretation analysis->data

Caption: General experimental workflow.

References

A Head-to-Head Comparison of Astragaloside IV Extraction Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of Astragaloside IV from Astragalus membranaceus is a critical first step. This guide provides a head-to-head comparison of various extraction methodologies, supported by experimental data, to inform the selection of the most suitable technique based on desired yield, purity, efficiency, and environmental impact.

This compound IV, a key bioactive saponin (B1150181) in Astragalus, is renowned for its wide array of pharmacological activities. The choice of extraction method significantly influences the final yield and purity of this valuable compound. This comparison covers a spectrum of techniques, from traditional solvent-based methods to modern, technologically advanced approaches.

Quantitative Comparison of Extraction Methods

The following table summarizes the key performance indicators for various this compound IV extraction methods based on available experimental data.

Extraction MethodYield of this compound IVPurityExtraction TimeSolvent ConsumptionKey Advantages
Ammonia-Stirring 2.621 ± 0.019 mg/g[1][2][3]Not specified~2.8 hours (120 min soak + 52 min stir)[1][2][3]Moderate (Solid-liquid ratio 1:10)[1][2][3]High yield, promotes conversion of other astragalosides
Heat Reflux 0.81 - 2.40 mg/g[4]Not specified1 - 4 hours[4]High (Solid-liquid ratio up to 1:50)Simple, widely used
Soxhlet Extraction ~0.87 mg/gNot specified4 hoursHighExhaustive extraction
Twisselmann Extraction ~0.81 mg/gNot specified2 hoursModerateFaster than Soxhlet
Enzyme-Assisted > 0.8 mg/g (>0.08%)>95%12 - 24 hours (enzymolysis)ModerateHigh purity, environmentally friendly
Microwave-Assisted Not specified for AS-IVNot specified15 minutes (3 cycles of 5 min)[5]Low (Solid-liquid ratio 1:25)[5]Extremely fast, reduced solvent use
Supercritical Fluid (SFE) Not specifiedNot specified2 hours[6]Low (CO2 is recycled)[6]Green technology, high selectivity
Ultrahigh Pressure (UPE) More efficient than heat refluxNot specified5 minutes[7]Moderate (Solid-liquid ratio 1:20)[7]Very fast, low energy consumption
Ultrasound-Assisted Not specified for AS-IVNot specified35 minutesModerate (Solid-liquid ratio 1:40)Fast, efficient

Experimental Protocols

Below are the detailed methodologies for the key extraction techniques discussed.

Ammonia-Stirring Extraction

This method leverages an alkaline environment to promote the conversion of other astragalosides into this compound IV, thereby increasing the yield.

  • Sample Preparation: The raw Astragalus root is dried, pulverized, and sieved.

  • Extraction Procedure:

    • The powdered sample is soaked in a 24% ammonia (B1221849) solution at a solid-liquid ratio of 1:10 (w/v) for 120 minutes at 25°C.[1][2][3]

    • The mixture is then stirred for 52 minutes at 25°C and 150 rpm.[1][2][3]

    • The extract is subsequently filtered for downstream processing and analysis.

Heat Reflux Extraction

A conventional and widely adopted method, heat reflux extraction involves boiling a solvent with the plant material to extract the target compound.

  • Sample Preparation: The Astragalus root is powdered.

  • Extraction Procedure (based on Chinese Pharmacopoeia 2020):

    • One gram of the powdered sample is mixed with 50 mL of 80% (v/v) methanol (B129727) containing 4% (v/v) ammonium (B1175870) hydroxide (B78521) in a flask.

    • The mixture is heated under reflux for 1 hour.[4]

    • After cooling, the lost solvent is replenished with the same solvent mixture.[4]

    • The solution is filtered, and the filtrate is collected for further processing.

Soxhlet and Twisselmann Extraction

These are continuous extraction methods using a specialized apparatus.

  • Sample Preparation: Powdered Astragalus root is used.

  • Extraction Procedure:

    • The powdered root is placed in a thimble within the Soxhlet or Twisselmann apparatus.

    • The extraction is carried out with a suitable solvent (e.g., methanol) for a specified duration (4 hours for Soxhlet, 2 hours for Twisselmann).

    • The solvent is continuously vaporized and condensed, flowing through the sample to extract this compound IV.

Enzyme-Assisted Extraction (EAE)

This green technology utilizes enzymes to break down the plant cell wall, enhancing the release of intracellular components.

  • Sample Preparation: The Astragalus root is homogenized.

  • Extraction Procedure:

    • The homogenized plant material is mixed with an enzyme solution (e.g., a mixture of cellulase, pectinase, and β-glucosidase) at a solid-to-liquid ratio of 1:10 to 1:20 (g/mL).

    • The mixture undergoes enzymatic hydrolysis in a constant-temperature shaker at 25-40°C for 12-24 hours.

    • The resulting solution is then subjected to further extraction and purification steps.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and sample, accelerating the extraction process.

  • Sample Preparation: Powdered Astragalus root is used.

  • Extraction Procedure:

    • The sample is mixed with 80% ethanol (B145695) at a solid-to-liquid ratio of 1:25 (g/mL).[5]

    • The mixture is subjected to microwave irradiation at 700W and 70°C for three 5-minute cycles.[5]

    • The extract is then collected for analysis.

Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, typically CO2, as the extraction solvent, offering high selectivity and a clean extract.

  • Sample Preparation: Powdered Astragalus root is used.

  • Extraction Procedure:

    • The extraction is performed at a pressure of 40 MPa and a temperature of 45°C.[6]

    • 95% ethanol is used as a co-solvent at a dosage of 4 mL/g of the sample.[6]

    • The extraction is carried out for 2 hours with a CO2 fluid ratio of 10 kg/kg ·h.[6]

Ultrahigh Pressure Extraction (UPE)

UPE applies high hydrostatic pressure to enhance the penetration of the solvent into the plant material.

  • Sample Preparation: Powdered Astragalus root is used.

  • Extraction Procedure:

    • The extraction is conducted at a pressure of 300 MPa.[7]

    • 70% methanol is used as the solvent with a solvent-to-material ratio of 20:1 (mL/g).[7]

    • The extraction time is 5 minutes.[7]

Ultrasound-Assisted Extraction (UAE)

UAE uses ultrasonic waves to create cavitation, disrupting cell walls and improving mass transfer.

  • Sample Preparation: Powdered Astragalus stems and leaves are used for flavonoid extraction, a similar protocol could be adapted for this compound IV from the root.

  • Extraction Procedure (Optimized for Flavonoids):

    • The sample is extracted with 75% ethanol at a liquid-solid ratio of 40 mL/g.

    • The extraction is performed at 58°C for 35 minutes under ultrasonic irradiation.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the biological context of this compound IV, the following diagrams are provided.

Experimental_Workflow_Ammonia_Stirring cluster_prep Sample Preparation cluster_extraction Extraction Process cluster_downstream Downstream raw_material Astragalus Root powdered_sample Powdered & Sieved Sample raw_material->powdered_sample Dry & Pulverize soaking Soak in 24% Ammonia (1:10 ratio, 25°C, 120 min) powdered_sample->soaking stirring Stir (25°C, 150 rpm, 52 min) soaking->stirring filtration Filtration stirring->filtration analysis Analysis (e.g., HPLC) filtration->analysis

Ammonia-Stirring Extraction Workflow

Experimental_Workflow_MAE cluster_prep Sample Preparation cluster_extraction MAE Process cluster_downstream Downstream raw_material Astragalus Root powdered_sample Powdered Sample raw_material->powdered_sample Dry & Pulverize mixing Mix with 80% Ethanol (1:25 ratio) powdered_sample->mixing irradiation Microwave Irradiation (700W, 70°C, 3x5 min) mixing->irradiation collection Extract Collection irradiation->collection analysis Analysis (e.g., HPLC) collection->analysis

Microwave-Assisted Extraction Workflow

PI3K_AKT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Astragaloside_IV This compound IV Astragaloside_IV->Akt Modulation

Simplified PI3K/Akt Signaling Pathway modulated by this compound IV.

References

Unveiling the Antioxidant Potential of Astragaloside IV: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of the antioxidant activity of Astragaloside IV (AS-IV) through a review of established in vitro assays. While direct comparative data from radical scavenging assays on purified AS-IV is limited in publicly available literature, this guide presents compelling evidence of its cellular antioxidant effects and elucidates its primary mechanism of action. We will delve into the experimental data demonstrating AS-IV's ability to bolster cellular antioxidant defenses and compare its mechanistic approach to that of direct radical scavengers.

This compound IV, a prominent active saponin (B1150181) isolated from the medicinal herb Astragalus membranaceus, has garnered significant attention for its diverse pharmacological activities. Among these, its antioxidant properties are of particular interest. Unlike direct antioxidants that primarily function by scavenging free radicals, this compound IV appears to exert its effects predominantly through the modulation of intracellular signaling pathways, leading to an enhanced endogenous antioxidant response.

Cellular Antioxidant Activity of this compound IV

Numerous studies have demonstrated the capacity of this compound IV to mitigate oxidative stress within cellular models. This is primarily achieved by augmenting the activity of key antioxidant enzymes and reducing the levels of oxidative damage markers.

Cell LineTreatmentEffect on Antioxidant EnzymesEffect on Oxidative Stress MarkersReference
HK-2 (Human Kidney Proximal Tubular Cells)High Glucose + AS-IVIncreased SOD, GSH-Px, and CAT activityDecreased ROS production[1]
Calf Small Intestine Epithelial CellsH₂O₂ + AS-IVEnhanced SOD, CAT, and GSH-Px levelsDecreased ROS generation and MDA formation[2]
Myocardial Tissues (in vivo)Ischemia-Reperfusion + AS-IVInduced SOD and SDH activitiesSuppressed MDA levels[3]
RGC-5 (Retinal Ganglion Cells)H₂O₂ + AS-IV-Decreased ROS levels[4]

SOD: Superoxide Dismutase; CAT: Catalase; GSH-Px: Glutathione Peroxidase; ROS: Reactive Oxygen Species; MDA: Malondialdehyde; SDH: Succinate Dehydrogenase.

Mechanism of Action: The Nrf2 Signaling Pathway

The antioxidant effects of this compound IV are largely attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][5][6][7] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by inducers like this compound IV, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. This leads to the increased synthesis of a suite of protective enzymes and proteins, including SOD, CAT, GSH-Px, and Heme oxygenase-1 (HO-1).

Studies have shown that this compound IV treatment can lead to a significant upregulation of Nrf2 and its downstream targets. For instance, in a rat model of heart failure, this compound IV induced the protein expression of Nrf2 by 1.97-fold and HO-1 by 2.79-fold.[6] In H9c2 cells, a rat cardiomyocyte cell line, this compound IV induced the translocation of Nrf2 to the nucleus and led to the transcriptional activation of NQO-1 (8.27-fold), SOD-2 (3.27-fold), and Txn-1 (9.83-fold) genes.[6]

Nrf2_Pathway Nrf2 Signaling Pathway Activation by this compound IV cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ASIV This compound IV Keap1_Nrf2 Keap1-Nrf2 Complex ASIV->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_n Nrf2 (nucleus) Keap1_Nrf2->Nrf2_n translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GSH-Px, HO-1) ARE->Antioxidant_Enzymes promotes transcription Cellular_Protection Cellular Protection against Oxidative Damage Antioxidant_Enzymes->Cellular_Protection leads to

Activation of the Nrf2 signaling pathway by this compound IV.

Standard In Vitro Antioxidant Assays: Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.[8][9][10][11]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol. The solution should be freshly prepared and protected from light.[9]

    • Prepare a series of dilutions of the test compound (this compound IV) and a positive control (e.g., Ascorbic Acid or Trolox) in the same solvent.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a defined volume of the test compound or standard dilutions.

    • Add an equal volume of the DPPH working solution to initiate the reaction. A blank containing only the solvent and DPPH solution is also prepared.[9]

    • Mix thoroughly and incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[9]

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.[12][13]

Protocol:

  • Reagent Preparation:

    • Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours.[12][13]

    • Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Trolox).

  • Assay Procedure:

    • Add a small volume of the test compound or standard to a cuvette or microplate well.

    • Add a larger volume of the diluted ABTS•+ solution and mix.

    • Incubate for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant capacity of the test compound to that of Trolox.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[14][15][16][17][18]

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of a fluorescent probe (e.g., fluorescein) in a suitable buffer (e.g., 75 mM phosphate (B84403) buffer, pH 7.4).[14]

    • Prepare a solution of a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), in the same buffer. This should be prepared fresh.[14]

    • Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Trolox).

  • Assay Procedure:

    • In a black 96-well microplate, add the fluorescein (B123965) working solution to each well.

    • Add the test compound or standard dilutions to the respective wells.

    • Incubate the plate at 37°C for a pre-incubation period (e.g., 30 minutes).[14][15]

    • Initiate the reaction by adding the AAPH solution to all wells.

  • Measurement and Calculation:

    • Immediately begin kinetic fluorescence readings at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, taking measurements every 1-2 minutes for 60-90 minutes.[14]

    • Calculate the Area Under the Curve (AUC) for each sample and standard.

    • The results are typically expressed as Trolox Equivalents (TE) by comparing the net AUC of the sample to a Trolox standard curve.

Cellular Antioxidant Activity (CAA) Assay

This assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to inhibit intracellular ROS formation.[19][20][21]

Protocol:

  • Cell Culture and Seeding:

    • Culture a suitable cell line (e.g., HepG2) in a 96-well black, clear-bottom plate until confluent.[19]

  • Probe Loading and Treatment:

    • Wash the cells with PBS.

    • Incubate the cells with a solution containing the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) and the test compound or a standard antioxidant (e.g., Quercetin) for a specified time (e.g., 1 hour) at 37°C.[19]

  • Oxidative Stress Induction and Measurement:

    • Wash the cells to remove the treatment solution.

    • Add a solution of a radical initiator (e.g., ABAP or AAPH) to induce oxidative stress.[19]

    • Immediately begin kinetic fluorescence measurements (e.g., excitation ~485 nm, emission ~538 nm) for about 1 hour at 37°C.[19]

  • Data Analysis:

    • Calculate the area under the fluorescence curve.

    • The CAA value is determined based on the reduction in fluorescence in the presence of the antioxidant compared to the control. Results can be expressed as quercetin (B1663063) equivalents.

CAA_Workflow Cellular Antioxidant Activity (CAA) Assay Workflow A 1. Seed Cells (e.g., HepG2 in 96-well plate) B 2. Culture to Confluency A->B C 3. Wash with PBS B->C D 4. Incubate with DCFH-DA and Test Compound (e.g., AS-IV) C->D E 5. Wash to remove extracellular compounds D->E F 6. Add Radical Initiator (e.g., AAPH) E->F G 7. Kinetic Fluorescence Measurement (Ex: 485 nm, Em: 538 nm) F->G H 8. Data Analysis (Calculate Area Under Curve) G->H

General workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion

While direct radical scavenging data for this compound IV from standardized chemical assays remains to be fully elucidated in comparative studies, the existing body of evidence strongly supports its potent antioxidant activity at a cellular level. Its primary mechanism of action through the activation of the Nrf2 signaling pathway distinguishes it from classical antioxidants that act as direct radical scavengers. This indirect antioxidant mechanism, which upregulates the body's own defense systems, presents a promising therapeutic strategy for conditions associated with oxidative stress. Further research directly comparing the IC50, TEAC, and ORAC values of purified this compound IV with standard antioxidants would be invaluable for a complete quantitative assessment of its antioxidant potential.

References

Astragaloside IV: A Comparative Analysis of its Influence on Key Cellular Signaling Cascades

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Astragaloside IV (AS-IV), a primary active saponin (B1150181) isolated from the traditional medicinal herb Astragalus membranaceus, has garnered significant attention within the scientific community for its diverse pharmacological activities. This guide provides a comparative analysis of the effects of AS-IV on four critical signaling cascades: PI3K/Akt/mTOR, TGF-β/Smad, NF-κB, and MAPK/ERK. The information presented herein, supported by experimental data, is intended for researchers, scientists, and professionals in drug development to facilitate an objective understanding of AS-IV's therapeutic potential.

Comparative Efficacy of this compound IV Across Signaling Pathways

This compound IV exhibits a modulatory role across multiple signaling pathways, often exerting protective effects against various pathological conditions, including fibrosis, inflammation, and cancer. The following tables summarize the quantitative effects of AS-IV on key molecular targets within each cascade.

PI3K/Akt/mTOR Pathway Modulation

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is implicated in numerous diseases, including cancer and metabolic disorders. AS-IV has been shown to modulate this pathway, often leading to therapeutic benefits.

Model System Treatment Key Protein Analyzed Observed Effect Reference
Rat model of liver cirrhosisAS-IV (20 mg/kg/day)p-PI3K/PI3K ratioSignificantly decreased[1][2]
Rat model of liver cirrhosisAS-IV (20 mg/kg/day)p-Akt/Akt ratioSignificantly decreased[1][2]
Rat model of liver cirrhosisAS-IV (20 mg/kg/day)p-mTOR/mTOR ratioSignificantly decreased[1][2]
Rat aorta endothelial cellsAS-IV (10⁻² mM)p-Akt (Ser⁴⁷³)Increased[3]
Ulcerative colitis mouse modelAS-IVp-PI3K, p-AKTSignificantly decreased[4]
TGF-β/Smad Pathway Inhibition

The TGF-β/Smad signaling pathway is a central mediator of fibrosis in various organs. AS-IV has demonstrated potent anti-fibrotic effects by interfering with this cascade.

Model System Treatment Key Protein/Gene Analyzed Observed Effect Reference
Rat model of renal fibrosis (UUO)AS-IV (dose-dependent)p-Smad2/3Inhibited nuclear translocation[5]
Rat model of renal fibrosis (UUO)AS-IV (dose-dependent)Smad7Upregulated[5][6]
Human peritoneal mesothelial cellsAS-IV (dose-dependent)p-Smad2/3Downregulated[7][8]
Human peritoneal mesothelial cellsAS-IV (dose-dependent)Smad7Increased[7][8]
Sepsis-induced muscle atrophy mouse modelAS-IVTGF-β1/Smad signalingInhibited[9]
NF-κB Pathway Suppression

The NF-κB signaling pathway plays a pivotal role in regulating the inflammatory response. AS-IV has been shown to exert anti-inflammatory effects by inhibiting the activation of this pathway.

Model System Treatment Key Molecule/Activity Analyzed Observed Effect Reference
LPS-treated miceAS-IV (10 mg/kg b.w. daily)NF-κB DNA-binding activity (lung)Suppressed by 42%[10][11]
LPS-treated miceAS-IV (10 mg/kg b.w. daily)NF-κB DNA-binding activity (heart)Suppressed by 54%[10][11]
LPS-treated miceAS-IV (10 mg/kg b.w. daily)Serum MCP-1Inhibited by 82%[10][11]
LPS-treated miceAS-IV (10 mg/kg b.w. daily)Serum TNF-αInhibited by 49%[10][11]
LPS-induced endometritis mouse modelAS-IV (0.01 mg/g)p-IκBα, p-NF-κBSuppressed[12]
MAPK/ERK Pathway Attenuation

The MAPK/ERK pathway is involved in cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. AS-IV has been found to inhibit this pathway, suggesting its potential as an anti-cancer agent.

Model System Treatment Key Protein/Molecule Analyzed Observed Effect Reference
Glioma U251 cellsAS-IV (dose-dependently)MAPK/ERK activationSignificantly weakened[13]
Glioma U251 cellsAS-IV (dose-dependently)PCNA, Ki67, MMP-2, MMP-9, VEGFDecreased[13]
LDLR-/- mice with atherosclerosisAS-IVp-JNK, p-ERK1/2, p-p38, p-NF-κB p65Downregulated[14]
Glutamate-induced neurotoxicity in PC12 cellsAS-IV (10, 25, 50, 100 μM)Raf-MEK-ERK pathwayAttenuated[15]

Experimental Methodologies

Detailed protocols for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Western Blotting for Protein Phosphorylation Analysis

This protocol is a generalized procedure based on methodologies reported in the cited studies for analyzing the phosphorylation status of proteins in the PI3K/Akt, TGF-β/Smad, and MAPK/ERK pathways.[1][2][3][5][7][8][13]

  • Protein Extraction: Tissues or cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The lysate is centrifuged, and the supernatant containing the total protein is collected.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (typically 20-50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Electrotransfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1-2 hours at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-Smad2/3, anti-Smad2/3, anti-p-ERK, anti-ERK). Antibody dilutions are optimized according to the manufacturer's instructions.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Band intensities are quantified using densitometry software (e.g., ImageJ). The ratio of the phosphorylated protein to the total protein is calculated to determine the level of activation.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol outlines the general steps for measuring cytokine levels (e.g., TNF-α, IL-6) in serum or cell culture supernatants, as described in the referenced literature.[1][2][16]

  • Sample Collection: Blood samples are collected and centrifuged to obtain serum, or cell culture supernatants are collected.

  • Assay Procedure: Commercially available ELISA kits for the specific cytokines are used according to the manufacturer's instructions.

  • Coating: A capture antibody specific for the cytokine of interest is coated onto the wells of a 96-well plate.

  • Sample and Standard Incubation: Samples and a series of known standards are added to the wells and incubated.

  • Detection Antibody Incubation: A biotinylated detection antibody is added, which binds to the captured cytokine.

  • Enzyme Conjugate Incubation: A streptavidin-HRP conjugate is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.

  • Measurement: The reaction is stopped, and the absorbance is measured at a specific wavelength using a microplate reader.

  • Calculation: The concentration of the cytokine in the samples is calculated by comparing their absorbance to the standard curve.

NF-κB DNA-Binding Activity Assay

This protocol describes a common method to quantify the activation of the NF-κB transcription factor.[10][11]

  • Nuclear Extract Preparation: Nuclear extracts are prepared from tissues or cells using a nuclear extraction kit.

  • Assay Principle: An ELISA-based assay is used to measure the binding of active NF-κB (typically the p65 subunit) from the nuclear extract to a consensus DNA sequence immobilized on a 96-well plate.

  • Binding Reaction: The nuclear extracts are incubated in the coated wells, allowing NF-κB to bind to its DNA binding site.

  • Antibody Incubation: A primary antibody specific for the active form of NF-κB p65 is added to the wells.

  • Secondary Antibody Incubation: An HRP-conjugated secondary antibody is then added.

  • Detection and Quantification: A colorimetric substrate is added, and the absorbance is measured. The intensity of the color is proportional to the amount of active NF-κB in the sample.

Visualizing the Impact of this compound IV on Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling cascades and the points of intervention by this compound IV.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes AS_IV This compound IV AS_IV->PI3K Inhibits AS_IV->Akt Inhibits AS_IV->mTORC1 Inhibits

Caption: this compound IV inhibits the PI3K/Akt/mTOR signaling pathway.

TGF_beta_Smad_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR pSmad23 p-Smad2/3 TGFbR->pSmad23 Phosphorylates Smad2/3 Smad23 Smad2/3 Complex p-Smad2/3-Smad4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Smad7 Smad7 Smad7->TGFbR Inhibits AS_IV This compound IV AS_IV->pSmad23 Inhibits AS_IV->Smad7 Upregulates GeneTx Fibrotic Gene Transcription Complex->GeneTx Promotes

Caption: this compound IV inhibits the TGF-β/Smad signaling pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases AS_IV This compound IV AS_IV->IKK Inhibits GeneTx Inflammatory Gene Transcription NFkB_nuc->GeneTx Promotes

Caption: this compound IV suppresses the NF-κB signaling pathway.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mitogen Mitogen Receptor Receptor Mitogen->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_nuc ERK ERK->ERK_nuc Translocates AS_IV This compound IV AS_IV->Raf Inhibits GeneTx Proliferation Gene Transcription ERK_nuc->GeneTx Promotes

Caption: this compound IV attenuates the MAPK/ERK signaling pathway.

Experimental_Workflow cluster_in_vitro In Vitro / In Vivo Model cluster_treatment Treatment cluster_analysis Analysis cluster_results Results start Cell/Animal Model (e.g., U251 cells, LPS-treated mice) treatment This compound IV Treatment start->treatment protein Protein Extraction & Quantification treatment->protein western Western Blot protein->western elisa ELISA protein->elisa nfkb_assay NF-κB Assay protein->nfkb_assay quant Data Quantification & Comparison western->quant elisa->quant nfkb_assay->quant

Caption: General experimental workflow for studying AS-IV's effects.

References

Safety Operating Guide

Proper Disposal Procedures for Astragaloside

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Astragaloside, like any laboratory chemical, is a critical component of ensuring a safe and compliant research environment. While Safety Data Sheets (SDS) for this compound IV indicate that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is essential to follow institutional and regulatory guidelines for chemical waste management to minimize environmental impact and maintain operational safety.[1] The toxicological properties of this material have not been thoroughly investigated, warranting careful handling.[2]

Immediate Safety and Handling

Before beginning any disposal procedure, it is mandatory to wear appropriate Personal Protective Equipment (PPE). This serves as the primary defense against accidental exposure.

Essential PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield.[2][3][4]

  • Hand Protection: Chemically compatible gloves.[2][3][4] Gloves should be inspected before use and removed using the proper technique to avoid skin contact.[4]

  • Body Protection: A laboratory coat must be worn at all times.[3][5]

Step-by-Step Disposal Protocol

Given the absence of specific disposal instructions for this compound in its safety data sheets, the following general procedures for chemical waste should be strictly followed.[6]

Step 1: Waste Classification and Segregation

  • Initial Assessment: Determine the nature of the this compound waste. Is it in solid form, a pure solution, or mixed with other chemicals?

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[3][6] Solutions of this compound in organic solvents must be collected in a designated solvent waste container.[3] Never mix incompatible chemicals, such as oxidizing acids with organic materials, as this can lead to dangerous reactions.[7]

Step 2: Waste Containerization

  • Container Selection: Use a designated, compatible, and properly labeled hazardous waste container.[3][6] The container must be in good condition, leak-proof, and have a secure lid.[3][8] Whenever possible, use the original container or dedicated carboys provided by your institution's EHS department.[9]

  • Container Integrity: Keep waste containers closed except when adding waste.[9][10]

Step 3: Labeling

  • Accurate Identification: Clearly label the waste container with the words "Hazardous Waste" (if applicable) and the full chemical name: "this compound Waste".[3][6] Do not use abbreviations or chemical formulas.[6][9]

  • Complete Information: The label must include the approximate concentration and quantity of the waste and the date when waste was first added to the container (the accumulation start date).[6][9]

Step 4: Storage

  • Designated Area: Store the waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][9]

  • Safe Placement: Ensure the storage area is away from ignition sources and incompatible materials.[6] Do not store waste in public areas like hallways.[9]

Step 5: Disposal of Empty Containers

  • An empty container that held this compound should be triple-rinsed with a suitable solvent.[6][10][11]

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as chemical waste.[10]

  • After triple-rinsing and defacing the original label, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policy.[3][11]

Step 6: Waste Collection

  • Contact your institution's EHS department to schedule a pickup for the full waste container.[9] Laboratory personnel should not transport hazardous waste themselves.[11]

Quantitative Disposal and Storage Limits

While no specific quantitative disposal limits for this compound are available, general laboratory guidelines for hazardous waste accumulation must be followed. All quantities of this compound waste should be treated as chemical waste.[6]

GuidelineLimitRegulatory Context
Satellite Accumulation Area (SAA) Maximum Volume 55 gallons of hazardous wasteThis is a standard EPA limit for waste accumulation within a laboratory before it must be moved to a central storage area.[9][11]
SAA Maximum Volume (Acutely Toxic Waste) 1 quart of liquid or 1 kilogram of solidThis applies to "P-listed" acutely toxic chemicals. While this compound is not listed as such, this demonstrates the stringent controls for more hazardous substances.[9][11]
Maximum Storage Time in SAA Up to 6-12 monthsWaste containers may be stored for up to one year, provided the accumulation limits are not exceeded.[9] Some regulations, particularly for academic labs, may specify a maximum of six months.[7][8]

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the procedural workflow for handling and disposing of this compound waste in a laboratory setting.

cluster_0 This compound Waste Disposal Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe empty_q Is original container empty? start->empty_q classify Classify Waste Stream ppe->classify solid Solid this compound Waste classify->solid Solid solution This compound Solution classify->solution Solution containerize Place in Labeled, Compatible Waste Container solid->containerize solution->containerize store Store in Designated Satellite Accumulation Area containerize->store contact Contact EHS for Waste Pickup store->contact end End: Waste Collected contact->end empty_q->classify No triple_rinse Triple-Rinse Container with Suitable Solvent empty_q->triple_rinse Yes collect_rinsate Collect Rinsate as Chemical Waste triple_rinse->collect_rinsate dispose_container Dispose of Empty Container as Regular Lab Waste triple_rinse->dispose_container collect_rinsate->containerize

Caption: Workflow for the proper disposal of this compound waste.

cluster_1 Decision Pathway for Waste Segregation start Waste Generated mixed_q Is this compound mixed with a hazardous substance (e.g., organic solvent, heavy metal)? start->mixed_q haz_stream Segregate into appropriate HAZARDOUS WASTE stream (e.g., Halogenated Solvents) mixed_q->haz_stream Yes nonhaz_stream Segregate into NON-HAZARDOUS chemical waste stream mixed_q->nonhaz_stream No label_container Label container with ALL constituents and approximate percentages haz_stream->label_container nonhaz_stream->label_container store Store in Satellite Accumulation Area label_container->store

Caption: Decision-making for segregating this compound waste streams.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Astragaloside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. While Astragaloside, a bioactive saponin (B1150181) derived from the Astragalus species, is not classified as a hazardous substance according to multiple safety data sheets, it is prudent to handle it with a comprehensive safety protocol to minimize any potential risks.[1][2] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with safety regulations.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound, it is mandatory to be equipped with the appropriate Personal Protective Equipment (PPE). This foundational step mitigates the risk of accidental exposure and ensures personal safety.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2][3][4]Protects eyes from potential splashes of solutions containing this compound or from airborne dust particles.
Hand Protection Compatible chemical-resistant gloves.[2][3][4]Prevents direct skin contact. Gloves should be inspected before use and removed properly to avoid skin contact with the outer surface.[2]
Body Protection A laboratory coat.[3][5] For extensive handling, consider disposable, long-sleeved, seamless gowns with tight-fitting cuffs that close in the back.[6]Protects skin and personal clothing from contamination. Gowns worn in hazardous areas should not be worn elsewhere.[6]
Respiratory Protection A NIOSH-approved respirator is recommended when handling the powder form, especially where dust formation is possible or in poorly ventilated areas.[4][6][7] Surgical masks do not offer adequate protection.Prevents inhalation of airborne particles. Appropriate exhaust ventilation, such as a fume hood, should be used where dust is generated.[2][4]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety at every stage. The following workflow outlines the key procedural steps.

cluster_prep Preparation cluster_handling Handling and Experimental Use cluster_cleanup Decontamination and Waste Management cluster_disposal Disposal prep Don Appropriate PPE weigh Weighing (in ventilated enclosure if powder) prep->weigh Proceed to handling receive Receive and Inspect this compound Container storage Store in a Cool, Dry, Well-Ventilated Area receive->storage dissolve Dissolution (e.g., in DMSO) weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate rinse Triple-Rinse Empty Containers decontaminate->rinse waste_collection Collect Waste in Labeled, Compatible Containers rinse->waste_collection store_waste Store Waste in Designated Area waste_collection->store_waste dispose Dispose According to Institutional and Local Regulations store_waste->dispose

Workflow for Safe Handling of this compound.

Experimental Protocols: Step-by-Step Guidance

Handling and Preparation of Solutions:

  • Preparation: Before starting, ensure the work area is clean and uncluttered. Use a chemical fume hood or other ventilated enclosure, especially when handling the solid form to avoid dust formation.[2][4]

  • Weighing: Carefully weigh the desired amount of this compound powder.

  • Dissolution: this compound is soluble in organic solvents like DMSO and dimethylformamide.[8] When preparing a stock solution, add the solvent to the solid. For aqueous solutions, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.[8] Aqueous solutions are not recommended to be stored for more than one day.[8]

  • Handling Solutions: When working with solutions, avoid direct contact. Always use appropriate PPE.

First Aid Measures:

While this compound is not classified as an irritant, it is best to be prepared.

  • After eye contact: Rinse the opened eye for several minutes under running water.

  • After skin contact: Generally, the product does not irritate the skin; however, it is good practice to wash the affected area with soap and water.[2]

  • After inhalation: If dust is inhaled, move the person to fresh air and consult a doctor in case of complaints.[4]

  • After swallowing: Rinse the mouth with water. If symptoms persist, consult a doctor.[2]

Disposal Plan: Ensuring Environmental Safety

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Identification and Segregation: Do not mix this compound waste with other chemical waste unless permitted by your institution's environmental health and safety (EHS) office.[3][5]

  • Waste Collection and Containerization: Use a designated, compatible, and properly labeled hazardous waste container.[5]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name "this compound".[5] Do not use abbreviations.

  • Solutions: Solutions of this compound in organic solvents should be collected in a designated solvent waste container and should never be disposed of down the drain.[3]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[3][5] The rinsate should be collected as hazardous waste. After thorough cleaning, the container can be disposed of as regular laboratory waste, in accordance with institutional guidelines.[3]

  • Final Disposal: All waste must be disposed of in accordance with local, state, and federal regulations.[5] Consult your institution's EHS department for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.